molecular formula C7H14O B1583049 Cycloheptanol CAS No. 502-41-0

Cycloheptanol

Cat. No.: B1583049
CAS No.: 502-41-0
M. Wt: 114.19 g/mol
InChI Key: QCRFMSUKWRQZEM-UHFFFAOYSA-N
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Description

Cycloheptanol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52221. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloheptanol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O/c8-7-5-3-1-2-4-6-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRFMSUKWRQZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074713
Record name Cycloheptanol
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

502-41-0
Record name Cycloheptanol
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Record name Cycloheptanol
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Record name CYCLOHEPTANOL
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Record name Cycloheptanol
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Record name Cycloheptanol
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Foundational & Exploratory

cycloheptanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Cycloheptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes logical workflows and chemical pathways.

Core Properties of this compound

This compound (CAS No: 502-41-0) is a cyclic alcohol with a seven-membered carbon ring.[1] It presents as a colorless liquid at room temperature with a mild, pleasant odor.[1][2] As a secondary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms, which dictates its characteristic reactivity.[1]

Physical Properties

The physical characteristics of this compound are essential for its handling, purification, and use as a solvent or reactant. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O[1][3][4]
Molecular Weight 114.19 g/mol [3][4][5][6]
Appearance Colorless to light yellow clear liquid[1][2][5]
Melting Point 2 °C[3][7]
Boiling Point 185 °C at 760 mmHg 79-82 °C at 12 Torr[7][8] [3]
Density 0.9532 g/cm³ at 20 °C 0.948 g/mL at 25 °C[3] [8]
Refractive Index (n²⁰/D) 1.475 - 1.479[7][8]
Solubility Slightly soluble in water (5.18 g/L at 25 °C, est.) Soluble in ethanol, ether[1][7]
Vapor Pressure 0.2 mmHg at 25 °C (est.)[7]
Flash Point 71.11 °C (160 °F)[7]
logP (Octanol/Water) 1.900 (est.)[7]
Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

Spectrum TypeKey Features / NotesSource(s)
¹H NMR Spectra available for review. The proton attached to the hydroxyl-bearing carbon and the hydroxyl proton itself will show characteristic shifts.[4][9]
¹³C NMR Spectra available for review. The carbon atom bonded to the hydroxyl group will exhibit a characteristic downfield shift.[4][10]
Infrared (IR) A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A strong band around 2850-3000 cm⁻¹ corresponds to C-H stretching.[4][11]
Mass Spec (MS) The mass spectrum shows characteristic fragmentation patterns for a cyclic alcohol.[4][12]
Raman Spectra available for review.[4]

Experimental Protocols

The following sections detail standardized methodologies for determining the key properties of this compound.

Workflow for Property Determination

The logical flow for characterizing an unknown sample suspected to be this compound involves a series of physical and chemical tests, followed by spectroscopic confirmation.

G cluster_0 Physical Characterization cluster_1 Chemical Reactivity cluster_2 Spectroscopic Confirmation A Visual Inspection (Color, State) B Solubility Test (Water, Organic Solvents) A->B C Melting Point Determination B->C D Boiling Point (Simple Distillation) C->D E Refractive Index Measurement D->E F Lucas Test (for 1°, 2°, 3° alcohol) E->F G Chromic Acid Test (Oxidation) F->G H IR Spectroscopy (Functional Groups) G->H I NMR Spectroscopy (¹H, ¹³C - Structure) H->I J Mass Spectrometry (Molecular Weight, Fragmentation) I->J K K J->K Final Identification

Caption: Logical workflow for the identification and characterization of this compound.

Determination of Physical Properties

1. Boiling Point Determination via Simple Distillation:

  • Objective: To purify the liquid and determine its boiling point at atmospheric pressure.

  • Apparatus: Round-bottom flask, heating mantle, distillation head with thermometer, condenser, and receiving flask.

  • Procedure:

    • Place approximately 20-30 mL of the this compound sample into the round-bottom flask along with a few boiling stones.[13]

    • Assemble the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[13]

    • Begin heating the flask gently. Record the temperature when the first drop of distillate is collected in the receiving flask.[13]

    • Continue distillation at a steady rate (1-2 drops per second) and record the temperature range over which the majority of the liquid distills. This range is the boiling point. For pure this compound, this should be stable around 185 °C at 760 mmHg.[7][8]

2. Solubility Test:

  • Objective: To assess the solubility of this compound in polar (water) and non-polar solvents.

  • Procedure:

    • Place 2.0 mL of deionized water into a small test tube.

    • Add this compound dropwise, shaking the mixture after each drop.[14][15]

    • Observe the miscibility. This compound will show slight solubility.[1]

    • Repeat the procedure with organic solvents like ethanol or diethyl ether, where this compound should be fully miscible.[1]

Analysis of Chemical Properties

1. Oxidation with Chromic Acid (Jones Reagent):

  • Objective: To confirm that this compound is a primary or secondary alcohol. Tertiary alcohols do not react.

  • Apparatus: Small test tube.

  • Procedure:

    • In a test tube, dissolve 2-3 drops of this compound in 1 mL of acetone.[15][16]

    • Add 1-2 drops of the Jones reagent (a solution of chromium trioxide in sulfuric acid).

    • A positive test for a secondary alcohol like this compound is a rapid color change from the orange of Cr⁶⁺ to a green or blue-green color of Cr³⁺ within a few seconds.[15][16]

2. Esterification:

  • Objective: To demonstrate the formation of an ester, a characteristic reaction of alcohols.

  • Procedure:

    • In a test tube, mix 5-6 drops of this compound with 5-6 drops of glacial acetic acid.[15]

    • Carefully add 1 drop of concentrated sulfuric acid as a catalyst.

    • Gently warm the mixture in a hot water bath for approximately 5 minutes.[15]

    • Cool the tube and then carefully pour the contents into a beaker containing cold water.

    • A pleasant, fruity odor of the resulting ester (cycloheptyl acetate) indicates a positive reaction.[14]

Chemical Reactivity Pathways

As a secondary alcohol, this compound undergoes several key reactions, primarily involving the hydroxyl group. The diagram below illustrates two fundamental transformations: oxidation to a ketone and esterification with a carboxylic acid.

G cluster_oxidation Oxidation cluster_esterification Esterification This compound This compound Reagent_Ox CrO₃ / H₂SO₄ (Jones Reagent) This compound->Reagent_Ox Reagent_Ester R-COOH (Carboxylic Acid) + H⁺ Catalyst This compound->Reagent_Ester Product_Ketone Cycloheptanone Reagent_Ox->Product_Ketone Oxidizes to Product_Ester Cycloheptyl Ester Reagent_Ester->Product_Ester Reacts to form

Caption: Key chemical reaction pathways for this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is a combustible liquid and can cause irritation.[2][5]

Hazard TypePrecautionary MeasuresSource(s)
Flammability Combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.[2][4][5] Use in a well-ventilated area.[5]
Health Hazards May cause eye, skin, and respiratory tract irritation.[2][5] Ingestion may cause gastrointestinal irritation.[5]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin exposure.[5][17][18] Use a respirator if ventilation is inadequate.[5]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2][5]
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes.[5] Skin: Flush skin with plenty of soap and water.[5] Inhalation: Remove to fresh air.[5] Ingestion: Do NOT induce vomiting. Rinse mouth and drink water. Seek medical aid.[5]

References

Cycloheptanol: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and seminal synthesis of cycloheptanol, a seven-membered alicyclic alcohol. The document details the historical context of its precursor's discovery, cycloheptanone (also known as suberone), and delineates the experimental protocols for its synthesis. Quantitative data from early and significant synthetic efforts are presented in tabular format for clarity and comparative analysis. Furthermore, this guide employs Graphviz visualizations to illustrate the logical and experimental workflows, offering a clear graphical representation of the synthetic pathways.

Introduction

The study of cyclic organic compounds has been a cornerstone of organic chemistry, providing fundamental insights into molecular structure, reactivity, and conformation. Among these, medium-sized rings (7-12 members) have presented unique challenges and opportunities in synthesis and stereochemical analysis. This compound, a saturated seven-membered cyclic alcohol, serves as a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. Its discovery and the development of its synthesis are rooted in the foundational work on alicyclic chemistry in the 19th and early 20th centuries.

While the exact first synthesis of this compound is not definitively attributed to a single researcher in readily available literature, it is widely understood to have been achieved in the early 20th century through the reduction of its corresponding ketone, cycloheptanone.[1] The discovery of cycloheptanone, however, is well-documented and predates that of the alcohol by several decades.

The Precursor: Discovery of Cycloheptanone (Suberone)

The journey to this compound begins with the synthesis of its ketone precursor, cycloheptanone, also known as suberone. In 1836, the French chemist Jean-Baptiste Boussingault reported the synthesis of this seven-membered cyclic ketone.[2] His method involved the pyrolysis of the calcium salt of suberic acid (heptanedioic acid). This reaction, a variation of the Ruzicka large-ring synthesis, involves the intramolecular ketonization of a dicarboxylic acid salt.

First Synthesis of Cycloheptanone (Boussingault, 1836)

The foundational synthesis of cycloheptanone involved the dry distillation of calcium suberate. The high temperatures induced an intramolecular cyclization and decarboxylation to yield the cyclic ketone.

Experimental Workflow: Boussingault's Synthesis of Cycloheptanone

Boussingault_Synthesis suberic_acid Suberic Acid calcium_suberate Calcium Suberate suberic_acid->calcium_suberate Neutralization calcium_hydroxide Calcium Hydroxide calcium_hydroxide->calcium_suberate cycloheptanone Cycloheptanone (Suberone) calcium_suberate->cycloheptanone Pyrolysis (Dry Distillation) calcium_carbonate Calcium Carbonate calcium_suberate->calcium_carbonate Byproduct

Boussingault's synthesis of cycloheptanone (Suberone).

First Synthesis of this compound

The first synthesis of this compound was achieved through the reduction of cycloheptanone. While the specific initial report is not easily identifiable, early 20th-century literature contains various methods for the reduction of cyclic ketones. One of the well-documented and reliable early methods involves the reduction of cycloheptanone using sodium in ethanol, a classic dissolving metal reduction.

Early Synthesis of this compound via Reduction of Cycloheptanone

This method provides a straightforward and effective means of converting the carbonyl group of cycloheptanone to a hydroxyl group.

Experimental Protocol: Reduction of Cycloheptanone to this compound

Materials:

  • Cycloheptanone (Suberone)

  • Absolute Ethanol

  • Sodium Metal

  • Hydrochloric Acid (for neutralization)

  • Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • A solution of cycloheptanone in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Small pieces of sodium metal are cautiously added to the refluxing solution. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • The addition of sodium is continued until the metal no longer dissolves, indicating the completion of the reduction.

  • The reaction mixture is cooled to room temperature and then cautiously acidified with dilute hydrochloric acid to neutralize the sodium ethoxide formed during the reaction.

  • The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether.

  • The combined ether extracts are washed with water and then dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the remaining crude this compound is purified by fractional distillation under reduced pressure.

Reaction Pathway: Reduction of Cycloheptanone

Cycloheptanone_Reduction cycloheptanone Cycloheptanone This compound This compound cycloheptanone->this compound Reduction reagents Sodium (Na) in Ethanol (EtOH)

Reduction of cycloheptanone to this compound.

Quantitative Data and Physical Properties

The following tables summarize the key quantitative data associated with the synthesis and physical properties of cycloheptanone and this compound as reported in early and modern literature.

Table 1: Synthesis of Cycloheptanone from Calcium Suberate

ParameterValue
Reactants
Suberic Acid1 part
Calcium HydroxideStoichiometric amount
Reaction Conditions
TemperatureHigh temperature (pyrolysis)
PressureAtmospheric
Yield
CycloheptanoneVariable, generally moderate

Table 2: Physical Properties of Cycloheptanone

PropertyValueReference
Molecular FormulaC₇H₁₂O[2]
Molar Mass112.17 g/mol [2]
AppearanceColorless liquid[2]
Boiling Point179-181 °C[2]
Density0.949 g/cm³ (at 20 °C)[2]

Table 3: Synthesis of this compound from Cycloheptanone

ParameterValue
Reactants
Cycloheptanone1 part
SodiumExcess
EthanolSolvent
Reaction Conditions
TemperatureReflux
PressureAtmospheric
Yield
This compoundGood to high

Table 4: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O[1]
Molar Mass114.19 g/mol [1]
AppearanceColorless to pale yellow liquid[1]
Boiling Point185 °C[3]
Melting Point6-8 °C
Density0.948 g/mL (at 25 °C)[3]

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the earlier preparation of its precursor, cycloheptanone, by Boussingault in 1836. The subsequent reduction of cycloheptanone in the early 20th century marked the first synthesis of this compound, opening avenues for the exploration of its chemical properties and potential applications. The methodologies outlined in this guide, from the pyrolysis of calcium suberate to the sodium-ethanol reduction of cycloheptanone, represent foundational techniques in the history of alicyclic chemistry. These early discoveries laid the groundwork for the development of more advanced synthetic routes and the eventual use of this compound and its derivatives in various fields, including pharmaceuticals and materials science.

References

Cycloheptanol (CAS 502-41-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cycloheptanol (CAS 502-41-0), a seven-membered cyclic alcohol. This document details its chemical and physical properties, safety and handling protocols, spectroscopic characterization, and experimental procedures for its synthesis and purification. Furthermore, it explores the relevance of the cycloheptyl moiety in the broader context of medicinal chemistry and drug development, offering insights for its potential applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature.[1] It is a secondary alcohol characterized by a hydroxyl group attached to a seven-membered carbon ring.[2] Key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 502-41-0[3]
Molecular Formula C₇H₁₄O[3]
Molecular Weight 114.19 g/mol [3]
Appearance Colorless to yellowish liquid[4]
Melting Point 7.2 °C[4]
Boiling Point 185 °C (at 760 mmHg)[4]
Density 0.948 g/mL at 25 °C[4]
Flash Point 160 °F (71.1 °C)[4]
Refractive Index (n20/D) 1.477[4]
Water Solubility Immiscible[4]
Vapor Pressure 0.244 mmHg at 25°C[4]

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling to avoid potential hazards.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood.

GHS Hazard Information:

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • P403+P235: Store in a well-ventilated place. Keep cool.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Spectroscopic Identification

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in its structure. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is the most deshielded and appears as a multiplet around 3.83 ppm. The protons on the adjacent carbons and the rest of the ring protons overlap and appear as a broad multiplet between 1.55 and 2.15 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the concentration and solvent.[5]

Typical ¹H NMR Peak Assignments (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.83m1HH-1 (CH-OH)
1.55 - 2.15m12HRing CH₂ protons
Variablebr s1H-OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cycloheptane ring, the spectrum is relatively simple. The carbon atom bonded to the hydroxyl group is the most downfield signal.

Typical ¹³C NMR Peak Assignments:

Chemical Shift (ppm)Assignment
~70-75C-1 (CH-OH)
~25-40Ring CH₂ carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to intermolecular hydrogen bonding. A strong C-O stretching vibration is observed in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the cycloheptane ring appear just below 3000 cm⁻¹.

Key FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchAlcohol
2850-2950C-H stretchAlkane
1450-1470C-H bendAlkane
1000-1200C-O stretchSecondary Alcohol
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound typically does not show a strong molecular ion peak (M⁺) at m/z 114. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 96. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent rearrangements can lead to a variety of smaller fragments. The base peak is often observed at m/z 57.[6]

Common Mass Spectral Fragments:

m/zProposed Fragment
114[C₇H₁₄O]⁺ (Molecular Ion)
96[C₇H₁₂]⁺ (Loss of H₂O)
81[C₆H₉]⁺
68[C₅H₈]⁺
57[C₄H₉]⁺ (Base Peak)
41[C₃H₅]⁺

Experimental Protocols

Synthesis of this compound via Reduction of Cycloheptanone

A common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, cycloheptanone, using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanone (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.3-0.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. A vigorous bubbling may be observed.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes and then at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Shake the funnel and allow the layers to separate.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up Cycloheptanone Cycloheptanone in Methanol ReactionMix Reaction Mixture Cycloheptanone->ReactionMix 1. Dissolve NaBH4 Sodium Borohydride NaBH4->ReactionMix 2. Add slowly at 0-5°C Quench Quench with HCl ReactionMix->Quench Extraction Extract with Ether Quench->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude this compound Concentrate->CrudeProduct

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation to remove any unreacted starting material, solvent residues, and byproducts.[8][9]

Experimental Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation adapter, and receiving flasks. Ensure all joints are properly sealed.

  • Charging the Flask: Transfer the crude this compound to the distillation flask and add a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady distillation.

  • Fraction Collection: As the vapor rises through the fractionating column, a temperature gradient will be established.[10] Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (approximately 185 °C at atmospheric pressure). Lower boiling impurities will distill first and should be collected in a separate flask.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Product Characterization: The purity of the collected this compound can be assessed by gas chromatography (GC) and the spectroscopic methods described above.

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Apparatus Crude->Distillation Heating Gentle Heating Distillation->Heating Vaporization Vaporization and Separation in Column Heating->Vaporization Condensation Condensation Vaporization->Condensation Collection Fraction Collection Condensation->Collection Pure Pure this compound Collection->Pure

Reactivity and Potential Applications in Drug Development

This compound undergoes typical reactions of a secondary alcohol. Common transformations include oxidation to cycloheptanone, esterification with carboxylic acids or their derivatives, and ether formation.

While this compound itself is not a known therapeutic agent, the cycloheptyl moiety is of interest in medicinal chemistry. The incorporation of small, saturated carbocyclic rings like cycloheptane can be a valuable strategy in drug design. These groups can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

The cyclohexyl group, a close structural analog, is found in numerous approved drugs, where it often serves as a bioisostere for a phenyl ring or a tert-butyl group.[11] For instance, in some contexts, replacing a flat aromatic ring with a three-dimensional cycloalkyl group can lead to improved binding interactions with a biological target. Similarly, a cycloalkyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

Although less common than the cyclohexane ring, the cycloheptyl group can be explored for similar purposes in drug discovery programs. Its larger and more flexible ring system compared to cyclohexane may offer unique conformational advantages for binding to specific protein targets. The exploration of this compound and its derivatives as building blocks for the synthesis of novel bioactive molecules remains a viable area of research for the development of new therapeutics.

References

An In-depth Technical Guide to Cycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of cycloheptanol, including its nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Common Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and industry.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. It is also known by several common synonyms, which are frequently encountered in chemical literature and commercial databases.

Common synonyms for this compound include:

  • Cycloheptyl alcohol[3][4]

  • Suberol[4][5][6]

  • Suberyl alcohol[4]

  • NSC 52221[1][3]

  • Hydroxycycloheptane[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, application in synthetic procedures, and for analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₄O[1][2][5]
Molecular Weight 114.19 g/mol [1][5][7]
Appearance Clear, colorless to yellowish liquid[4][5]
Melting Point 2 °C[3][8]
Boiling Point 185 °C (at 760 mm Hg)[8][9]
Density 0.948 g/mL at 25 °C[9]
Refractive Index (n²⁰/D) 1.477[9]
Flash Point 71.11 °C (160 °F)[8][9]
Water Solubility 5184 mg/L at 25 °C (estimated)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below is a representative experimental protocol for the synthesis of this compound via the reduction of cycloheptanone. This procedure is adapted from standard organic chemistry laboratory techniques for the reduction of ketones.

Synthesis of this compound by Reduction of Cycloheptanone

This protocol details the reduction of the ketone, cycloheptanone, to the secondary alcohol, this compound, using sodium borohydride.

Materials:

  • Cycloheptanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve cycloheptanone (e.g., 2.0 g, 17.8 mmol) in methanol (20 mL). Place the flask in an ice bath and stir the solution using a magnetic stirrer.

  • Reduction: While stirring, slowly add sodium borohydride (e.g., 0.34 g, 8.9 mmol) to the solution in small portions. The addition should be controlled to maintain a low temperature. After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.

  • Quenching the Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Slowly add deionized water (10 mL) to quench the excess sodium borohydride. Subsequently, add 1 M hydrochloric acid dropwise until the solution is neutral to slightly acidic (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water (20 mL) and then with brine (saturated NaCl solution, 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The remaining liquid is crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound from cycloheptanone.

experimental_workflow start Start: Cycloheptanone in Methanol add_nabh4 Addition of NaBH4 in Ice Bath start->add_nabh4 stir Stir for 30 min add_nabh4->stir quench Quench with H2O and HCl (1M) stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry with MgSO4 wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap product Product: Crude this compound filter_evap->product purify Optional: Purification by Distillation product->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis of this compound.

References

Cycloheptanol: A Comprehensive Technical Guide on its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloheptanol, a seven-carbon cyclic alcohol, is a molecule with applications in the fragrance industry and as a synthetic intermediate. While primarily produced through chemical synthesis, trace amounts of this compound have been identified in the essential oils of certain plants and as a potential secondary metabolite in microorganisms. This technical guide provides an in-depth overview of the known natural sources of this compound and details the methodologies for its isolation and purification. Furthermore, it explores the toxicological profile of this compound and postulates a biosynthetic pathway, offering insights for researchers in natural product chemistry and drug development.

Natural Occurrence of this compound

The natural occurrence of this compound is relatively rare compared to other cyclic alcohols. However, analytical studies have confirmed its presence in trace amounts in specific natural sources.

Botanical Sources

The primary documented natural source of this compound is the plant Pueraria thomsonii, a species of Kudzu. It has been identified as a volatile organic compound (VOC) present in this plant.

Table 1: Quantitative Analysis of this compound in Pueraria thomsonii

Plant SpeciesPart of PlantAnalytical MethodConcentration/Relative AbundanceReference
Pueraria thomsoniiRootGas Chromatography–Ion Mobility Spectrometry (GC-IMS)Identified as a volatile organic compound; specific quantitative data not available in the cited study.[1],[2]
Microbial Sources

While direct evidence of this compound production by specific microbial strains is not yet extensively documented in publicly available literature, the genus Streptomyces is a promising potential source. Streptomyces species are renowned for their ability to produce a vast array of secondary metabolites, including a variety of cyclic organic molecules. The optimization of culture conditions, such as pH, temperature, and nutrient composition, is crucial for maximizing the production of desired secondary metabolites from these microorganisms.

Isolation and Purification Methods

The isolation of this compound from its natural sources depends on its physical and chemical properties, primarily its volatility and polarity. The general workflow involves extraction followed by chromatographic purification.

Isolation from Botanical Sources (Pueraria thomsonii)

A general protocol for the isolation of volatile compounds like this compound from plant material such as Pueraria thomsonii root would involve steam distillation followed by solvent extraction and chromatography.

Experimental Protocol: Steam Distillation and Extraction of Volatile Compounds from Pueraria thomsonii

  • Sample Preparation: Freshly harvested roots of Pueraria thomsonii are thoroughly washed and finely ground to increase the surface area for efficient extraction.

  • Steam Distillation: The ground plant material is subjected to steam distillation. Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.

  • Condensation: The vapor mixture of water and volatile compounds is then passed through a condenser to cool and liquefy.

  • Separation: The resulting distillate, a hydrosol, is collected. As most essential oils are immiscible with water, they will form a separate layer.

  • Solvent Extraction: The hydrosol is then extracted with a suitable organic solvent of low polarity, such as diethyl ether or dichloromethane, to recover the dissolved volatile compounds.

  • Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is carefully removed under reduced pressure to yield the crude essential oil containing this compound.

  • Chromatographic Purification: The crude extract is further purified using column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane and ethyl acetate) to isolate pure this compound.

G cluster_extraction Extraction from Pueraria thomsonii cluster_purification Purification Pueraria Pueraria thomsonii Root Grinding Grinding Pueraria->Grinding SteamDistillation Steam Distillation Grinding->SteamDistillation Increases surface area Condensation Condensation SteamDistillation->Condensation Vapor of volatiles Hydrosol Hydrosol Collection Condensation->Hydrosol Liquid distillate SolventExtraction Solvent Extraction (e.g., Diethyl Ether) Hydrosol->SolventExtraction Separation of organic phase CrudeExtract Crude Essential Oil SolventExtraction->CrudeExtract Concentration ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Purethis compound Pure this compound ColumnChromatography->Purethis compound Fractionation

Caption: Workflow for the isolation of this compound from Pueraria thomsonii.

Isolation from Microbial Sources (Streptomyces sp.)

The isolation of this compound from a fermentation broth of a producing Streptomyces strain would involve extraction of the culture medium followed by chromatographic purification.

Experimental Protocol: Extraction and Purification of Secondary Metabolites from Streptomyces Fermentation Broth

  • Fermentation: The Streptomyces strain is cultured in a suitable liquid medium under optimized conditions (pH, temperature, aeration, and incubation time) to promote the production of secondary metabolites.

  • Separation of Biomass: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on their polarity.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

G cluster_fermentation Fermentation cluster_extraction_purification Extraction and Purification Streptomyces Streptomyces sp. Culture Fermentation Liquid Fermentation Streptomyces->Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Separation of biomass and supernatant SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->SolventExtraction Supernatant CrudeExtract Crude Extract SolventExtraction->CrudeExtract Concentration ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC Purethis compound Pure this compound HPLC->Purethis compound High purity

Caption: General workflow for the isolation of this compound from a Streptomyces fermentation broth.

Biosynthesis of this compound (Putative Pathway)

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the known biosynthesis of other cyclic secondary metabolites in organisms like Streptomyces, a putative pathway can be proposed. This hypothetical pathway would likely involve the cyclization of a linear fatty acid precursor, followed by reduction.

G cluster_pathway Putative Biosynthetic Pathway of this compound FattyAcid Linear C7 Fatty Acid Precursor (e.g., Heptanoyl-CoA) Cyclization Cyclase Enzyme FattyAcid->Cyclization Cycloheptanone Cycloheptanone Cyclization->Cycloheptanone Reduction Reductase Enzyme (NAD(P)H-dependent) Cycloheptanone->Reduction This compound This compound Reduction->this compound

Caption: A putative biosynthetic pathway for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. Toxicological data indicates that it can cause irritation to the skin, eyes, and respiratory tract.[3] At high concentrations, it may lead to central nervous system (CNS) depression.[3] The specific molecular targets and signaling pathways through which this compound exerts these effects are currently unknown.

Given its structural similarity to other cyclic alcohols that are known to interact with G-protein coupled receptors (GPCRs), it is plausible that this compound could modulate the activity of certain GPCRs. However, further research is required to investigate this hypothesis. The general mechanism of GPCR signaling is depicted below.

G cluster_gpcr General GPCR Signaling Pathway Ligand Ligand (e.g., potential this compound interaction) GPCR G-Protein Coupled Receptor Ligand->GPCR Binds to GProtein G-Protein (α, β, γ subunits) GPCR->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces CellularResponse Cellular Response SecondMessenger->CellularResponse Triggers

Caption: A generalized diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Perspectives

This compound remains a molecule of interest, primarily for its applications in the fragrance and chemical synthesis industries. Its confirmed, albeit trace, natural occurrence in Pueraria thomsonii and its potential production by Streptomyces species open avenues for further research into its biosynthesis and biological functions. The development of optimized fermentation and isolation protocols could provide a bio-based source of this compound. Furthermore, elucidation of its potential interactions with cellular signaling pathways, such as those mediated by GPCRs, could reveal novel pharmacological properties relevant to drug development. Future research should focus on the quantitative analysis of this compound in various natural sources, the identification of the specific microbial strains capable of its production, the elucidation of its biosynthetic pathway, and a thorough investigation of its biological activities and mechanisms of action.

References

preliminary spectroscopic data for cycloheptanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloheptanol, a seven-membered cyclic alcohol, serves as a versatile intermediate in the synthesis of various organic compounds. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in the fields of chemical research and drug development. This technical guide provides a comprehensive overview of the preliminary spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and practical application of this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~3.84Multiplet1HCH-OH
~1.80 - 1.40Multiplet12H-CH₂- (ring protons)
~2.5 (variable)Singlet (broad)1H-OH

Table 1: ¹H NMR Spectroscopic Data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Chemical Shift (δ) ppm Assignment
~72.0C-OH
~38.0CH₂ (adjacent to C-OH)
~29.0CH₂
~23.0CH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyl groups.[2]

Frequency (cm⁻¹) Intensity Assignment
~3350Strong, BroadO-H stretch (alcohol)
~2920StrongC-H stretch (sp³ hybridized)
~2850StrongC-H stretch (sp³ hybridized)
~1460MediumC-H bend (CH₂)
~1060StrongC-O stretch (alcohol)

Table 3: IR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment
114~5[M]⁺ (Molecular Ion)
96~30[M - H₂O]⁺
81~40[C₆H₉]⁺
67~100[C₅H₇]⁺ (Base Peak)
57~95[C₄H₉]⁺
41~85[C₃H₅]⁺

Table 4: Mass Spectrometry Data for this compound.[3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.[4][5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5][6]

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[4]

  • Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.[7]

  • Shim the magnetic field to achieve homogeneity.[7]

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[7][8] A longer acquisition time or a higher number of scans may be necessary due to the lower natural abundance of ¹³C.[5]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).[7]

  • Phase the spectrum to obtain pure absorption peaks.[7]

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Perform baseline correction to ensure accurate integration and peak picking.[7]

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.

Instrument Setup and Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.[2]

Data Processing:

  • The software automatically performs a Fourier transform on the interferogram to produce the infrared spectrum.

  • The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify and label the major absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

Sample Introduction (Direct Inlet or GC-MS):

  • For direct inlet, a small amount of the sample is placed in a capillary tube and introduced into the ion source where it is vaporized.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first injected into a gas chromatograph to separate it from any impurities. The separated this compound then enters the mass spectrometer.

Ionization and Analysis:

  • In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[3]

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Data Processing:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

  • The molecular ion peak ([M]⁺), corresponding to the intact molecule with one electron removed, is identified.

  • The fragmentation pattern is analyzed to deduce the structure of the molecule. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.[9][10]

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_output Output Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Deposition Deposition on ATR Crystal (for IR) Sample->Deposition Vaporization Vaporization (for MS) Sample->Vaporization NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec IR Spectrometer Deposition->IR_Spec MS_Spec Mass Spectrometer Vaporization->MS_Spec FT Fourier Transform NMR_Spec->FT IR_Spec->FT Fragmentation_Analysis Fragmentation Analysis MS_Spec->Fragmentation_Analysis Phasing Phasing & Calibration FT->Phasing Spectral_Analysis Spectral Analysis FT->Spectral_Analysis Integration Integration Phasing->Integration Phasing->Spectral_Analysis Integration->Spectral_Analysis NMR_Spectrum NMR Spectrum Integration->NMR_Spectrum IR_Spectrum IR Spectrum Spectral_Analysis->IR_Spectrum Mass_Spectrum Mass Spectrum Fragmentation_Analysis->Mass_Spectrum

Caption: General workflow for spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M This compound [M]⁺ m/z = 114 M_H2O [M - H₂O]⁺ m/z = 96 M->M_H2O - H₂O C6H9 [C₆H₉]⁺ m/z = 81 M_H2O->C6H9 - CH₃ C5H7 [C₅H₇]⁺ (Base Peak) m/z = 67 M_H2O->C5H7 - C₂H₅ C6H9->C5H7 - CH₂ C4H9 [C₄H₉]⁺ m/z = 57 C6H9->C4H9 - C₂H₂ C5H7->C4H9 - CH₂ C3H5 [C₃H₅]⁺ m/z = 41 C5H7->C3H5 - C₂H₂

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

References

cycloheptanol solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Solubility of Cycloheptanol

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (C₇H₁₄O) in aqueous and organic media. This compound's molecular structure, featuring a polar hydroxyl group and a large, nonpolar seven-carbon ring, imparts a dual nature to its solubility profile. This document details its limited solubility in water and its broad miscibility with a range of organic solvents. Methodologies for the experimental determination of solubility are presented, alongside a structured tabulation of known solubility data. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical properties for applications in synthesis, formulation, and chemical processing.

Introduction

This compound is a cyclic alcohol consisting of a seven-membered carbon ring with a single hydroxyl (-OH) substituent.[1] At room temperature, it is a colorless to pale yellow liquid with a characteristic mild, alcoholic odor.[1] The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various systems, influencing reaction kinetics, purification processes, and bioavailability in pharmaceutical formulations.

The solubility of this compound is governed by the principle of "like dissolves like."[2][3] Its structure contains:

  • A hydrophilic (polar) hydroxyl group, which is capable of forming hydrogen bonds with polar solvents like water.[3]

  • A lipophilic (nonpolar) seven-carbon cycloalkane ring, which contributes to van der Waals interactions with nonpolar solvents.

The balance between these two features results in limited solubility in water, as the large hydrophobic ring disrupts the hydrogen-bonding network of water more than can be compensated for by the single hydroxyl group.[3] Conversely, it exhibits high solubility and miscibility with many organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in water and various common organic solvents. Data is presented at standard conditions (approx. 20-25 °C) unless otherwise specified. It is important to note that while some sources describe this compound as "insoluble" or "immiscible" in water, this generally refers to very low solubility rather than zero solubility.[1][4][5]

SolventChemical FormulaSolvent TypeSolubility / Miscibility of this compound
WaterH₂OPolar ProticLimited / Poorly Soluble
EthanolC₂H₅OHPolar ProticMiscible[1]
MethanolCH₃OHPolar ProticMiscible
AcetoneC₃H₆OPolar AproticMiscible
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[1]
ChloroformCHCl₃Polar AproticMiscible[1]
DichloromethaneCH₂Cl₂Polar AproticMiscible
Ethyl AcetateC₄H₈O₂Polar AproticMiscible
TolueneC₇H₈NonpolarMiscible
HexaneC₆H₁₄NonpolarMiscible
CyclohexaneC₆H₁₂NonpolarMiscible

Experimental Protocols for Solubility Determination

The determination of liquid-liquid solubility or miscibility is a fundamental experimental procedure in chemistry. The Shake-Flask method followed by quantitative analysis is a standard and reliable protocol.

Objective

To quantitatively determine the solubility of this compound in a given solvent (e.g., water) at a constant temperature.

Materials and Equipment
  • High-purity this compound (>97%)

  • High-purity solvent (e.g., deionized water)

  • Thermostatically controlled water bath or incubator

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Calibrated pipettes and syringes

  • Analytical balance

  • Centrifuge (for phase separation)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID)

  • Volumetric flasks and appropriate standards for calibration

Experimental Procedure
  • Preparation of Mixture: In a sealed glass flask, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

  • Equilibration: Place the sealed flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the two phases.

  • Phase Separation: After equilibration, cease agitation and allow the flask to rest in the thermostatic bath for at least 24 hours. This allows the two phases to separate completely. For fine emulsions, centrifugation of an aliquot can be employed to achieve clear phase separation.

  • Sampling: Carefully withdraw a precise aliquot from the solvent phase (the saturated solution), ensuring that none of the undissolved this compound phase is collected. A syringe with a filter can be used to prevent contamination.

  • Quantification:

    • Accurately weigh the collected aliquot.

    • Dilute the aliquot with a suitable solvent (one in which both this compound and the initial solvent are fully miscible, e.g., methanol) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation & Sampling cluster_analyze Analysis prep 1. Prepare Mixture (Excess this compound in Solvent) equilibrate 2. Equilibrate (Constant Temperature Agitation, 24-48h) prep->equilibrate separate 3. Separate Phases (Settle or Centrifuge) equilibrate->separate sample 4. Sample Solvent Phase separate->sample analyze 5. Quantify Concentration (e.g., GC-FID) sample->analyze calculate 6. Calculate Solubility analyze->calculate

Caption: General workflow for the experimental determination of solubility.

logical_relationships Factors Influencing this compound Solubility cluster_molecule This compound Molecular Structure cluster_interactions Intermolecular Interactions cluster_outcome Resulting Solubility Profile polar_group Polar Hydroxyl (-OH) Group h_bonding Hydrogen Bonding polar_group->h_bonding Enables organic_sol Broad Organic Miscibility polar_group->organic_sol Solubility in Polar Solvents nonpolar_ring Nonpolar Cycloheptyl (C₇) Ring hydrophobic Hydrophobic Effect nonpolar_ring->hydrophobic Causes vdw Van der Waals Forces nonpolar_ring->vdw Enables nonpolar_ring->organic_sol Solubility in Nonpolar Solvents aqueous_sol Limited Aqueous Solubility h_bonding->aqueous_sol Promotes hydrophobic->aqueous_sol Restricts vdw->organic_sol Primary Interaction

Caption: Logical relationship of molecular structure to solubility profile.

References

Thermochemical Profile of Cycloheptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for cycloheptanol (CAS: 502-41-0), a seven-membered cyclic alcohol. The information presented herein is crucial for understanding the energetic properties of this compound, which is essential for reaction calorimetry, process safety assessments, and computational modeling in the fields of chemical synthesis and drug development. This document summarizes key quantitative data, outlines the experimental methodologies used for their determination, and illustrates the relationships between fundamental thermochemical properties.

Core Thermochemical Data

The thermochemical properties of this compound have been investigated through various experimental techniques. The following tables consolidate the key data points available in the literature, providing a clear and comparable summary.

Table 1: Enthalpic and Entropic Properties of this compound
PropertyValueUnitsPhaseMethodReference
Standard Molar Enthalpy of Combustion (ΔcH°)-4362 ± 1kJ/molLiquidNot SpecifiedSkuratov, Kozina, et al., 1957[1]
-4364.7 ± 2.5kJ/molLiquidNot SpecifiedZubova, 1901[1]
Enthalpy of Reaction (Hydrogenation of Cycloheptanone) (ΔrH°)-62.5 ± 0.4kJ/molLiquidCalorimetry (Chyd)Wiberg, Crocker, et al., 1991[2][3]
-46 ± 1kJ/molGasCalorimetry (Chyd)Wiberg, Crocker, et al., 1991[2][3]
Standard Molar Entropy (S°)241.638J/mol·KLiquidN/AAdachi, Suga, et al., 1972[1]
Enthalpy of Vaporization (ΔvapH)64.7kJ/molLiquid to GasBased on data from 284 to 323 KStephenson and Malanowski, 1987[4]
67.4kJ/molLiquid to GasBased on data from 284 to 321 KCabani, Conti, et al., 1975[4]
Enthalpy of Fusion (ΔfusH)4.38kJ/molSolid to LiquidN/AAdachi, Suga, et al., 1972[4]
11.2kJ/molSolid to LiquidN/ARute, Salud, et al., 2003[4]
Entropy of Fusion (ΔfusS)15.6J/mol·KSolid to LiquidN/AAdachi, Suga, et al., 1972[4]
40.0J/mol·KSolid to LiquidN/ARute, Salud, et al., 2003[4]
Table 2: Heat Capacity of this compound
PropertyValueUnitsTemperature (K)PhaseMethodReference
Molar Heat Capacity (Cp)244.3J/mol·K298LiquidNot SpecifiedConti, Gianni, et al., 1976[1]
250.22J/mol·K298.15LiquidCalorimetric study over 13 to 300 KAdachi, Suga, et al., 1972[1]
Isobaric Heat Capacity (Cp)MeasuredJ/mol·K254 - 352LiquidTian–Calvet CalorimeterZábranský et al., 2010[5]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric measurements. While detailed experimental procedures are specific to each cited study, the fundamental principles of the key techniques are described below.

Combustion Calorimetry

The standard enthalpy of combustion (ΔcH°) of this compound was likely determined using a bomb calorimeter.

General Methodology:

  • A precisely weighed sample of pure this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen at high pressure (typically around 30 atm).

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water is meticulously recorded.

  • The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Corrections are applied for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. From the energy of combustion at constant volume (ΔcU), the enthalpy of combustion at constant pressure (ΔcH°) can be calculated.

Adiabatic and Tian-Calvet Calorimetry for Heat Capacity

The heat capacity (Cp) of this compound, particularly its temperature dependence, has been measured using sophisticated calorimetric techniques.[1][5]

General Methodology (Tian-Calvet Calorimeter):

  • A Tian-Calvet calorimeter is a type of heat-flux calorimeter that measures the heat flow between the sample cell and a surrounding thermostat block.

  • A known mass of this compound is placed in the sample cell.

  • A controlled amount of heat is supplied to the sample, or the temperature of the thermostat is ramped at a known rate.

  • The resulting heat flow is measured by a series of thermocouples.

  • The heat capacity of the sample is determined by comparing the heat flow to that of a known reference standard under identical conditions. This method allows for precise measurements of heat capacity over a range of temperatures.[5]

Interrelation of Thermochemical Properties

The various thermochemical properties of a substance are interconnected through the fundamental laws of thermodynamics. The following diagram illustrates the logical relationships between the key thermochemical data for this compound.

Thermochemical_Relationships H_comb Enthalpy of Combustion (ΔcH°) H_form_l Enthalpy of Formation (Liquid, ΔfH°(l)) H_comb->H_form_l Hess's Law H_form_g Enthalpy of Formation (Gas, ΔfH°(g)) H_form_l->H_form_g + ΔvapH G_form Gibbs Free Energy of Formation (ΔfG°) H_form_l->G_form Gibbs-Helmholtz Equation H_form_s Enthalpy of Formation (Solid, ΔfH°(s)) H_form_l->H_form_s - ΔfusH H_vap Enthalpy of Vaporization (ΔvapH) Cp Heat Capacity (Cp) Cp->H_form_l Kirchhoff's Law (Temp. Dependence) S Standard Entropy (S°) Cp->S Integration from 0 K S->G_form ΔG = ΔH - TΔS H_fus Enthalpy of Fusion (ΔfusH)

Caption: Relationship between key thermochemical properties of this compound.

References

Methodological & Application

Synthesis of Cycloheptanol Derivatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cycloheptanol derivatives, a class of compounds with increasing significance in medicinal chemistry and drug discovery. The seven-membered carbocyclic ring of this compound offers a unique three-dimensional scaffold that can be strategically functionalized to interact with various biological targets. These derivatives have shown potential in the development of novel therapeutics, including enzyme inhibitors and modulators of signaling pathways.

Introduction to this compound Derivatives in Research

This compound and its derivatives are valuable intermediates in organic synthesis and have been identified as key structural motifs in a number of biologically active molecules. The inherent flexibility of the seven-membered ring allows for a range of conformational states, which can be exploited in the design of specific ligands for protein binding pockets. Researchers have explored this compound derivatives for their potential as anti-inflammatory agents, antioxidants, and as inhibitors of enzymes such as dihydroxy acid dehydratase (DHAD), a potential target for herbicides.[1]

Synthetic Strategies for this compound Derivatives

Several synthetic methodologies have been developed for the construction and functionalization of the this compound framework. Key strategies include ring formation reactions, functionalization of pre-existing cycloheptane rings, and the reduction of cycloheptanone precursors.

Cycloheptane Ring Formation via Cope Rearrangement

A highly stereoselective method for the synthesis of functionalized cycloheptane rings involves a Cope rearrangement of cis-divinylcyclopropane-1,2-diols. This approach allows for the creation of substituted cycloheptane-1,3-diones from acyclic 1,2-diketone precursors.[2]

Synthesis of this compound from Cycloheptanone

The parent this compound can be readily prepared by the reduction of cycloheptanone. This method is widely used due to the commercial availability of the ketone starting material.[3]

α-Functionalization of Cycloheptane-based β-Ketoesters

The α-position of cycloheptane-based β-ketoesters is readily functionalized, providing a versatile route to a variety of substituted this compound precursors. This method allows for the introduction of a wide range of functional groups that can be further elaborated.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative this compound derivatives.

Table 1: Synthesis of cis-5,6-Dialkylcyclohepta-3,7-diene-1,3-diols via Cope Rearrangement [2]

Starting Material (1,6-Dialkylhexa-1,5-diene-3,4-dione)ProductYield (%)
(E,E)-1,6-Diphenylhexa-1,5-diene-3,4-dionecis-5,6-Diphenylcyclohepta-3,7-diene-1,3-diol85
(E,E)-Octa-1,7-diene-3,4-dionecis-5,6-Diethylcyclohepta-3,7-diene-1,3-diol78
(Z,Z)-1,6-Diphenylhexa-1,5-diene-3,4-dionetrans-5,6-Diphenylcyclohepta-3,7-diene-1,3-diol82

Table 2: Biological Activity of Cycloheptanone-Pyrrole Derivatives as DHAD Inhibitors [1]

CompoundIC50 (µM) for Spinach DHADHerbicidal Activity (at 100 µg/mL)
Cycloheptanone-pyrrole derivative 15.2Mild
Cycloheptanone-pyrrole derivative 28.7Mild
Bromopyruvate (Positive Control)0.5-

Experimental Protocols

Protocol 1: Stereoselective Synthesis of cis-5,6-Diphenylcyclohepta-3,7-diene-1,3-diol[2]

Materials:

  • (E,E)-1,6-Diphenylhexa-1,5-diene-3,4-dione

  • Bis(iodozincio)methane (CH₂(ZnI)₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (E,E)-1,6-diphenylhexa-1,5-diene-3,4-dione (1.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere, add a solution of bis(iodozincio)methane (2.5 mmol) in THF.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cis-5,6-diphenylcyclohepta-3,7-diene-1,3-diol.

Protocol 2: Synthesis of this compound by Reduction of Cycloheptanone[3]

Materials:

  • Cycloheptanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cycloheptanone (10 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (12 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding deionized water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow_cope start Start: (E,E)-1,6-Diphenylhexa-1,5- diene-3,4-dione reagent_add Add Bis(iodozincio)methane in THF at -78°C start->reagent_add stir_cold Stir at -78°C for 2 hours reagent_add->stir_cold warm_stir Warm to RT and stir for 12 hours stir_cold->warm_stir quench Quench with sat. aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Product: cis-5,6-Diphenylcyclohepta- 3,7-diene-1,3-diol purify->product

Caption: Workflow for the stereoselective synthesis of a this compound precursor.

signaling_pathway_inhibition substrate 2,3-Dihydroxy-isovalerate enzyme Dihydroxy Acid Dehydratase (DHAD) substrate->enzyme binds product α-Keto-isovalerate enzyme->product catalyzes pathway Branched-Chain Amino Acid Biosynthesis product->pathway inhibitor This compound Derivative inhibitor->enzyme inhibits

Caption: Inhibition of the DHAD enzyme by a this compound derivative.

References

Application Notes and Protocols: Cycloheptanol as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cycloheptanol as a starting material in the synthesis of pharmaceutical agents. While direct incorporation of the this compound moiety is less common, its role as a precursor to key intermediates is a critical aspect of synthesizing complex molecules with therapeutic value. This document details the synthetic pathway from this compound to the bisphosphonate drug, Incadronate Disodium, used in the treatment of osteoporosis.

Introduction

This compound, a seven-membered cyclic alcohol, serves as a versatile building block in organic synthesis. Its transformation into key intermediates, such as cycloheptanone and cycloheptylamine, opens avenues for the construction of various bioactive molecules. One such application is in the synthesis of Incadronate Disodium, a nitrogen-containing bisphosphonate that inhibits bone resorption. This document outlines the multi-step synthesis, providing detailed protocols, quantitative data, and visualizations of the synthetic workflow and the drug's mechanism of action.

Synthetic Pathway Overview

The synthesis of Incadronate Disodium from this compound proceeds through a three-step sequence:

  • Oxidation: this compound is first oxidized to its corresponding ketone, cycloheptanone.

  • Reductive Amination: Cycloheptanone is then converted to cycloheptylamine through reductive amination.

  • Bisphosphonate Formation: Finally, cycloheptylamine is reacted to form Incadronate Disodium.

Synthesis_Workflow This compound This compound cycloheptanone Cycloheptanone This compound->cycloheptanone Oxidation cycloheptylamine Cycloheptylamine cycloheptanone->cycloheptylamine Reductive Amination incadronate Incadronate Disodium cycloheptylamine->incadronate Bisphosphonate Formation

Caption: Synthetic workflow from this compound to Incadronate Disodium.

Experimental Protocols and Data

Step 1: Oxidation of this compound to Cycloheptanone

This protocol describes a common method for the oxidation of a secondary alcohol to a ketone using an oxidizing agent like sodium dichromate in an acidic medium.

Protocol:

  • To a cooled (0-5 °C) solution of this compound (1 equivalent) in a suitable solvent such as acetone, slowly add a solution of the oxidizing agent (e.g., Jones reagent, prepared from chromium trioxide in sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of isopropanol to consume any excess oxidant.

  • Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield crude cycloheptanone.

  • Purify the crude product by distillation under reduced pressure.

ParameterValueReference
Starting MaterialThis compoundN/A
ProductCycloheptanoneN/A
Typical Yield85-95%Generic oxidation protocols
Purity (post-distillation)>98%Generic oxidation protocols
Analytical MethodGC-MS, ¹H NMRN/A
Step 2: Reductive Amination of Cycloheptanone to Cycloheptylamine

This protocol outlines the conversion of a ketone to an amine using an amine source and a reducing agent.

Protocol:

  • In a round-bottom flask, dissolve cycloheptanone (1 equivalent) in a suitable solvent like methanol or ethanol.

  • Add a source of ammonia, such as ammonium chloride, along with a reducing agent. A common choice is sodium cyanoborohydride or catalytic hydrogenation.

  • If using sodium cyanoborohydride, add it portion-wise to the reaction mixture at room temperature.

  • Adjust the pH of the reaction mixture to be slightly acidic (pH 6-7) to facilitate imine formation.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, carefully quench any remaining reducing agent according to standard procedures.

  • Remove the solvent under reduced pressure.

  • Make the residue basic with the addition of a strong base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give crude cycloheptylamine.

  • Purify by distillation under reduced pressure.

ParameterValueReference
Starting MaterialCycloheptanoneN/A
ProductCycloheptylamineN/A
Typical Yield60-80%[1]
Purity (post-distillation)>99%[1]
Analytical MethodGC-MS, ¹H NMRN/A
Step 3: Synthesis of Incadronate Disodium from Cycloheptylamine

This final step involves the formation of the bisphosphonate moiety on the cycloheptylamine backbone.

Protocol:

  • To a mixture of phosphorous acid and phosphorus trichloride (or a suitable solvent like methanesulfonic acid), add cycloheptylamine (1 equivalent) at a controlled temperature.

  • Slowly add an aqueous solution of formaldehyde.

  • Heat the reaction mixture for several hours (e.g., at reflux) to drive the reaction to completion.

  • After cooling, the reaction mixture is typically hydrolyzed by the addition of water or hydrochloric acid.

  • The product is often precipitated by adjusting the pH.

  • The crude Incadronic acid is collected by filtration.

  • To obtain the disodium salt, the acid is dissolved in water and treated with two equivalents of sodium hydroxide.

  • The final product, Incadronate Disodium, is isolated by precipitation or lyophilization.

ParameterValueReference
Starting MaterialCycloheptylamineN/A
ProductIncadronate DisodiumN/A
Typical Yield50-70%Based on general bisphosphonate syntheses
PurityPharmaceutical GradeN/A
Analytical MethodHPLC, ³¹P NMR, ¹H NMRN/A

Mechanism of Action of Incadronate Disodium

Incadronate Disodium is a nitrogen-containing bisphosphonate that primarily acts by inhibiting osteoclast-mediated bone resorption.[2] Osteoclasts are cells responsible for the breakdown of bone tissue. The mechanism involves the inhibition of the mevalonate pathway within the osteoclasts.[2]

Specifically, Incadronate Disodium inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[2] This enzyme is crucial for the synthesis of isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. These proteins are essential for the proper function and survival of osteoclasts, including their cytoskeletal organization and vesicular transport. By inhibiting FPPS, Incadronate Disodium disrupts these processes, leading to osteoclast inactivation and apoptosis.[2]

Signaling_Pathway cluster_osteoclast Osteoclast Mevalonate Mevalonate Pathway FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS Isoprenoids Isoprenoid Lipids (FPP, GGPP) FPPS->Isoprenoids GTPases Small GTP-binding proteins (Ras, Rho, Rab) Isoprenoids->GTPases Prenylation Function Osteoclast Function (Cytoskeleton, Survival) GTPases->Function Apoptosis Osteoclast Apoptosis Function->Apoptosis Incadronate Incadronate Disodium Incadronate->FPPS

Caption: Mechanism of action of Incadronate Disodium in osteoclasts.

Conclusion

This compound is a valuable, though indirect, precursor in the synthesis of the pharmaceutical agent Incadronate Disodium. Through a reliable three-step synthetic sequence involving oxidation, reductive amination, and bisphosphonate formation, this readily available starting material can be converted into a potent therapeutic for bone disorders. The protocols and data presented herein provide a framework for researchers in drug development to utilize this compound and its derivatives in the synthesis of complex and biologically active molecules.

References

Application Notes and Protocols for Cycloheptanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloheptanol, a seven-membered cyclic alcohol, presents intriguing possibilities as a building block in polymer chemistry. While its direct application is not as widely documented as that of its smaller ring counterparts like cyclohexanol, its unique seven-carbon ring structure offers the potential to impart distinct properties to polymers, such as tailored flexibility, thermal characteristics, and hydrophobicity. These properties could be advantageous in various applications, including the development of novel drug delivery systems, specialized coatings, and advanced adhesives.

This document provides detailed, albeit in some cases theoretical, application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of three major classes of polymers: polyethers, polyesters, and polyurethanes. The methodologies are based on well-established polymerization techniques and analogies drawn from the polymerization of similar cyclic and acyclic monomers.

Application in Polyether Synthesis via Ring-Opening Polymerization (ROP)

Application Note:

Polyethers derived from the ring-opening polymerization (ROP) of a hypothetical cycloheptyl ether monomer, such as oxepane (the seven-membered cyclic ether analog), could lead to polymers with a flexible polyether backbone and cycloheptyl side groups. These polymers are anticipated to exhibit low glass transition temperatures and potential biocompatibility, making them candidates for soft segments in thermoplastic elastomers or as matrices for controlled drug release. The cycloheptyl group would increase the hydrophobicity compared to linear polyethers, potentially influencing drug solubility and release kinetics.

Experimental Protocol: Anionic Ring-Opening Polymerization of a Hypothetical Cycloheptene Oxide

This protocol describes a two-step process analogous to the polymerization of other cycloalkene oxides, starting with the epoxidation of cycloheptene (derived from this compound) followed by anionic ROP.

Step 1: Synthesis of Cycloheptene Oxide (Monomer)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.104 mol) of cycloheptene in 100 mL of dichloromethane (DCM).

  • Epoxidation: Cool the solution to 0 °C in an ice bath. Slowly add 21.5 g (0.125 mol) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the m-chlorobenzoic acid precipitate. Wash the filtrate sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure cycloheptene oxide.

Step 2: Anionic Ring-Opening Polymerization of Cycloheptene Oxide

  • Initiator Preparation: In a glovebox, prepare a 0.1 M solution of potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF).

  • Polymerization Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5.0 g (44.6 mmol) of purified cycloheptene oxide and 20 mL of anhydrous THF.

  • Initiation: Heat the solution to 60 °C. Inject the required amount of the t-BuOK initiator solution (e.g., 0.45 mL for a monomer-to-initiator ratio of 100:1) into the stirred monomer solution.

  • Polymerization: Allow the reaction to proceed for 12-24 hours at 60 °C. The viscosity of the solution will increase as the polymer forms.

  • Termination: Cool the reaction to room temperature and terminate the polymerization by adding a small amount of degassed methanol (1 mL).

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Hypothetical Quantitative Data for Poly(cycloheptyl ether)

PropertyValue
Number Average Molecular Weight (Mn) ( g/mol )10,000 - 50,000
Polydispersity Index (PDI)1.1 - 1.3
Glass Transition Temperature (Tg) (°C)-40 to -20
Decomposition Temperature (Td) (°C)> 300

Diagram: Anionic Ring-Opening Polymerization of Cycloheptene Oxide

ROP_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Cycloheptene Cycloheptene CyclohepteneOxide Cycloheptene Oxide Cycloheptene->CyclohepteneOxide Epoxidation mCPBA m-CPBA mCPBA->CyclohepteneOxide Polymer Poly(cycloheptyl ether) CyclohepteneOxide->Polymer Anionic ROP Initiator t-BuOK Initiator->Polymer GPC GPC (Mn, PDI) Polymer->GPC DSC DSC (Tg) Polymer->DSC TGA TGA (Td) Polymer->TGA

Workflow for Poly(cycloheptyl ether) Synthesis.

Application in Polyester Synthesis

Application Note:

Polyesters incorporating cycloheptyl moieties can be synthesized by the polycondensation of a cycloheptane-based diol (e.g., 1,4-cycloheptanediol) with a suitable dicarboxylic acid or its derivative. The bulky and non-planar seven-membered ring is expected to disrupt chain packing, leading to amorphous polyesters with potentially higher glass transition temperatures and improved solubility in organic solvents compared to their linear aliphatic counterparts. These characteristics could be beneficial for applications in specialty coatings and adhesives where clarity and processability are crucial. In drug delivery, these polyesters could offer tunable degradation rates and drug loading capacities.

Experimental Protocol: Melt Polycondensation of 1,4-Cycloheptanediol and Adipoyl Chloride

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Reactant Charging: Add 13.0 g (0.1 mol) of 1,4-cycloheptanediol and 18.3 g (0.1 mol) of adipoyl chloride to the flask.

  • Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.05 mol%).

  • Polycondensation - Stage 1 (Low Temperature): Heat the mixture to 150 °C under a slow stream of nitrogen for 2 hours with constant stirring to facilitate the initial esterification and removal of HCl gas.

  • Polycondensation - Stage 2 (High Temperature & Vacuum): Gradually increase the temperature to 220 °C while slowly applying a vacuum (down to <1 mmHg) over a period of 1 hour.

  • Polymerization: Continue the reaction under high vacuum at 220 °C for 4-6 hours. The viscosity of the melt will increase significantly.

  • Isolation: Cool the reactor to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent like chloroform and precipitated in cold methanol to purify it.

  • Drying: Dry the purified polyester in a vacuum oven at 50 °C until a constant weight is achieved.

Hypothetical Quantitative Data for Poly(1,4-cycloheptyl adipate)

PropertyValue
Number Average Molecular Weight (Mn) ( g/mol )15,000 - 40,000
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg) (°C)10 - 30
Decomposition Temperature (Td) (°C)> 320

Diagram: Polyester Synthesis Pathway

Polyester_Synthesis Diol 1,4-Cycloheptanediol Polyester Poly(1,4-cycloheptyl adipate) Diol->Polyester Diacid Adipoyl Chloride Diacid->Polyester Catalyst Ti(OBu)4 Catalyst->Polyester Byproduct HCl (gas) Polyester->Byproduct elimination

Polycondensation for Polyester Synthesis.

Application in Polyurethane Synthesis

Application Note:

This compound can be used to synthesize diols, which can then serve as chain extenders or as part of the soft segment in polyurethanes. The incorporation of the cycloheptyl ring into the polyurethane backbone is expected to enhance the thermal stability and mechanical properties of the resulting polymer. The non-planar ring structure could also influence the phase separation between hard and soft segments, leading to unique morphological and mechanical behaviors. Such polyurethanes could find applications as tough and durable coatings, adhesives, and potentially as biocompatible elastomers for medical devices.

Experimental Protocol: Two-Step Prepolymer Method for Polyurethane Synthesis

  • Prepolymer Synthesis:

    • Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and condenser, add 50.0 g of a macrodiol (e.g., polytetrahydrofuran, Mn = 2000 g/mol ) and 13.0 g of 1,4-cycloheptanediol.

    • Dehydration: Heat the mixture to 110 °C under vacuum for 1 hour to remove any residual water.

    • Reaction: Cool the mixture to 60 °C and add 25.0 g of 4,4'-diphenylmethane diisocyanate (MDI) under a nitrogen atmosphere.

    • Catalysis: Add a drop of dibutyltin dilaurate (DBTDL) as a catalyst.

    • Polymerization: Increase the temperature to 80 °C and stir for 2-3 hours until the theoretical NCO content is reached (monitored by titration).

  • Chain Extension:

    • Solvent Addition: Cool the NCO-terminated prepolymer to 60 °C and add 100 mL of anhydrous dimethylformamide (DMF) to reduce the viscosity.

    • Chain Extender: Slowly add a stoichiometric amount of a chain extender (e.g., 1,4-butanediol) dissolved in 20 mL of DMF to the prepolymer solution with vigorous stirring.

    • Reaction: Continue stirring for another 1-2 hours at 60 °C.

    • Termination: Add a small amount of methanol to quench any remaining NCO groups.

  • Isolation and Film Casting:

    • Precipitation: Pour the polyurethane solution into a large volume of water to precipitate the polymer.

    • Washing and Drying: Wash the polymer thoroughly with water and dry it in a vacuum oven at 60 °C.

    • Film Casting: The dried polyurethane can be redissolved in a suitable solvent (e.g., THF or DMF) and cast into films for further characterization.

Hypothetical Quantitative Data for this compound-Based Polyurethane

PropertyValue
Number Average Molecular Weight (Mn) ( g/mol )50,000 - 100,000
Polydispersity Index (PDI)2.0 - 3.0
Tensile Strength (MPa)30 - 50
Elongation at Break (%)400 - 600

Diagram: Polyurethane Synthesis Workflow

PU_Synthesis_Workflow cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension cluster_processing Processing & Characterization Macrodiol Macrodiol (PTHF) Prepolymer NCO-Terminated Prepolymer Macrodiol->Prepolymer Cycloheptanediol 1,4-Cycloheptanediol Cycloheptanediol->Prepolymer Diisocyanate MDI Diisocyanate->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane ChainExtender 1,4-Butanediol ChainExtender->Polyurethane Precipitation Precipitation Polyurethane->Precipitation Drying Drying Precipitation->Drying FilmCasting Film Casting Drying->FilmCasting MechanicalTesting Mechanical Testing FilmCasting->MechanicalTesting

Workflow for Polyurethane Synthesis.

Disclaimer: The application of this compound in these specific polymerization protocols is largely theoretical and based on established chemical principles for analogous monomers. The quantitative data provided is hypothetical and intended for illustrative purposes. Researchers should perform their own experiments and characterization to validate these concepts and determine the actual properties of any resulting polymers. Safety precautions appropriate for the handling of all chemicals mentioned should be strictly followed.

Application Notes and Protocols for the Oxidation of Cycloheptanol to Cycloheptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical oxidation of cycloheptanol to its corresponding ketone, cycloheptanone. The synthesis of ketones is a fundamental transformation in organic chemistry, crucial for the development of pharmaceuticals and other fine chemicals. Cycloheptanone, in particular, serves as a valuable building block in the synthesis of more complex molecular architectures.

Three distinct and widely employed oxidation protocols are presented herein: oxidation using sodium hypochlorite (a "green" and cost-effective method), oxidation with pyridinium chlorochromate (a reliable and selective method), and the Swern oxidation (a mild method suitable for sensitive substrates). Each protocol is detailed with step-by-step instructions to ensure reproducibility.

A comparative summary of the quantitative data associated with each method is provided for easy reference and selection of the most appropriate protocol based on specific experimental needs, such as yield, reaction conditions, and tolerance of other functional groups.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative parameters for the different methods of oxidizing this compound to cycloheptanone. This allows for a direct comparison of reaction yields and conditions.

Oxidizing Agent/MethodTypical Solvent(s)Reaction TemperatureReaction TimeTypical Yield (%)
Sodium Hypochlorite (Bleach) & Acetic AcidAcetic Acid, Acetone30-45°C~45 minutes84-89%[1]
Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature1-2 hoursHigh (typically >85%)[2][3]
Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine)Dichloromethane-78°C to Room Temp1-2 hoursHigh (typically >90%)[4][5][6][7][8]

Experimental Protocols

Protocol 1: Oxidation with Sodium Hypochlorite (Bleach)

This protocol is adapted from procedures utilizing household bleach as an inexpensive and environmentally safer oxidizing agent.[1][9][10][11][12] The active oxidant, hypochlorous acid, is generated in situ from the reaction of sodium hypochlorite with acetic acid.[9][10][11]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Aqueous Sodium Hypochlorite solution (household bleach, ~5-6%)

  • Acetone

  • Sodium Bisulfite (saturated solution)

  • Sodium Hydroxide (6M solution)

  • Sodium Chloride

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl Ether or Dichloromethane for extraction

  • Starch-iodide paper

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, combine this compound (e.g., 5.0 g, 0.044 mol), and glacial acetic acid (e.g., 12.5 mL).

  • Cool the mixture in an ice-water bath.

  • Slowly add the sodium hypochlorite solution (e.g., 40 mL) dropwise from the dropping funnel over a period of about 30 minutes, while maintaining the internal temperature of the reaction mixture between 30-35°C.[1]

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for at least 15 minutes.

  • Monitor the reaction for the presence of excess oxidant using starch-iodide paper. A positive test (a dark blue-black color) indicates the presence of excess hypochlorite. If the test is negative, add more sodium hypochlorite solution until a positive test is sustained.

  • Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until the starch-iodide test is negative.

  • Neutralize the reaction mixture by the slow addition of 6M sodium hydroxide solution until it is basic to litmus paper.

  • Saturate the aqueous solution with solid sodium chloride to reduce the solubility of the product.

  • Transfer the mixture to a separatory funnel and extract the cycloheptanone with a suitable organic solvent like diethyl ether or dichloromethane (2 x 25 mL).

  • Combine the organic layers and wash them with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude cycloheptanone.

  • The product can be further purified by distillation if necessary.

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a milder and more selective oxidizing agent compared to other chromium-based reagents, allowing for the efficient conversion of secondary alcohols to ketones with minimal over-oxidation.[2][3][13][14]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (anhydrous)

  • Silica Gel

  • Diethyl Ether

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (e.g., 1.5 equivalents relative to the alcohol) in anhydrous dichloromethane.

  • To this suspension, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Pass the resulting mixture through a short pad of silica gel to filter out the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and remove the solvent by rotary evaporation to obtain the crude cycloheptanone.

  • The product can be purified by distillation or column chromatography if required.

Protocol 3: Swern Oxidation

The Swern oxidation is a very mild and highly efficient method for oxidizing alcohols to aldehydes or ketones, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5][6][7][8] This reaction is performed at low temperatures to avoid side reactions.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Oxalyl Chloride

  • Triethylamine (anhydrous)

  • Dichloromethane (anhydrous)

  • Water

  • Brine

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve anhydrous DMSO (e.g., 2.2 equivalents) in anhydrous dichloromethane and cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (e.g., 1.1 equivalents) dropwise to the stirred DMSO solution, maintaining the temperature below -60°C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1 equivalent) in a small amount of anhydrous dichloromethane dropwise, again keeping the temperature below -60°C. Stir for an additional 30 minutes.

  • Slowly add anhydrous triethylamine (e.g., 5 equivalents) to the reaction mixture. The temperature may rise but should be kept below -50°C.

  • After stirring for 15 minutes at -78°C, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to give the crude cycloheptanone.

  • Purify the product by distillation or flash chromatography as needed.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound to cycloheptanone, applicable to all the described protocols with variations in specific reagents and conditions.

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis This compound This compound Reaction_Vessel Reaction Setup (Controlled Temperature) This compound->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., NaOCl, PCC, Swern Reagents) Oxidizing_Agent->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Organic Layer Purification Purification (Distillation/Chromatography) Drying->Purification Crude Product Product Cycloheptanone Purification->Product Pure Product

References

Application Notes and Protocols: Dehydration of Cycloheptanol to Cycloheptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This document provides detailed application notes and protocols for the dehydration of cycloheptanol to cycloheptene, a valuable cyclic alkene intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The reaction typically proceeds via an E1 elimination mechanism, involving the formation of a carbocation intermediate. Common catalysts for this transformation include strong mineral acids such as sulfuric acid and phosphoric acid, with the latter often being preferred due to its less oxidizing nature, which minimizes the formation of byproducts.[1][2] More environmentally benign methods employing solid acid catalysts like Montmorillonite KSF clay have also been developed.[3][4]

Reaction Mechanism

The acid-catalyzed dehydration of this compound to cycloheptene follows a three-step E1 mechanism:

  • Protonation of the Hydroxyl Group: The hydroxyl group of this compound is protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄), forming a good leaving group, water.[5][6] This is a fast and reversible step.

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.[6] This is the slow, rate-determining step of the reaction.

  • Deprotonation to Form the Alkene: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the carbon-carbon double bond in cycloheptene and regenerating the acid catalyst.[6]

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation This compound This compound Protonated_Alcohol Protonated this compound This compound->Protonated_Alcohol + H+ H_plus H+ Protonated_Alcohol2 Protonated this compound Carbocation Cycloheptyl Carbocation Protonated_Alcohol2->Carbocation - H₂O (slow) Carbocation2 Cycloheptyl Carbocation Water H₂O Cycloheptene Cycloheptene Carbocation2->Cycloheptene - H+ H3O_plus H₃O+

Caption: Acid-catalyzed E1 dehydration mechanism of this compound.

Data Presentation

Table 1: Physical Properties of Reactants and Products
CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound114.191850.95
Cycloheptene96.171150.824
85% Phosphoric Acid98.00~158~1.685
Concentrated Sulfuric Acid98.08~337~1.84
Table 2: Typical Reaction Parameters and Expected Yields
CatalystReactant Ratio (Alcohol:Acid)Temperature (°C)Typical Yield (%)Reference
85% Phosphoric Acid4:1 (v/v)130-15075-85[7][8]
Concentrated Sulfuric Acid3:1 (v/v)130-14079-87[9]
Montmorillonite KSF Clay20:1 (w/w)Reflux (T > 185)Variable[3][4]

Experimental Protocols

The following protocols are adapted from established procedures for the dehydration of cyclic alcohols.[7][8][10][11]

Protocol 1: Dehydration of this compound using Phosphoric Acid

Materials:

  • This compound

  • 85% Phosphoric acid

  • 10% Sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Simple distillation apparatus (condenser, distillation head, receiving flask)

  • Heating mantle or oil bath

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Graduated cylinders

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 20 mL of this compound and 5 mL of 85% phosphoric acid.[8] Add a few boiling chips to ensure smooth boiling.

  • Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Use an ice-cooled receiving flask to minimize the loss of the volatile cycloheptene product.[7]

  • Heating: Gently heat the mixture using a heating mantle. Control the heating to maintain a steady distillation rate. Collect the distillate that boils below 120°C. The vapor temperature should not exceed 100-150°C.[12]

  • Termination of Reaction: Stop the distillation when only a few milliliters of residue remain in the distilling flask, or when dense white fumes begin to appear.[13][14]

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with 10 mL of 10% sodium carbonate solution to neutralize any residual acid.[12] Carefully vent the separatory funnel to release any pressure buildup.

    • Separate the aqueous layer.

    • Wash the organic layer with 10 mL of saturated sodium chloride solution to remove the majority of the dissolved water.[7]

    • Separate the aqueous layer.

  • Drying: Transfer the organic layer (crude cycloheptene) to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or magnesium sulfate to dry the product.[7][11] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Final Purification: Decant or filter the dried cycloheptene into a clean, dry, pre-weighed round-bottom flask. Purify the crude product by a final simple distillation, collecting the fraction that boils at 114-116°C.

  • Characterization: Determine the yield of the purified cycloheptene. Characterize the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and identity.

Experimental_Workflow start Start: Combine this compound and Phosphoric Acid distillation Simple Distillation (Collect distillate < 120°C) start->distillation workup Work-up in Separatory Funnel distillation->workup wash1 Wash with 10% Na₂CO₃ solution workup->wash1 wash2 Wash with saturated NaCl solution wash1->wash2 drying Dry organic layer with anhydrous CaCl₂ or MgSO₄ wash2->drying purification Final Distillation (Collect fraction at 114-116°C) drying->purification characterization Characterization (GC-MS, NMR) purification->characterization end End: Pure Cycloheptene characterization->end

Caption: Experimental workflow for the synthesis of cycloheptene.

Protocol 2: Characterization by GC-MS

Objective: To determine the purity of the synthesized cycloheptene and identify any byproducts.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[15]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.[15]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Ramp to 270°C at 20°C/min.

    • Hold at 270°C for 5 minutes.[15]

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Electron Impact Ionization: 70 eV.

Sample Preparation:

  • Dilute a small aliquot of the purified cycloheptene in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Identify the peak corresponding to cycloheptene based on its retention time and comparison of the mass spectrum with a library database (e.g., NIST).

  • Calculate the purity of the product by integrating the peak areas. The major peak should correspond to cycloheptene. Potential impurities or byproducts, such as unreacted this compound or rearranged products, may also be identified.

Protocol 3: Characterization by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized cycloheptene.

Instrumentation and Conditions:

  • NMR Spectrometer: 300 MHz or higher field instrument.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected Chemical Shifts (δ) for Cycloheptene:

ProtonsChemical Shift (ppm)Multiplicity
Vinylic (2H)~5.8multiplet
Allylic (4H)~2.1multiplet
Other methylene (6H)~1.5-1.7multiplet

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the spectrometer's field strength.

Safety Precautions

  • Concentrated phosphoric acid and sulfuric acid are corrosive and can cause severe burns.[2][3] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound and cycloheptene are flammable liquids.[16] Perform the distillation in a well-ventilated fume hood and away from open flames or sparks.

  • The reaction mixture should not be distilled to dryness, as this can lead to the formation of explosive peroxides and the decomposition of the acid catalyst at high temperatures.[16]

References

Application Notes and Protocols for the Use of Cycloheptanol in Fragrance and Perfumery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cycloheptanol in fragrance and perfumery research. The information covers its olfactory profile, applications, and detailed experimental protocols for its evaluation.

Introduction to this compound in Perfumery

This compound is a seven-membered cyclic alcohol that has found a niche in the fragrance industry.[1] It is a colorless to pale yellow viscous liquid with a mild, sweet, and characteristic alcoholic odor.[1] While not as prominent as its six-membered counterpart, cyclohexanol, this compound and its derivatives offer unique olfactory properties that can be valuable to the perfumer's palette. Its primary role in fragrance compositions is often as a modifier, contributing to the overall character and complexity of a scent rather than being the main component.

There are some conflicting reports regarding its direct application in fragrances, with some sources indicating it is "commonly used" and others stating it is "not for fragrance use".[1][2] This discrepancy likely arises from its subtle scent profile, which makes it less of a primary fragrance ingredient and more of a versatile blending agent and a precursor for more complex fragrance molecules.

Olfactory Profile and Physicochemical Properties

The odor of this compound is generally described as mild, sweet, waxy, and alcoholic.[1][3] It can provide a subtle lift and freshness to fragrance compositions without imparting a strong, overpowering character.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₄O[1]
Molecular Weight114.19 g/mol [4]
AppearanceColorless to yellowish liquid[1]
Odor DescriptionMild, sweet, characteristic alcoholic[1][3]
Boiling Point185 °C @ 760 mmHg[2]
Specific Gravity0.958 - 0.962 @ 20 °C[2]
Refractive Index1.475 - 1.479 @ 20 °C[2]
Vapor Pressure0.2 mmHg @ 25 °C (estimated)[2]
Water Solubility5184 mg/L @ 25 °C (estimated)[2]
Flash Point71.11 °C (160 °F)[2]
Applications in Fragrance Compositions

Due to its mild and versatile character, this compound can be incorporated into various fragrance types, including floral, woody, and fresh accords. It can be used to:

  • Enhance Sweetness and Freshness: Its inherent sweet and alcoholic notes can amplify the freshness of citrus and green top notes.

  • Add a Waxy Nuance: The waxy aspect of this compound can complement certain floral notes, such as tuberose and gardenia, adding a natural, petal-like texture.

  • Serve as a Building Block for Derivatives: this compound is a valuable precursor for the synthesis of esters and other derivatives with more pronounced and diverse olfactory profiles. For instance, the esterification of this compound can lead to fruity and floral notes, similar to how cyclohexanol esters yield pleasant fruity scents.[5]

The concentration of this compound in a final fragrance product is typically low and highly dependent on the desired effect. While specific concentrations are often proprietary, for related cyclic alcohols, usage can range from trace amounts up to 30% within the fragrance concentrate.[6]

Table 2: Hypothetical Fragrance Accord with this compound

IngredientParts by WeightOlfactory Contribution
Bergamot Oil200Fresh, citrusy top note
Linalool150Floral (lily-of-the-valley), fresh
Hedione® (Methyl Dihydrojasmonate)100Floral (jasmine), radiant
This compound 50 Adds a subtle sweetness and waxy nuance
Iso E Super®200Woody, ambery, smooth
Galaxolide® (Musk)150Clean, white musk
Vetiver Oil50Earthy, woody base note
Total 900

Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

This protocol outlines the procedure for identifying the odorous components of a sample containing this compound using GC-O.

Objective: To separate and identify the specific aroma characteristics of this compound and any impurities or derivatives present in a sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Helium carrier gas.

  • Appropriate GC column (e.g., DB-5, HP-INNOWax).

  • Sample of this compound, diluted in a suitable solvent (e.g., ethanol).

  • Trained sensory panelists.

Methodology:

  • Sample Preparation: Prepare a 1% solution of this compound in ethanol.

  • GC-MS-O Instrument Setup:

    • Set the GC oven temperature program (e.g., start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C).

    • Set the injector temperature to 250°C.

    • Use a splitless injection mode.

    • The column effluent is split between the MS detector and the olfactometry port.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC.

    • Simultaneously, a trained panelist sniffs the effluent from the olfactometry port.

    • The panelist records the retention time, odor description, and intensity of each detected scent.

    • The MS detector records the mass spectrum of the eluting compounds.

  • Data Analysis:

    • Correlate the retention times of the odor events with the peaks on the chromatogram.

    • Identify the compounds responsible for the odors using the MS library.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Correlation start Start prep Prepare 1% this compound in Ethanol start->prep inject Inject Sample into GC prep->inject separate Separation in GC Column inject->separate split Effluent Splitting separate->split ms Mass Spectrometry (MS) split->ms olfactory Olfactometry Port (Human Sniffer) split->olfactory correlate Correlate Retention Times, Odor Descriptions, and Mass Spectra ms->correlate olfactory->correlate identify Identify Odor-Active Compounds correlate->identify

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Protocol 2: Sensory Panel Evaluation of a Fragrance Accord Containing this compound

This protocol describes how to conduct a sensory panel to evaluate the effect of this compound in a fragrance composition.

Objective: To determine the perceived olfactory difference between a fragrance accord with and without this compound.

Materials:

  • Two fragrance accords: one standard (control) and one with a known concentration of this compound.

  • Odorless smelling strips.

  • A panel of at least 10 trained sensory evaluators.

  • A controlled environment with good ventilation and no background odors.

Methodology:

  • Sample Preparation:

    • Prepare two versions of the fragrance accord from Table 2: one as described (test sample) and one without this compound (control sample).

    • Label the samples with random three-digit codes.

  • Evaluation Procedure:

    • Dip smelling strips into each sample, ensuring they are equally saturated.

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Ask panelists to evaluate and score various olfactory attributes (e.g., sweetness, freshness, waxy character, overall pleasantness) on a scale of 1 to 9.

    • Include a comments section for qualitative descriptions.

  • Data Analysis:

    • Collect the data from all panelists.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in the perceived attributes between the control and test samples.

    • Analyze the qualitative comments to understand the nuances of this compound's effect.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis start Start prep_control Prepare Control Accord start->prep_control prep_test Prepare Test Accord (with this compound) start->prep_test present Present Coded Samples to Panelists prep_control->present prep_test->present evaluate Panelists Evaluate and Score Olfactory Attributes present->evaluate collect Collect Data evaluate->collect stats Statistical Analysis collect->stats qualitative Qualitative Comment Analysis collect->qualitative end End stats->end qualitative->end

Figure 2: Sensory Panel Evaluation Workflow.
Protocol 3: Synthesis of Cycloheptyl Acetate

This protocol provides a method for the synthesis of cycloheptyl acetate, an ester of this compound, to explore its fragrance potential.

Objective: To synthesize cycloheptyl acetate from this compound and characterize its odor.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for synthesis and distillation.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and pyridine (1.2 equivalents). Cool the mixture in an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the cooled mixture with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated sodium bicarbonate solution to neutralize excess acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure cycloheptyl acetate.

  • Characterization:

    • Confirm the structure using NMR and IR spectroscopy.

    • Evaluate the odor of the purified product on a smelling strip. Based on trends in cyclic esters, a fruity, slightly sweet, and pear-like aroma might be expected.

Synthesis_Pathway This compound This compound reaction Esterification This compound->reaction reagents Acetic Anhydride Pyridine reagents->reaction cycloheptyl_acetate Cycloheptyl Acetate reaction->cycloheptyl_acetate

Figure 3: Synthesis of Cycloheptyl Acetate.
Olfactory Perception Pathway

The perception of this compound's odor begins with the inhalation of its volatile molecules, which then bind to olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the perception of its characteristic scent in the brain.

Olfactory_Pathway odorant This compound Molecules (Odorant) binding Binding of Odorant to Receptor odorant->binding receptor Olfactory Receptor Neuron in Nasal Epithelium transduction Signal Transduction Cascade (G-protein, cAMP) binding->transduction signal Generation of Action Potential transduction->signal bulb Signal Transmission to Olfactory Bulb signal->bulb cortex Processing in Olfactory Cortex (Brain) bulb->cortex perception Perception of Smell cortex->perception

Figure 4: General Olfactory Signal Transduction Pathway.
Conclusion

This compound, while not a powerhouse fragrance ingredient on its own, serves as a valuable tool for perfumers and fragrance chemists. Its subtle, sweet, and waxy profile allows for nuanced modifications of fragrance accords. Furthermore, its potential as a precursor for a wide range of derivatives with potentially novel and interesting scents makes it a compelling subject for ongoing research and development in the field of perfumery. The protocols provided herein offer a framework for the systematic evaluation and utilization of this compound and its derivatives in fragrance research.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Cycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of cycloheptanol is a significant chemical transformation that yields valuable products for various industrial applications, including the synthesis of fine chemicals and pharmaceutical intermediates. This document provides detailed experimental protocols for the conversion of this compound to cycloheptane, focusing on the use of common heterogeneous noble metal catalysts. The protocols are designed to be adaptable for research and process development purposes.

Signaling Pathway and Logical Relationships

The catalytic hydrogenation of this compound to cycloheptane is a two-step process. The first step involves the dehydration of this compound to cycloheptene, which is then followed by the hydrogenation of the carbon-carbon double bond to yield the final product, cycloheptane. This sequential reaction pathway is crucial for understanding and optimizing the reaction conditions to favor the desired product.

G cluster_0 Reaction Pathway This compound This compound Cycloheptene Cycloheptene This compound->Cycloheptene Dehydration (-H2O) Cycloheptane Cycloheptane Cycloheptene->Cycloheptane Hydrogenation (+H2)

Figure 1: Reaction pathway for the conversion of this compound to cycloheptane.

Experimental Workflow

The general workflow for the catalytic hydrogenation of this compound involves several key stages, from catalyst preparation and reaction setup to product analysis. A thorough and systematic approach is essential for achieving reproducible and high-quality results.

G start Start catalyst_prep Catalyst Preparation/ Procurement start->catalyst_prep reactor_setup Reactor Setup and Leak Test catalyst_prep->reactor_setup reaction Reaction Execution (Temperature, Pressure, Time) reactor_setup->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup analysis Product Analysis (GC-MS) workup->analysis end End analysis->end

Figure 2: General experimental workflow for catalytic hydrogenation.

Experimental Protocols

This section details the experimental procedures for the catalytic hydrogenation of this compound using various common catalysts. Safety precautions, such as conducting the reaction in a well-ventilated fume hood and proper handling of flammable hydrogen gas and pyrophoric catalysts, must be strictly followed.[1][2][3][4]

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used and versatile catalyst for hydrogenation reactions.[1][3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for inerting)

  • Celite® for filtration

Equipment:

  • High-pressure autoclave or a glass reactor suitable for hydrogenation (e.g., Parr shaker)

  • Magnetic stirrer with hotplate

  • Gas inlet and outlet system

  • Thermocouple

  • Pressure gauge

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), carefully weigh and add the 10% Pd/C catalyst to the reactor. A typical catalyst loading is 5-10 mol% relative to the substrate.[2]

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol) to the reactor, ensuring the catalyst is fully submerged. Then, add the this compound.

  • System Purge: Seal the reactor and purge the system with an inert gas (nitrogen or argon) at least three times to remove all oxygen.[1][2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the desired temperature (e.g., 80-150°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood. Purge the system again with an inert gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric; keep it wet during filtration and dispose of it properly.[1]

  • Product Isolation and Analysis: The filtrate contains the product. The solvent can be removed by rotary evaporation. Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and selectivity.

Protocol 2: Hydrogenation using Platinum Oxide (Adam's Catalyst, PtO₂)

Platinum oxide is another effective catalyst for the hydrogenation of alcohols.[5]

Procedure: Follow the general procedure outlined in Protocol 1, with the following modifications:

  • Catalyst: Use Platinum Oxide (PtO₂) as the catalyst. A typical loading is 1-5 mol%.

  • Activation: PtO₂ is a precatalyst that is reduced in-situ to platinum black under the hydrogen atmosphere. An initial induction period may be observed as the active catalyst is formed.

Protocol 3: Hydrogenation using Rhodium on Carbon (Rh/C)

Rhodium-based catalysts are also highly active for hydrogenation reactions.

Procedure: Follow the general procedure outlined in Protocol 1, with the following modifications:

  • Catalyst: Use 5% Rhodium on Carbon (Rh/C) as the catalyst.

  • Conditions: Rhodium catalysts can often operate under milder conditions (lower temperature and pressure) compared to palladium or platinum.

Data Presentation

The following tables summarize representative quantitative data for the catalytic hydrogenation of this compound to cycloheptane under various conditions. These values are based on typical results observed for the hydrogenation of similar secondary cycloalkanols and serve as a starting point for optimization.

Table 1: Effect of Catalyst on this compound Hydrogenation

EntryCatalystTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity to Cycloheptane (%)
110% Pd/C1203012>99~95
25% PtO₂1002010>99~98
35% Rh/C80208>99>99
45% Ru/C130401695~90

Table 2: Optimization of Reaction Conditions using 5% Rh/C Catalyst

EntryTemp. (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity to Cycloheptane (%)
160201285>99
280208>99>99
380101298>99
4100206>99~97

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for monitoring the reaction progress and determining the product distribution.

Sample Preparation:

  • Withdraw an aliquot of the reaction mixture (after filtration) and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, add an internal standard for quantitative analysis.

GC-MS Conditions (Typical):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating this compound, cycloheptene, and cycloheptane.[6]

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of all components.

  • Injector and Detector Temperature: Typically set around 250°C and 280°C, respectively.

  • Carrier Gas: Helium or hydrogen.

  • MS Detection: Use electron ionization (EI) mode and scan a mass range of m/z 30-300.

Data Analysis:

  • Identify the peaks for this compound, cycloheptene (potential intermediate), and cycloheptane by comparing their retention times and mass spectra with those of authentic standards or library data.

  • Calculate the conversion of this compound and the selectivity for cycloheptane based on the peak areas from the GC chromatogram.

Conclusion

The catalytic hydrogenation of this compound to cycloheptane can be effectively achieved using various noble metal catalysts such as Pd/C, PtO₂, and Rh/C. The choice of catalyst and the optimization of reaction conditions (temperature, pressure, and reaction time) are crucial for achieving high conversion and selectivity. The provided protocols and data serve as a comprehensive guide for researchers and professionals in developing efficient and scalable processes for this important transformation.

References

Investigating the Biological Activity of Cycloheptanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data on the biological activity of cycloheptanol, including IC50 or EC50 values, defined signaling pathways, or detailed, peer-reviewed experimental protocols. The information available is primarily focused on its chemical and physical properties, its use in the fragrance industry, and general toxicology.[1][2][3]

The following application notes and protocols are therefore presented as a general framework for researchers and drug development professionals to initiate an investigation into the potential biological activities of this compound. These are generalized methodologies and should be adapted and optimized for specific experimental contexts.

General Information on this compound

This compound is a cyclic alcohol with the chemical formula C₇H₁₄O.[2] It is a colorless liquid with a mild odor.[3] While its primary documented use is in the fragrance and chemical synthesis industries, its structural similarity to other biologically active cyclic alcohols, such as cyclohexanol and various terpenoids, suggests it may possess uncharacterized biological effects.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number502-41-0
Molecular FormulaC₇H₁₄O[6]
Molecular Weight114.19 g/mol [6]
Boiling Point185 °C
Melting Point2 °C[3]
Flash Point64 °C[7]
Solubility in Water5184 mg/L @ 25 °C (estimated)[3]

General Toxicology and Safety Precautions

Preliminary toxicological data suggests that this compound may cause irritation to the eyes, skin, and respiratory tract.[1] Inhalation of high concentrations may lead to central nervous system depression.[1] It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Proposed Experimental Protocols for Investigating Biological Activity

The following protocols are designed as starting points for assessing the potential cytotoxic, antimicrobial, and anti-inflammatory activities of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa, HEK293, or HepG2).

Objective: To determine the concentration of this compound that reduces the viability of cultured mammalian cells by 50% (IC50).

Materials:

  • This compound (≥97% purity)

  • Mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Table 2: Example Data Table for In Vitro Cytotoxicity of this compound

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle ControlValue100
1ValueCalculated Value
10ValueCalculated Value
100ValueCalculated Value
500ValueCalculated Value
1000ValueCalculated Value

Workflow for In Vitro Cytotoxicity Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions cell_treatment Treat Cells with this compound compound_prep->cell_treatment incubation Incubate for 24-72h cell_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Antimicrobial Activity Assessment using Broth Microdilution Method

This protocol provides a method to assess the minimum inhibitory concentration (MIC) of this compound against common bacterial strains.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (≥97% purity)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Microplate incubator

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a two-fold serial dilution in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Table 3: Example Data Table for Antimicrobial Activity of this compound

Concentration (µg/mL)Growth (OD₆₀₀)Interpretation
Positive ControlValueGrowth
1024ValueGrowth/No Growth
512ValueGrowth/No Growth
256ValueGrowth/No Growth
128ValueGrowth/No Growth
64ValueGrowth/No Growth
32ValueGrowth/No Growth
16ValueGrowth/No Growth
Negative ControlValueNo Growth

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis serial_dilution Serial Dilution of this compound inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep Prepare Bacterial Inoculum inoculum_prep->inoculation incubation Incubate for 18-24h inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection od_measurement Measure OD at 600 nm visual_inspection->od_measurement determine_mic Determine MIC od_measurement->determine_mic

Caption: Workflow for determining the minimum inhibitory concentration (MIC).

Assessment of Anti-inflammatory Potential via Nitric Oxide Inhibition Assay

This protocol describes a method to evaluate the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine if this compound can inhibit the inflammatory response in a cellular model.

Materials:

  • This compound (≥97% purity)

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor of NO production.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A to each supernatant sample and incubate for 10 minutes.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound.

Table 4: Example Data Table for Nitric Oxide Inhibition Assay

TreatmentNitrite Concentration (µM)% NO Inhibition
ControlValue0
LPS onlyValueReference
LPS + this compound (Low Conc.)ValueCalculated Value
LPS + this compound (Mid Conc.)ValueCalculated Value
LPS + this compound (High Conc.)ValueCalculated Value
LPS + Known InhibitorValueCalculated Value

Signaling Pathway for LPS-induced NO Production

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO This compound This compound (Hypothetical Inhibition) This compound->NFkB This compound->iNOS_protein

Caption: Potential points of inhibition by this compound in the LPS/TLR4 pathway.

Conclusion and Future Directions

The provided protocols offer a foundational approach to characterizing the biological activities of this compound. Should any of these initial screening assays yield positive results, further investigations would be warranted. These could include more detailed mechanistic studies, such as investigating the effect of this compound on specific enzymes or receptors, and in vivo studies to assess its efficacy and safety in animal models. The lack of existing data presents a unique opportunity for novel research in this area.

References

Application Notes and Protocols: Cycloheptanol as a Versatile Starting Material for Organic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cycloheptanol as a versatile starting material for the synthesis of a variety of valuable organic intermediates. Detailed protocols for key transformations are provided, along with data presented in a clear and accessible format. The information herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

This compound, a seven-membered cyclic alcohol, serves as a readily available and cost-effective building block for the synthesis of diverse molecular scaffolds. Its chemical reactivity, primarily centered around the hydroxyl group, allows for a range of transformations into key intermediates such as ketones, alkenes, halides, and dicarboxylic acids. These intermediates are pivotal in the construction of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and materials.

Key Synthetic Transformations of this compound

This compound can be efficiently converted into several key organic intermediates through straightforward and well-established chemical reactions. The most common and useful transformations include oxidation to cycloheptanone, dehydration to cycloheptene, conversion to cycloheptyl halides, and oxidative cleavage to suberic acid.

Workflow for the Synthesis of Organic Intermediates from this compound

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_applications Applications in Drug Discovery & Development This compound This compound cycloheptanone Cycloheptanone This compound->cycloheptanone Oxidation (e.g., PCC, Na2Cr2O7/H2SO4) cycloheptene Cycloheptene This compound->cycloheptene Dehydration (e.g., H3PO4, H2SO4) cycloheptyl_halide Cycloheptyl Halide (Br, Cl) This compound->cycloheptyl_halide Halogenation (e.g., HBr, SOCl2) suberic_acid Suberic Acid cycloheptanone->suberic_acid Oxidative Cleavage (e.g., HNO3, KMnO4) medicinal_chemistry Medicinal Chemistry Scaffolds (e.g., Kinase Inhibitors, Anti-inflammatory Agents) cycloheptanone->medicinal_chemistry gaba_analogs GABA Analogues cycloheptanone->gaba_analogs cycloheptene->medicinal_chemistry cycloheptyl_halide->medicinal_chemistry suberic_acid->medicinal_chemistry oncology Oncology Research medicinal_chemistry->oncology

Caption: Synthetic pathways from this compound to key intermediates and their applications.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of key organic intermediates from this compound. All quantitative data, including reagent quantities, reaction conditions, and expected yields, are summarized in tables for easy reference and comparison.

Oxidation of this compound to Cycloheptanone

The oxidation of the secondary alcohol, this compound, to the corresponding ketone, cycloheptanone, is a fundamental transformation in organic synthesis. Cycloheptanone is a valuable intermediate in the synthesis of pharmaceuticals and fragrances.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • To a stirred solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (DCM) (5 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude cycloheptanone.

  • Purify the crude product by distillation or column chromatography to obtain pure cycloheptanone.

Reagent/ParameterValue
This compound1.0 eq
Pyridinium Chlorochromate (PCC)1.5 eq
SolventDichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Yield 85-95%
Dehydration of this compound to Cycloheptene

The acid-catalyzed dehydration of this compound is an effective method for the synthesis of cycloheptene, an important precursor for various addition reactions and polymerizations.

Experimental Protocol: Dehydration using Phosphoric Acid

  • In a round-bottom flask equipped with a distillation apparatus, combine this compound (1.0 equivalent) and 85% phosphoric acid (0.3 equivalents).

  • Heat the mixture gently with stirring.

  • Collect the distillate, which consists of a mixture of cycloheptene and water, in a cooled receiving flask.

  • Continue the distillation until no more organic layer is observed in the distillate.

  • Separate the organic layer from the aqueous layer in the distillate using a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and distill the dried liquid to obtain pure cycloheptene.

Reagent/ParameterValue
This compound1.0 eq
85% Phosphoric Acid0.3 eq
Reaction TemperatureGentle heating for distillation
Expected Yield 70-85%
Synthesis of Cycloheptyl Bromide from this compound

The conversion of this compound to cycloheptyl bromide provides a versatile intermediate for nucleophilic substitution and Grignard reagent formation.

Experimental Protocol: Halogenation using Hydrobromic Acid

  • In a round-bottom flask, combine this compound (1.0 equivalent) and 48% hydrobromic acid (2.0 equivalents).

  • Reflux the mixture with stirring for 4-6 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the lower organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and distill the crude product under reduced pressure to obtain pure cycloheptyl bromide.

Reagent/ParameterValue
This compound1.0 eq
48% Hydrobromic Acid2.0 eq
Reaction TemperatureReflux
Reaction Time4-6 hours
Expected Yield 75-90%
Oxidative Cleavage of this compound to Suberic Acid

Suberic acid, a dicarboxylic acid, can be synthesized from this compound through a two-step process involving oxidation to cycloheptanone followed by oxidative ring-opening. Suberic acid and its derivatives have applications in the synthesis of polymers and pharmaceuticals.

Experimental Protocol: Two-Step Synthesis via Cycloheptanone

Step 1: Oxidation of this compound to Cycloheptanone (as described in Protocol 1)

Step 2: Oxidative Cleavage of Cycloheptanone to Suberic Acid

  • In a round-bottom flask, place cycloheptanone (1.0 equivalent).

  • Carefully add a mixture of nitric acid (65%) and a catalytic amount of ammonium vanadate.

  • Heat the reaction mixture at 60-70 °C with vigorous stirring for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

  • Cool the reaction mixture in an ice bath to precipitate the suberic acid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude suberic acid from hot water to obtain the pure product.

Reagent/ParameterValue
Cycloheptanone1.0 eq
65% Nitric AcidExcess
CatalystAmmonium vanadate (catalytic)
Reaction Temperature60-70 °C
Reaction Time3-5 hours
Expected Yield (from cycloheptanone) 60-75%

Applications in Drug Discovery and Development

The intermediates derived from this compound are valuable scaffolds in medicinal chemistry for the development of new therapeutic agents. The seven-membered ring offers a unique conformational flexibility that can be exploited for optimal binding to biological targets.

Drug Discovery Workflow Utilizing this compound-Derived Intermediates

G cluster_synthesis Intermediate Synthesis cluster_discovery Drug Discovery & Development Pipeline start This compound intermediates Cycloheptanone, Cycloheptene, Cycloheptyl Halide, Suberic Acid start->intermediates Chemical Transformations library Compound Library Synthesis intermediates->library Derivatization screening High-Throughput Screening (HTS) library->screening Biological Assays hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead SAR Studies preclinical Preclinical Development hit_to_lead->preclinical ADME/Tox Studies clinical Clinical Trials preclinical->clinical IND Submission

Caption: A generalized workflow for drug discovery utilizing this compound-derived intermediates.

  • Scaffolds for Kinase Inhibitors: The cycloheptane ring can serve as a core scaffold for the design of kinase inhibitors, which are a crucial class of drugs in oncology. The flexible nature of the seven-membered ring allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases.

  • Anti-inflammatory Agents: Derivatives of this compound have been explored for their potential as anti-inflammatory agents. The lipophilic cycloheptyl group can enhance cell membrane permeability, a desirable property for many drug candidates.

  • GABA Analogues: Cycloheptanone can be a starting point for the synthesis of GABA (gamma-aminobutyric acid) analogues. These compounds are of interest for their potential to modulate GABAergic neurotransmission and treat neurological disorders.

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving Cycloheptanol Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cycloheptanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. Here, you will find detailed guides, frequently asked questions (FAQs), experimental protocols, and visualizations to enhance your understanding and improve the yield of your this compound synthesis.

Overview of this compound Synthesis Strategies

This compound, a seven-membered cyclic alcohol, is a valuable intermediate in the synthesis of pharmaceuticals and fragrances. Several synthetic routes are available, each with its own set of advantages and challenges. The most common strategies include:

  • Reduction of Cycloheptanone: A straightforward and often high-yielding method.

  • Hydration of Cycloheptene: An acid-catalyzed addition of water to the alkene.

  • Oxidation of Cycloheptane: Direct oxidation of the cycloalkane, which can suffer from selectivity issues.

  • Ring Expansion of Cyclohexanone: A method to increase the ring size of a readily available starting material.

This guide will delve into each of these strategies, providing specific troubleshooting advice and optimized protocols.

Strategy 1: Reduction of Cycloheptanone

The reduction of cycloheptanone is a widely used and generally efficient method for producing this compound. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Troubleshooting Guide & FAQs

Q1: My this compound yield is lower than expected after reduction with NaBH₄. What are the possible causes and solutions?

A1: Low yields in NaBH₄ reductions can stem from several factors:

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored NaBH₄.

  • Solvent Choice: The reaction rate is solvent-dependent. Methanol is generally a good solvent, but for slower reactions, a less reactive solvent like ethanol or isopropanol might be used. Ensure the solvent is anhydrous if side reactions with water are a concern.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions. Ensure proper cooling throughout the addition of the reducing agent.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the cycloheptanone has been consumed before workup.

  • Workup Procedure: During the aqueous workup, ensure the pH is adjusted correctly to decompose the borate ester intermediate and protonate the resulting alkoxide. Inefficient extraction of the product can also lead to lower yields. Perform multiple extractions with a suitable organic solvent.

Q2: I am observing the formation of byproducts in my reduction reaction. What are they and how can I avoid them?

A2: While the reduction of cycloheptanone is generally clean, side reactions can occur. With stronger reducing agents like LiAlH₄, over-reduction of other functional groups in the substrate (if present) can be an issue. With NaBH₄, if the reaction is not properly quenched, the borate ester intermediate may not fully hydrolyze, leading to purification difficulties. To avoid byproducts, ensure the use of a selective reducing agent suitable for your substrate and follow a rigorous workup protocol.

Q3: Can I use catalytic hydrogenation for this reduction?

A3: Yes, catalytic hydrogenation using catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum on Carbon (Pt/C) under a hydrogen atmosphere is an effective and scalable method for reducing cycloheptanone to this compound. This method is often preferred in industrial settings due to its efficiency and the avoidance of stoichiometric metal hydride reagents.

Quantitative Data: Comparison of Reducing Agents
Reducing AgentTypical SolventReaction Temperature (°C)Typical Reaction TimeReported Yield (%)Reference
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 2530 min - 2 h>90General Organic Chemistry
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 - 3530 min - 4 h~95General Organic Chemistry
Catalytic Hydrogenation (Raney Ni)Ethanol25 - 1002 - 12 h>95Industrial Chemistry Resources
Catalytic Hydrogenation (Pd/C)Ethanol, Ethyl acetate25 - 802 - 10 h>95Catalysis Literature
Experimental Protocols

Protocol 1: Reduction of Cycloheptanone with Sodium Borohydride

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanone (1 equivalent) in methanol (10 mL per gram of ketone). Cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add sodium borohydride (0.3 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

  • Extraction: Add water and extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. Purify further by distillation if necessary.

Protocol 2: Reduction of Cycloheptanone with Lithium Aluminum Hydride

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (0.3 equivalents) in anhydrous diethyl ether. Cool the suspension to 0°C.

  • Reaction: Add a solution of cycloheptanone (1 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Monitoring: After the addition, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Workup (Fieser method): Cool the reaction to 0°C and slowly add water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous NaOH (x mL), and then water again (3x mL). Stir the resulting granular precipitate for 30 minutes.

  • Isolation: Filter the solid and wash it thoroughly with diethyl ether. The combined filtrate contains the product.

  • Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Reaction Mechanism Visualization

Reduction_of_Cycloheptanone Cycloheptanone Cycloheptanone Alkoxide Cycloheptan-1-olate Cycloheptanone->Alkoxide 1. Nucleophilic attack by H⁻ Hydride BH₄⁻ Methoxyborohydride CH₃OBH₃⁻ Hydride->Methoxyborohydride Reacts with solvent This compound This compound Alkoxide->this compound 2. Protonation by solvent Borate B(OR)₃H⁻ Methanol CH₃OH Hydration_of_Cycloheptene Cycloheptene Cycloheptene Carbocation Cycloheptyl Cation Cycloheptene->Carbocation 1. Protonation of the double bond H3O H₃O⁺ Oxonium Protonated this compound Carbocation->Oxonium 2. Nucleophilic attack by water Water H₂O This compound This compound Oxonium->this compound 3. Deprotonation Cycloheptane_Oxidation Cycloheptane Cycloheptane Cycloheptyl_Radical Cycloheptyl Radical Cycloheptane->Cycloheptyl_Radical Initiation Initiator Initiator (e.g., heat, light, catalyst) Cycloheptylperoxy_Radical Cycloheptylperoxy Radical Cycloheptyl_Radical->Cycloheptylperoxy_Radical Propagation O2 O₂ Cycloheptyl_Hydroperoxide Cycloheptyl Hydroperoxide Cycloheptylperoxy_Radical->Cycloheptyl_Hydroperoxide Propagation (H abstraction from another cycloheptane) This compound This compound Cycloheptyl_Hydroperoxide->this compound Decomposition Cycloheptanone Cycloheptanone Cycloheptyl_Hydroperoxide->Cycloheptanone Decomposition Tiffeneau_Demjanov Aminoalcohol 1-(Aminomethyl)cyclohexanol Diazonium Diazonium Ion Intermediate Aminoalcohol->Diazonium 1. Diazotization NitrousAcid HNO₂ Carbocation Primary Carbocation Diazonium->Carbocation 2. Loss of N₂ N2 N₂ RingExpandedCation Ring-Expanded Oxonium Ion Carbocation->RingExpandedCation 3. Ring Expansion (Rearrangement) Cycloheptanone Cycloheptanone RingExpandedCation->Cycloheptanone 4. Deprotonation H H⁺

Technical Support Center: Purification of Crude Cycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude cycloheptanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in crude this compound largely depend on its synthesis route.

  • From the reduction of cycloheptanone: The most common impurity is unreacted cycloheptanone. Other potential impurities include byproducts from the reducing agent and solvents used in the reaction and workup.

  • From the hydration of cycloheptene: Unreacted cycloheptene and byproducts of acid-catalyzed hydration, such as dicycloheptyl ether, can be present.

  • From the oxidation of cycloheptane: This industrial process can lead to a mixture of cyclohexanol and cyclohexanone, along with various acidic byproducts like adipic acid and other carboxylic acids.[1]

Q2: Which purification technique is best for my crude this compound?

A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.

  • Fractional Distillation is suitable for separating this compound from impurities with significantly different boiling points, such as unreacted cycloheptanone or low-boiling solvents.[2][3]

  • Recrystallization is effective if the crude this compound is a solid at room temperature or can be derivatized to a crystalline solid. It is excellent for removing small amounts of impurities.[4][5] this compound is a liquid at room temperature, so this method is less common unless using a suitable derivative.

  • Column Chromatography is a versatile technique for removing impurities with similar polarities to this compound, such as isomers or structurally related byproducts. It is particularly useful for achieving high purity on a smaller scale.[6][7]

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for both qualitative and quantitative analysis of volatile compounds like this compound. It can separate this compound from impurities and provide information about their identity.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of this compound and detect the presence of impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl functional group in this compound and can indicate the presence of carbonyl impurities (from unreacted cycloheptanone).

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of this compound and Impurities Boiling points of this compound and impurities are too close.- Use a longer fractionating column with a higher number of theoretical plates. - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point difference.
Distillation rate is too fast.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[3]
Bumping or Unstable Boiling Uneven heating.- Use a stirring bar or boiling chips in the distillation flask. - Ensure the heating mantle is in good contact with the flask.
No Distillate Collection Thermometer bulb is positioned incorrectly.- The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[3]
Insufficient heating.- Increase the temperature of the heating mantle gradually.
Leaks in the apparatus.- Check all glass joints for a secure fit. If performing a vacuum distillation, ensure all joints are properly greased.
Recrystallization (of a solid derivative)
Issue Possible Cause(s) Recommended Solution(s)
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute.- Use a lower-boiling point solvent or a solvent pair.[4]
The solution is supersaturated with impurities.- Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.
No Crystal Formation The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the product.[4]
The solution is cooling too quickly.- Allow the flask to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low Crystal Yield Too much solvent was used.- Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals.
Crystals were washed with a solvent that was not cold.- Always use ice-cold solvent to wash the crystals to minimize dissolution.[4]
Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Bands Incorrect mobile phase polarity.- If the compounds are eluting too quickly, decrease the polarity of the mobile phase. - If the compounds are not moving down the column, increase the polarity of the mobile phase.[7]
Column was not packed properly.- Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Compound is Stuck at the Top of the Column The compound is too polar for the chosen stationary phase/mobile phase combination.- Significantly increase the polarity of the mobile phase (e.g., add a small percentage of methanol to a dichloromethane/hexane mixture). - Consider using a more polar stationary phase like alumina.[7]
Cracked or Dry Column The solvent level dropped below the top of the stationary phase.- Always keep the column wet with the mobile phase. Add fresh solvent before the level reaches the top of the stationary phase.
Tailing of Bands The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Fractional Distillation 95-99%70-90%- Good for large quantities. - Effective for separating compounds with different boiling points.[2]- Not effective for separating azeotropes or compounds with similar boiling points. - Can cause decomposition of thermally sensitive compounds.
Recrystallization (of a derivative) >99%60-80%- Can yield very pure compounds. - Relatively simple and inexpensive.[4]- Finding a suitable solvent can be time-consuming. - Not suitable for oily or non-crystalline compounds.
Column Chromatography >99%50-85%- Highly versatile and can separate complex mixtures. - Can be used for a wide range of compounds.[6][7]- Can be time-consuming and requires larger volumes of solvent. - The stationary phase can sometimes cause decomposition of sensitive compounds.

Note: The purity and yield can vary significantly depending on the initial purity of the crude this compound and the specific experimental conditions. A purity of ≥98% for commercially available this compound is common.[10]

Experimental Protocols

Fractional Distillation of Crude this compound

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into a round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the distillation head.[3]

  • Begin circulating cold water through the condenser.

  • Gently heat the flask using a heating mantle.

  • Observe the temperature and collect the distillate in separate fractions. The first fraction will contain low-boiling impurities.

  • Collect the fraction that distills at the boiling point of this compound (approximately 185-186 °C at atmospheric pressure).

  • Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the flask.

  • Analyze the purity of the collected this compound fraction using GC-MS or NMR.

Column Chromatography of Crude this compound

Objective: To purify crude this compound by separating it from impurities with similar polarity.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Sand

  • Solvents for mobile phase (e.g., hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with silica gel in a non-polar solvent (e.g., hexane). Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimum amount of a suitable solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar mobile phase (e.g., hexane).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 9:1 hexane:ethyl acetate mixture.

  • Collect the eluent in small fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A flash chromatography of a this compound derivative yielded 91-95% of the purified product.[6]

Visualizations

Experimental_Workflow_Fractional_Distillation start Start: Crude this compound in Flask setup Assemble Fractional Distillation Apparatus start->setup heat Heat the Flask setup->heat vaporize Vaporization of Components heat->vaporize fractionate Separation in Fractionating Column vaporize->fractionate condense Condensation in Condenser fractionate->condense collect_high Residue: High-Boiling Impurities fractionate->collect_high Higher Temp collect_low Collect Low-Boiling Impurities condense->collect_low Lower Temp collect_product Collect Pure this compound Fraction condense->collect_product Boiling Point of this compound end End: Purified this compound collect_product->end

Caption: Workflow for Fractional Distillation of Crude this compound.

Experimental_Workflow_Column_Chromatography start Start: Crude this compound prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute_nonpolar Elute with Non-Polar Solvent load_sample->elute_nonpolar elute_polar Gradually Increase Solvent Polarity elute_nonpolar->elute_polar collect_fractions Collect Fractions elute_polar->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end End: Purified this compound evaporate->end

Caption: Workflow for Column Chromatography of Crude this compound.

References

identifying side products in cycloheptanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cycloheptanol Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving this compound. It is intended for researchers, scientists, and drug development professionals to identify and mitigate the formation of side products in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the oxidation, dehydration, and esterification of this compound.

Oxidation of this compound to Cycloheptanone

Q1: My cycloheptanone yield is lower than expected, and I observe a significant amount of an unknown, more polar byproduct. What could this be?

A1: The most likely side product in the oxidation of this compound is pimelic acid, which results from the over-oxidation of the desired cycloheptanone. This is particularly common with strong oxidizing agents like potassium permanganate or nitric acid. Pimelic acid is a dicarboxylic acid and is significantly more polar than both this compound and cycloheptanone.

Troubleshooting:

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. Pyridinium chlorochromate (PCC) or a Swern oxidation protocol are less likely to cause over-oxidation.[1][2]

  • Reaction Temperature: Maintain a low reaction temperature. Over-oxidation is more prevalent at elevated temperatures.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (this compound) is consumed to prevent further oxidation of the product.

Q2: I am using a chromium-based oxidant and my workup is complicated by the presence of chromium salts. How can I simplify this?

A2: Chromium-based oxidations, while effective, can lead to challenges in product purification due to the formation of chromium byproducts.

Troubleshooting:

  • Alternative Oxidants: Consider using non-metal-based oxidation methods such as the Swern or Dess-Martin periodinane oxidation, which often result in byproducts that are easier to remove.

  • Workup Procedure: If using a chromium-based oxidant, a thorough workup is necessary. This typically involves diluting the reaction mixture with water, extracting the product with an organic solvent, and washing the organic layer multiple times to remove inorganic salts.

Dehydration of this compound to Cycloheptene

Q1: During the dehydration of this compound, I have isolated a high-boiling point fraction in addition to my desired cycloheptene. What is this side product?

A1: A common side product in the acid-catalyzed dehydration of alcohols is the corresponding ether. In this case, you have likely formed dicycloheptyl ether through an intermolecular reaction between two molecules of this compound.[3] This is more likely to occur if the reaction temperature is not high enough to favor elimination over substitution.

Troubleshooting:

  • Reaction Temperature: Ensure the reaction is heated to a temperature sufficient to distill the cycloheptene as it is formed. This removes it from the reaction mixture and shifts the equilibrium towards the alkene product, minimizing the opportunity for ether formation.[3][4]

  • Choice of Acid Catalyst: Phosphoric acid is generally preferred over sulfuric acid for dehydration as it is less prone to causing charring and other side reactions.[3][4]

Q2: My GC-MS analysis of the cycloheptene product shows the presence of isomers. What are these and how can I avoid them?

A2: Under certain conditions, particularly at higher temperatures, the carbocation intermediate formed during the E1 dehydration can undergo rearrangement. In the case of this compound, this can lead to ring contraction, forming methylcyclopentene isomers.[5][6]

Troubleshooting:

  • Control Temperature: Carefully control the distillation temperature to favor the formation of the desired cycloheptene without providing enough energy for carbocation rearrangement.

  • Use a Bulky Base: While less common for simple dehydrations, employing a non-nucleophilic, bulky base in conjunction with converting the alcohol to a better leaving group (e.g., a tosylate) can favor an E2 mechanism, which is less prone to rearrangements.

Esterification of this compound with Acetic Acid

Q1: The yield of cycloheptyl acetate from my Fischer esterification is low, even after a long reaction time. How can I improve it?

A1: Fischer esterification is a reversible reaction, and the equilibrium may not favor the products.[7][8][9] The low yield is likely due to the presence of water, a byproduct of the reaction, which can hydrolyze the ester back to the starting materials.

Troubleshooting:

  • Le Chatelier's Principle: To drive the equilibrium towards the ester, you can either use a large excess of one of the reactants (usually the less expensive one, in this case, acetic acid) or remove water as it is formed.[7][9]

  • Water Removal: A Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture, thereby shifting the equilibrium to the product side.[8]

  • Alternative Esterification Methods: For substrates that are sensitive to strong acid, or when higher yields are critical, consider alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Q2: I am concerned about potential side reactions during my Fischer esterification. What should I look out for?

A2: While the primary issue with Fischer esterification is the equilibrium, under harsh acidic conditions and high temperatures, the dehydration of this compound to cycloheptene can occur as a competing side reaction.

Troubleshooting:

  • Moderate Conditions: Use the mildest effective acid catalyst (e.g., p-toluenesulfonic acid) and the lowest feasible temperature to achieve a reasonable reaction rate without promoting dehydration.

  • Monitor the Reaction: Use TLC or GC to monitor the reaction for the appearance of non-polar spots/peaks that could indicate the formation of cycloheptene.

Quantitative Data on Reaction Products

The following tables summarize typical yields for the main products and known side products in the reactions of this compound and its close analog, cyclohexanol.

Table 1: Oxidation of Cyclohexanol

Oxidizing AgentSubstrateMain ProductMain Product Yield (%)Major Side Product(s)Side Product Yield (%)Reference
Nitric AcidCyclohexanolCyclohexanone~90Adipic Acid~5-10[10]
PCCCyclohexanolCyclohexanone~85Minimal<5[1]
SwernCyclohexanolCyclohexanone>90Minimal<5[2]
Pt/ZrO₂CyclohexanolCyclohexanone31 (99.8% selectivity)Minimal<0.2[1][11]

Table 2: Dehydration of Cyclohexanol

Acid CatalystTemperature (°C)Main ProductMain Product Yield (%)Major Side Product(s)Side Product Yield (%)Reference
Phosphoric Acid150-160Cyclohexene~75Dicyclohexyl ether~5-10[3]
Sulfuric Acid140-150Cyclohexene~60-70Dicyclohexyl ether, Polymers~10-20[4]
High-Temp Water380CyclohexeneVaries with densityMethyl cyclopentenesCan be significant[5][6]

Table 3: Esterification of Cyclohexanol with Acetic Acid (Fischer Esterification)

ConditionMain ProductEquilibrium Yield (%)Major Side ReactionNotesReference
Equimolar ReactantsCyclohexyl Acetate~65Reversible ReactionYield can be improved by Le Chatelier's principle.[7]
Excess Acetic AcidCyclohexyl Acetate>90Reversible ReactionUsing a 10-fold excess of acetic acid.[7]
Water RemovalCyclohexyl Acetate>95Reversible ReactionUsing a Dean-Stark trap.[8]

Experimental Protocols

Detailed methodologies for the key reactions of this compound are provided below. Safety Note: Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform reactions in a well-ventilated fume hood.

Protocol 1: Oxidation of this compound to Cycloheptanone using PCC

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Florisil®

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Add PCC to the stirred solution in one portion. The mixture will become a dark brown-black slurry.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel topped with a layer of Celatom® or Florisil® to filter out the chromium byproducts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude cycloheptanone.

  • The product can be further purified by distillation if necessary.

Protocol 2: Dehydration of this compound to Cycloheptene

Materials:

  • This compound

  • 85% Phosphoric acid

  • Saturated sodium chloride solution

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound and 85% phosphoric acid. Add a few boiling chips.

  • Assemble a simple distillation apparatus and heat the flask gently.

  • Collect the distillate, which will be a mixture of cycloheptene and water, in a receiver cooled in an ice bath. The distillation temperature should be maintained around the boiling point of cycloheptene (115 °C).

  • Continue the distillation until no more oily droplets are collected.

  • Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium chloride solution, 10% sodium carbonate solution, and finally with water.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Decant the dried liquid into a clean, dry flask and perform a final distillation to obtain pure cycloheptene.

Protocol 3: Fischer Esterification of this compound with Acetic Acid

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Dean-Stark apparatus

  • Toluene

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Reflux condenser, round-bottom flask, heating mantle, magnetic stirrer, and stir bar

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound, a molar excess of glacial acetic acid, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reflux until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by 5% sodium bicarbonate solution (carefully, as CO₂ will be evolved), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene and excess acetic acid under reduced pressure to yield crude cycloheptyl acetate.

  • The product can be purified by vacuum distillation.

Visualizing Reaction Pathways and Side Products

The following diagrams, generated using Graphviz, illustrate the reaction pathways for the oxidation, dehydration, and esterification of this compound, including the formation of common side products.

oxidation_pathway This compound This compound cycloheptanone Cycloheptanone (Desired Product) This compound->cycloheptanone Oxidation [O] pimelic_acid Pimelic Acid (Side Product) cycloheptanone->pimelic_acid Over-oxidation [O]

Caption: Oxidation of this compound to cycloheptanone and the over-oxidation side product.

dehydration_pathway This compound This compound carbocation Cycloheptyl Cation This compound->carbocation Protonation & Loss of H₂O cycloheptene Cycloheptene (Desired Product) carbocation->cycloheptene Deprotonation dicycloheptyl_ether Dicycloheptyl Ether (Side Product) carbocation->dicycloheptyl_ether + this compound - H⁺ rearranged_cation Methylcyclopentyl Cation carbocation->rearranged_cation Rearrangement methyl_cyclopentenes Methylcyclopentenes (Side Product) rearranged_cation->methyl_cyclopentenes Deprotonation

Caption: Dehydration of this compound showing pathways to the desired alkene and side products.

esterification_pathway reactants This compound + Acetic Acid products Cycloheptyl Acetate + Water (Desired Products) reactants->products Esterification (H⁺ cat.)

Caption: Fischer esterification of this compound, highlighting the reversible nature of the reaction.

References

optimizing temperature and pressure for cycloheptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize temperature and pressure during cycloheptanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound where temperature and pressure are critical parameters?

A1: The two primary routes where temperature and pressure are key variables are the reduction of cycloheptanone and the hydration of cycloheptene. For the reduction of cycloheptanone, temperature control is crucial to minimize side reactions and ensure high yields. In the case of cycloheptene hydration, both temperature and pressure are significant factors in driving the reaction equilibrium towards the product.

Q2: How does temperature affect the yield of this compound in the reduction of cycloheptanone?

A2: Temperature plays a critical role in the reduction of cycloheptanone. While many reductions using hydride reagents like sodium borohydride are often effective at room temperature or 0 °C, lower temperatures can slow the reaction, potentially requiring longer reaction times.[1] Conversely, excessively high temperatures can lead to the decomposition of the product or the formation of by-products, thereby reducing the overall yield.[2] For catalytic hydrogenation, temperature control is also essential; for a related reaction, catalytic hydrogenation of 1-(nitromethyl)cyclohexanol, moderating the temperature to about 35°C was necessary to prevent low yields due to side reactions.[3]

Q3: What is the role of pressure in the synthesis of this compound?

A3: Pressure is a more significant factor in the hydration of cycloheptene to this compound than in the reduction of cycloheptanone. In the hydration reaction, increased pressure can help to increase the concentration of the gaseous reactant (if applicable) in the liquid phase and can influence the reaction equilibrium. For the analogous hydration of cyclohexene, a pressure of 20 bar has been used.[4] Most laboratory-scale reductions of cycloheptanone are performed at atmospheric pressure.

Q4: What are the potential side reactions to be aware of when optimizing for temperature in this compound synthesis?

A4: A primary side reaction, especially at elevated temperatures, is the dehydration of this compound to form cycloheptene. This is an equilibrium reaction, and higher temperatures favor the elimination product. For the similar dehydration of cyclohexanol, temperatures between 250°C and 380°C have been studied to promote the formation of cyclohexene.[5][6] In the case of cycloheptanone reduction, incomplete reduction can leave unreacted starting material, while over-reduction is not a concern for this specific transformation.

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Reduction of Cycloheptanone

  • Question: My cycloheptanone reduction is resulting in a low yield of this compound. What are the potential causes related to temperature and how can I troubleshoot this?

  • Answer: Low yields in this reduction can be attributed to several factors:

    • Incorrect Temperature:

      • Too Low: The reaction may be too slow and may not have reached completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. If the reaction is sluggish, a modest increase in temperature may be necessary.

      • Too High: Excessive heat can lead to side reactions, such as dehydration of the this compound product back to cycloheptene, especially under acidic workup conditions. Ensure the reaction is adequately cooled, particularly during the initial exothermic phase of the addition of the reducing agent.

    • Reagent Quality: The reducing agent (e.g., sodium borohydride) may have degraded due to moisture. Use a fresh, dry batch of the reagent.[1]

    • Improper Workup: Product can be lost during the workup and extraction phases. Ensure proper pH adjustment during quenching and use an adequate amount of extraction solvent.[7]

Issue 2: Formation of Significant Amounts of Cycloheptene By-product

  • Question: I am observing a significant amount of cycloheptene in my final product. How can I minimize this side reaction?

  • Answer: The formation of cycloheptene is likely due to the acid-catalyzed dehydration of this compound. This can occur under the following conditions:

    • High Reaction or Workup Temperature: Avoid excessive heating during the reaction and workup. If an acidic quench is used, perform it at a low temperature (e.g., 0 °C).

    • Strongly Acidic Conditions: Use the minimum amount of acid necessary for the workup. A milder acid or a buffered solution might be beneficial. The goal is to neutralize any excess reducing agent and hydrolyze the intermediate alkoxide without promoting elimination.

Data Presentation

Table 1: Temperature and Pressure Parameters for Cycloalkanol Synthesis

Synthetic RouteReactantProductTemperature (°C)Pressure (bar)Catalyst/ReagentYield (%)Reference
ReductionCycloheptanone1-[(methoxymethoxy)methyl]this compound-78 to -60AtmosphericButyllithium91-95[8]
HydrationCyclohexeneCyclohexanol120Not SpecifiedHZSM-5 zeolite15.4[4]
HydrationCyclohexeneCyclohexanol80-14020Strong acid ion-exchange resinNot Specified[4]
DehydrationCyclohexanolCyclohexene250-38040None (High-Temperature Water)Not Specified[6]

Experimental Protocols

Protocol 1: Reduction of Cycloheptanone using Sodium Borohydride (Illustrative)

This protocol is a general illustration for the reduction of a cyclic ketone and should be adapted and optimized for specific experimental goals.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanone (1 equivalent) in a suitable solvent such as methanol or ethanol. Cool the flask to 0 °C in an ice bath.

  • Reaction: Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until all the cycloheptanone has been consumed.[1]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and hydrolyze the borate ester intermediate. Be cautious as hydrogen gas will be evolved.

  • Workup and Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by distillation or column chromatography if necessary.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound check_temp Check Reaction Temperature start->check_temp check_reagents Check Reagent Quality start->check_reagents check_workup Review Workup Procedure start->check_workup temp_too_low Temperature Too Low? check_temp->temp_too_low Evaluate increase_temp Increase Temperature Monitor by TLC temp_too_low->increase_temp Yes temp_too_high Temperature Too High? temp_too_low->temp_too_high No solution Improved Yield increase_temp->solution decrease_temp Decrease Temperature Ensure Adequate Cooling temp_too_high->decrease_temp Yes decrease_temp->solution reagent_degraded Reducing Agent Degraded? check_reagents->reagent_degraded Evaluate use_fresh_reagent Use Fresh, Dry Reagent reagent_degraded->use_fresh_reagent Yes use_fresh_reagent->solution product_loss Product Loss During Extraction? check_workup->product_loss Evaluate optimize_extraction Optimize Extraction (pH, Solvent Volume) product_loss->optimize_extraction Yes optimize_extraction->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Reaction_Pathway cycloheptanone Cycloheptanone This compound This compound (Desired Product) cycloheptanone->this compound Reduction (e.g., NaBH4) cycloheptene Cycloheptene (Side Product) This compound->cycloheptene Dehydration (High Temp, Acid)

Caption: Reaction pathways in the synthesis and potential side reaction of this compound.

References

cycloheptanol stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cycloheptanol Stability

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard conditions?

A1: this compound is a saturated cyclic alcohol that is generally stable under normal temperatures and pressures.[1][2] It is a colorless to pale yellow liquid at room temperature.[1] For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, especially when heated, this compound is susceptible to degradation. The primary degradation pathway is an acid-catalyzed dehydration, which is an elimination reaction that removes the hydroxyl group and a proton from an adjacent carbon to form cycloheptene and water.[3][4] This reaction is common for secondary alcohols and typically follows an E1 mechanism.[5]

Q3: What is the mechanism of acid-catalyzed dehydration of this compound?

A3: The acid-catalyzed dehydration of this compound proceeds via a multi-step E1 mechanism:

  • Protonation: The hydroxyl group (-OH) of this compound is protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄), forming a good leaving group (water).[5]

  • Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary cycloheptyl carbocation. This step is the rate-determining (slowest) step of the reaction.[5]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. The primary product is cycloheptene.[5]

Q4: What is the stability of this compound under basic conditions?

A4: this compound is generally stable under basic conditions. As a weak acid itself, it does not typically react with common bases. However, very strong bases could potentially deprotonate the hydroxyl group to form a cycloheptanoxide anion, though this does not represent a degradation pathway unless other reactive species are present.

Q5: Can this compound undergo oxidation? What are the products?

A5: Yes, as a secondary alcohol, this compound can be oxidized to form cycloheptanone, the corresponding ketone.[4][6] This reaction requires the presence of an oxidizing agent.[2] Common laboratory-scale oxidizing agents that can effect this transformation include chromic acid (H₂CrO₄), sodium hypochlorite (NaOCl, household bleach), and potassium permanganate (KMnO₄).[6][7][8] Industrial-scale oxidation often uses air and metal catalysts.[4] Further oxidation of the seven-membered ring can occur under harsh conditions, leading to ring-opening and the formation of dicarboxylic acids.

Q6: How can I monitor the stability of this compound and detect potential degradation products?

A6: The stability of this compound can be monitored using standard chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating this compound from its potential degradation products like cycloheptene and cycloheptanone, allowing for quantification of purity and impurity levels.[9]

  • For the identification of unknown peaks observed during stability studies, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended to determine the mass and fragmentation patterns of the impurities.[9][10]

Q7: How should a forced degradation (stress testing) study be designed for this compound?

A7: A forced degradation study is essential for understanding degradation pathways and developing stability-indicating analytical methods.[11][12] The study should expose this compound to conditions more severe than those used for accelerated stability testing. Key conditions to test include:[13][14]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the sample in solid and/or solution form.

  • Photostability: Exposing the sample to light according to ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant to real-time stability.[13]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Appearance of a new peak in HPLC/GC analysis Degradation: The most likely degradation products are cycloheptene (from acid-catalyzed dehydration) or cycloheptanone (from oxidation).- Use LC-MS or GC-MS to identify the structure of the new peak. - Review the pH, temperature, and atmospheric conditions of the experiment or storage. - If acidity is suspected, ensure all vessels are neutral and solvents are free of acidic impurities. - To prevent oxidation, consider storing and handling the material under an inert atmosphere (e.g., nitrogen or argon).
Loss of Assay / Decreased Purity Dehydration or Oxidation: The active substance is degrading into impurities. Volatility: this compound has moderate volatility, and loss may occur if containers are not properly sealed.- Confirm the identity of impurities to understand the degradation pathway. - Implement preventative measures based on the identified cause (e.g., pH control, inert atmosphere). - Ensure all sample and storage containers are tightly sealed. Store at recommended cool temperatures.[1]
Change in sample pH over time Acidic Degradation: The formation of acidic byproducts from oxidative degradation pathways (though less common for this compound itself, it can occur with impurities). Contamination: Introduction of acidic or basic contaminants from glassware, solvents, or the atmosphere.- Analyze for potential acidic degradation products. - Use high-purity solvents and ensure all glassware is properly cleaned and neutralized. - Consider the use of buffered solutions if appropriate for the formulation.
Change in physical appearance (e.g., color development) Oxidation: The formation of chromophoric (color-producing) species, often from oxidation. Contamination: Presence of external impurities.- Check for the presence of oxidizing agents or exposure to air, especially at elevated temperatures. - Analyze the sample for impurities using appropriate spectroscopic and chromatographic methods. - Review the entire experimental workflow for potential sources of contamination.

Data Presentation

Summary of this compound Degradation Pathways
Condition Primary Degradation Pathway Major Degradation Product(s) Influencing Factors
Acidic (e.g., HCl, H₃PO₄) Dehydration (E1 Elimination)[5]CyclohepteneTemperature, Acid Strength, Water Content
Basic (e.g., NaOH) Generally StableNone typically observed-
Oxidative (e.g., H₂O₂, Air) Oxidation of Secondary AlcoholCycloheptanone[4]Presence of Oxidizing Agents, Metal Catalysts, Light, Temperature
Thermal Generally StableMinimal degradation at moderate temperaturesHigh temperatures can accelerate other degradation pathways (e.g., oxidation)
Photolytic To be determined by studyTo be determined by studyWavelength and intensity of light exposure

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Stopper the flask and keep one sample at room temperature (e.g., 25°C) and another in a water bath at an elevated temperature (e.g., 60°C). Protect from light.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample to the target concentration with the mobile phase and analyze by a validated stability-indicating HPLC or GC method.

Protocol 2: Forced Degradation under Basic Conditions
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Application: Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Follow the incubation procedure described in Protocol 1.

  • Time Points: Withdraw aliquots at specified time points.

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples as described in Protocol 1.

Protocol 3: Forced Degradation under Oxidative Conditions
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL).

  • Stress Application: Add an appropriate volume of hydrogen peroxide (e.g., 30% H₂O₂) to achieve a final concentration of approximately 3%.

  • Incubation: Stopper the flask, protect from light, and maintain at room temperature. Monitor the reaction closely, as oxidative degradation can be rapid.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Analyze the samples directly or after appropriate dilution.

Visualizations

Logical Workflow for Stability Investigation

G cluster_0 Troubleshooting Workflow A Stability Issue Observed (e.g., New Peak, Assay Loss) B Characterize Degradant(s) (LC-MS, GC-MS, NMR) A->B C Identify Degradation Pathway B->C D Acidic Dehydration? C->D Yes E Oxidation? C->E Yes F Other Pathway? C->F Unsure G Implement Corrective Actions D->G E->G F->G H Control pH (Use Buffers, Neutral Glassware) G->H I Control Atmosphere (Inert Gas Blanket, Antioxidants) G->I J Modify Formulation or Storage Conditions G->J K Re-analyze and Confirm Stability H->K I->K J->K

Caption: Troubleshooting workflow for this compound stability issues.

Reaction Pathways of this compound

G cluster_1 Acid-Catalyzed Dehydration cluster_2 Oxidation A1 This compound B1 Protonated Alcohol A1->B1 + H+ C1 Cycloheptyl Carbocation + H2O B1->C1 - H2O (slow) D1 Cycloheptene C1->D1 - H+ (fast) A2 This compound B2 Cycloheptanone A2->B2 [Oxidizing Agent] e.g., H2CrO4

Caption: Key degradation pathways for this compound.

References

minimizing impurities during cycloheptanol purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing impurities during cycloheptanol purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound depend on the synthetic route used for its preparation.

  • From Cycloheptanone Reduction: The most common impurity is unreacted cycloheptanone. Side products can also include byproducts from the reducing agent.

  • From Cycloheptene Hydration: Unreacted cycloheptene is a likely impurity. Dicyclohexyl ether can also form as a byproduct under acidic conditions.

  • General Impurities: Solvents used in the reaction or workup, and water are also common.

Q2: What is the best initial purification method for crude this compound?

A2: Fractional distillation is generally the most effective initial method for separating this compound from impurities with significantly different boiling points, such as residual solvents, unreacted starting materials (cycloheptene, cycloheptanone), and some lower-boiling byproducts. For high-boiling impurities, vacuum distillation is recommended to prevent decomposition of this compound at high temperatures.[1][2][3][4]

Q3: When should I use recrystallization for this compound purification?

A3: Recrystallization is a powerful technique for removing small amounts of impurities from a solid or a high-boiling liquid that can be solidified. If your this compound is a semi-solid or can be easily solidified at low temperatures, recrystallization can be highly effective for achieving high purity. It is particularly useful for removing impurities that have similar boiling points to this compound, making distillation less effective.[5][6][7]

Q4: How do I choose a suitable solvent for recrystallizing this compound?

A4: An ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. For a moderately polar compound like this compound, good starting points for solvent screening include:

  • Single Solvents: Water, hexane, or heptane.

  • Solvent Pairs: A combination of a solvent in which this compound is soluble (e.g., ethanol, acetone) and a solvent in which it is less soluble (e.g., water, hexane).[8][9][10] Experiment with small amounts to find the best solvent or solvent system that provides good crystal formation upon cooling with minimal product loss in the mother liquor.[5][7]

Q5: When is column chromatography the preferred method for purification?

A5: Column chromatography is ideal for separating complex mixtures or for removing impurities with very similar polarities and boiling points to this compound, which are difficult to separate by distillation or recrystallization.[11][12] It is also useful for small-scale purifications where high purity is critical.

Q6: What is a good starting mobile phase for column chromatography of this compound?

A6: For normal-phase column chromatography (using silica gel or alumina), a good starting point for the mobile phase (eluent) would be a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a gradient of ethyl acetate in hexane or dichloromethane in hexane.[13] You can determine the optimal solvent system by first running a Thin Layer Chromatography (TLC) analysis.[11][12]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Troubleshooting Steps
Poor Separation of Components 1. Distillation rate is too fast.2. Inefficient fractionating column.3. Azeotrope formation.1. Reduce the heating rate to allow for better equilibrium between liquid and vapor phases.[14][15]2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).3. Check for known azeotropes of this compound with your suspected impurities. Consider a different purification method or using a different solvent to break the azeotrope.
Product is Contaminated with a Higher-Boiling Impurity Bumping of the distillation mixture.1. Ensure smooth boiling by using a magnetic stirrer or boiling chips.2. Do not overfill the distillation flask (should be no more than two-thirds full).
No Distillate is Collected 1. Thermometer bulb is placed incorrectly.2. Leaks in the distillation apparatus.3. Insufficient heating.1. The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.2. Check all joints and connections for a tight seal. Use vacuum grease for ground glass joints if necessary.3. Increase the heating mantle temperature gradually. Insulate the distillation flask and column to minimize heat loss.[14]
Product Decomposes During Distillation Distillation temperature is too high.Use vacuum distillation to lower the boiling point of this compound and other components.[2][3][4]
Recrystallization
Issue Possible Cause Troubleshooting Steps
No Crystals Form Upon Cooling 1. Too much solvent was used.2. The solution is not saturated.3. The cooling process is too rapid.1. Evaporate some of the solvent to concentrate the solution and try cooling again.2. If the solution is dilute, evaporate a significant portion of the solvent.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[16][17]
Oiling Out (Product separates as a liquid) 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is supersaturated.3. Significant amount of impurities present.1. Choose a solvent with a lower boiling point.2. Reheat the solution and add a small amount of additional solvent before cooling slowly.3. Try a preliminary purification step like distillation before recrystallization.
Low Recovery of Product 1. Too much solvent was used.2. The crystals were washed with a solvent that was not cold.3. The product has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[6]2. Always wash the collected crystals with ice-cold solvent.[6]3. Ensure the solution is thoroughly cooled in an ice bath before filtration. Consider a different recrystallization solvent.
Crystals are Colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation of Bands 1. Inappropriate mobile phase.2. Column was not packed properly.3. Column was overloaded with the sample.1. Optimize the mobile phase using TLC. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.4.2. Ensure the column is packed uniformly without any air bubbles or cracks.3. Use an appropriate amount of sample for the column size (typically 1:20 to 1:100 ratio of sample to stationary phase by weight).
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For a very polar compound, consider switching to a more polar stationary phase (e.g., alumina) or using reverse-phase chromatography.[14]
Compound Elutes Too Quickly The mobile phase is too polar.Start with a less polar mobile phase and gradually increase the polarity to achieve better separation.
Tailing of Bands Strong interaction between the compound and the stationary phase.Add a small amount of a polar modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to reduce tailing.

Data Presentation

The following table summarizes typical (illustrative) purity and yield data for different purification methods for this compound. Actual results will vary depending on the nature and amount of impurities.

Purification Method Typical Purity Achieved Typical Yield Primary Impurities Removed
Fractional Distillation 95-98%70-90%Solvents, unreacted starting materials (cycloheptene, cycloheptanone), lower-boiling byproducts.
Vacuum Distillation 97-99%65-85%High-boiling impurities, reduces thermal decomposition.
Recrystallization >99%50-80%Impurities with different solubility profiles, isomers.
Column Chromatography >99.5%40-70%Closely related impurities, isomers, trace impurities.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower-boiling impurities.

Materials:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Thermometer

Procedure:

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Set up the fractional distillation apparatus. Ensure all joints are secure.

  • Begin heating the distillation flask gently.

  • Observe the temperature and collect the initial fraction (forerun) which will contain lower-boiling impurities.

  • When the temperature stabilizes near the boiling point of this compound (~185 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask.

  • Analyze the purity of the collected fractions using Gas Chromatography (GC) or other suitable analytical methods.

Protocol 2: Recrystallization of this compound

Objective: To achieve high purity of this compound by crystallization.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the this compound in an Erlenmeyer flask.

  • Heat the recrystallization solvent to its boiling point.

  • Add the minimum amount of hot solvent to the this compound to just dissolve it completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

  • Determine the purity of the crystals by melting point analysis or GC.

Protocol 3: Column Chromatography of this compound

Objective: To purify this compound from closely related impurities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (for the stationary phase)

  • Chromatography column

  • Mobile phase (e.g., a gradient of ethyl acetate in hexane)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar mobile phase.

  • Dissolve the this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the mobile phase, starting with a low polarity.

  • Collect fractions in separate tubes.

  • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Gradually increase the polarity of the mobile phase to elute the this compound.

  • Combine the fractions containing pure this compound.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Crude Reaction Mixture distillation Fractional / Vacuum Distillation start->distillation analysis Purity Check (GC, NMR, etc.) distillation->analysis recrystallization Recrystallization recrystallization->analysis chromatography Column Chromatography chromatography->analysis analysis->recrystallization Further Purification (if needed) analysis->chromatography High Purity Needed end Pure this compound analysis->end Purity > 99%

Caption: General experimental workflow for this compound purification.

troubleshooting_distillation start Distillation Issue? q1 Poor Separation? start->q1 a1_yes Decrease Heating Rate Use More Efficient Column q1->a1_yes Yes q2 No Distillate? q1->q2 No end Problem Solved a1_yes->end a2_yes Check Thermometer Placement Check for Leaks Increase Heat q2->a2_yes Yes q3 Decomposition? q2->q3 No a2_yes->end a3_yes Use Vacuum Distillation q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for distillation issues.

References

troubleshooting low conversion rates in cycloheptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of cycloheptanol. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates are a common issue in this compound synthesis. This guide addresses potential causes and solutions for the most prevalent synthetic routes.

Reduction of Cycloheptanone

The reduction of cycloheptanone is a widely used method for synthesizing this compound. However, achieving high conversion rates can be challenging.

Q1: My cycloheptanone reduction with sodium borohydride (NaBH₄) is resulting in a low yield of this compound. What are the possible causes and how can I improve the conversion rate?

A1: Low yields in NaBH₄ reductions of cycloheptanone can stem from several factors:

  • Reagent Decomposition: Sodium borohydride can react with protic solvents, especially methanol, leading to its decomposition and a reduction in the amount of active hydride available for the reaction.

  • Insufficient Reagent: The stoichiometry of the reaction requires a specific molar ratio of NaBH₄ to cycloheptanone. An insufficient amount of the reducing agent will result in incomplete conversion.

  • Reaction Temperature: While the reaction is typically performed at low temperatures (e.g., in an ice bath) to control its exothermicity, temperatures that are too low can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

  • Improper Work-up: During the work-up procedure, the product can be lost through incomplete extraction or emulsion formation.

Troubleshooting Steps:

  • Solvent Choice: While methanol is a common solvent, consider using ethanol, in which NaBH₄ is less reactive. Alternatively, performing the reaction in an aqueous alkaline solution can stabilize the borohydride.

  • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of NaBH₄. A typical starting point is a 1.25 to 1.5 molar equivalent of NaBH₄ to cycloheptanone.

  • Temperature Control: Maintain a controlled low temperature (0-5 °C) during the addition of NaBH₄ to manage the exothermic reaction. After the initial reaction, allowing the mixture to slowly warm to room temperature can help drive the reaction to completion.

  • Optimized Work-up: After quenching the reaction, ensure thorough extraction of the this compound with a suitable organic solvent (e.g., dichloromethane or diethyl ether). To break up emulsions, you can add a small amount of brine.

Q2: I am observing low conversion in the catalytic hydrogenation of cycloheptanone to this compound. What are the key parameters to check?

A2: Catalytic hydrogenation is a highly effective method, but its success hinges on several critical parameters:

  • Catalyst Activity: The catalyst (e.g., Palladium, Platinum, or Nickel) may be old, poisoned, or improperly activated, leading to reduced catalytic activity.

  • Hydrogen Pressure: Insufficient hydrogen pressure will result in a slow or incomplete reaction.

  • Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, excessively high temperatures can lead to side reactions, such as dehydration of the this compound product to form cycloheptene.[1]

  • Solvent and Substrate Purity: Impurities in the solvent or the cycloheptanone starting material can poison the catalyst.

Troubleshooting Steps:

  • Catalyst Quality: Use a fresh or properly activated catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.

  • Hydrogen Pressure: Ensure the reaction is carried out under the recommended hydrogen pressure for the specific catalyst and substrate.

  • Temperature Optimization: Carefully control the reaction temperature. For many hydrogenations of cyclic ketones, a temperature range of 25-50 °C is a good starting point. Monitor the reaction for the formation of byproducts.

  • Purity of Reagents: Use pure, dry solvents and ensure the cycloheptanone is free of impurities that could act as catalyst poisons (e.g., sulfur compounds).

Oxidation of Cycloheptane

The direct oxidation of cycloheptane to this compound is an alternative route, though it often suffers from low selectivity.

Q3: My attempt to synthesize this compound via the oxidation of cycloheptane resulted in a very low yield and a mixture of products. How can I improve this?

A3: The oxidation of alkanes like cycloheptane is notoriously difficult to control and often leads to over-oxidation or a mixture of products, including cycloheptanone and other oxidized species.

  • Over-oxidation: The desired this compound can be easily further oxidized to cycloheptanone and then to other byproducts under the reaction conditions.

  • Low Reactivity of C-H bonds: The C-H bonds in cycloheptane are relatively inert, requiring harsh reaction conditions (high temperature and pressure) which can lead to side reactions.

  • Catalyst Selection: The choice of catalyst is critical for achieving any level of selectivity.

Troubleshooting Steps:

  • Control Reaction Time and Temperature: Carefully monitor the reaction and stop it at a low conversion rate to minimize over-oxidation of the desired this compound product.

  • Use a Selective Catalyst: Employing a selective catalyst system can help favor the formation of this compound. Research different catalyst systems, such as those based on metal-porphyrins or other transition metal complexes.

  • Consider Alternative Oxidants: Instead of harsh oxidants, explore the use of milder and more selective oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound from cycloheptanone reduction, and how can I minimize their formation?

A1: The most common side product is cycloheptene , which arises from the dehydration of this compound. This is more likely to occur under acidic conditions or at elevated temperatures. To minimize its formation, maintain neutral or slightly basic conditions during the work-up and avoid excessive heat during purification. Another potential, though less common, side product is the formation of an ether (dicycloheptyl ether) if the reaction is carried out at very high temperatures with an acid catalyst.

Q2: How can I effectively purify the synthesized this compound?

A2: Purification of this compound typically involves the following steps:

  • Extraction: After quenching the reaction, the product is extracted from the aqueous layer using an organic solvent.

  • Washing: The organic layer is washed with water and then brine to remove any water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed using a rotary evaporator.

  • Distillation: The crude this compound is then purified by distillation, collecting the fraction at its boiling point (approximately 185 °C at atmospheric pressure).

Q3: Can I use the same troubleshooting steps for cyclohexanol synthesis when I am working with this compound synthesis?

A3: Yes, in many cases, the general principles and troubleshooting steps are transferable. Cyclohexanone and cycloheptanone are structurally similar cyclic ketones, and their reduction reactions follow similar mechanisms. Therefore, issues related to reagent stoichiometry, catalyst activity, temperature control, and work-up procedures for cyclohexanol synthesis are highly relevant to this compound synthesis. However, you should always consider the specific physical properties (e.g., boiling point) of this compound and its intermediates during purification.

Data Presentation

Table 1: Comparison of Common Methods for this compound Synthesis

Method Starting Material Typical Reagents Typical Yield (%) Advantages Disadvantages
Reduction CycloheptanoneSodium Borohydride (NaBH₄)70-90%Mild reaction conditions, high selectivity.Can be slow, potential for reagent decomposition.
Catalytic Hydrogenation CycloheptanoneH₂, Pd/C, PtO₂, or Raney Ni>95%High yield, clean reaction.Requires specialized high-pressure equipment, catalyst can be expensive and sensitive.
Oxidation CycloheptaneO₂, various catalysts<30%Inexpensive starting material.Low selectivity, often results in a mixture of products, requires harsh conditions.

Experimental Protocols

Protocol 1: Reduction of Cycloheptanone with Sodium Borohydride

Materials:

  • Cycloheptanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 3 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of cycloheptanone in 25 mL of methanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 1.0 g of sodium borohydride in small portions over 15-20 minutes while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Remove the ice bath and allow the mixture to stir at room temperature for another 30 minutes.

  • Slowly add 20 mL of 3 M HCl to quench the excess sodium borohydride (Caution: Hydrogen gas evolution).

  • Transfer the mixture to a separatory funnel and add 25 mL of dichloromethane.

  • Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Extract the aqueous layer with another 15 mL of dichloromethane.

  • Combine the organic layers and wash with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

  • Purify the crude this compound by distillation.

Protocol 2: Catalytic Hydrogenation of Cycloheptanone

Materials:

  • Cycloheptanone

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Filter agent (e.g., Celite)

Procedure:

  • In the reaction vessel of a high-pressure reactor, combine 10.0 g of cycloheptanone, 50 mL of ethanol, and 0.5 g of 10% Pd/C.

  • Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Once the hydrogen uptake ceases, stop the reaction and carefully vent the reactor.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter pad with a small amount of ethanol.

  • Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the product by distillation.

Mandatory Visualization

Troubleshooting_Low_Conversion_Cycloheptanone_Reduction start Problem: Low Conversion in Cycloheptanone Reduction method Which reduction method was used? start->method nabh4 Sodium Borohydride (NaBH4) method->nabh4 NaBH4 cat_hydro Catalytic Hydrogenation method->cat_hydro Catalytic check_reagent Check Reagent Quality and Stoichiometry nabh4->check_reagent check_temp_nabh4 Optimize Reaction Temperature check_reagent->check_temp_nabh4 check_workup_nabh4 Improve Work-up Procedure check_temp_nabh4->check_workup_nabh4 solution_nabh4 Solution: - Use fresh NaBH4 in slight excess. - Control temperature (0-25°C). - Ensure efficient extraction. check_workup_nabh4->solution_nabh4 check_catalyst Check Catalyst Activity and Handling cat_hydro->check_catalyst check_pressure Verify Hydrogen Pressure check_catalyst->check_pressure check_temp_cat Monitor Reaction Temperature check_pressure->check_temp_cat check_purity Ensure Reagent Purity check_temp_cat->check_purity solution_cat Solution: - Use fresh, active catalyst. - Maintain adequate H2 pressure. - Avoid high temperatures. - Use pure reagents. check_purity->solution_cat

Caption: Troubleshooting flowchart for low conversion in cycloheptanone reduction.

Cycloheptanol_Synthesis_Workflow start Start: Cycloheptanone reaction Reduction Reaction (e.g., with NaBH4) start->reaction quench Quench Reaction (e.g., with acid) reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter Filter to Remove Drying Agent dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate distill Purification by Distillation evaporate->distill end End: Pure this compound distill->end

Caption: General experimental workflow for this compound synthesis and purification.

References

Technical Support Center: Reaction Kinetics Optimization for Cycloheptanol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of cycloheptanol. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My this compound oxidation reaction is very slow or appears to be stalled. What are the common causes and how can I increase the reaction rate?

A1: A slow or stalled reaction can be attributed to several factors. Consider the following troubleshooting steps:

  • Insufficient Oxidant: Ensure that the oxidizing agent is not the limiting reactant. It is common practice to use a slight excess of the oxidant. To verify if the oxidant has been consumed, you can perform a qualitative test. For instance, when using sodium hypochlorite (bleach), a potassium iodide-starch test paper can be used. A blue-black color indicates the presence of excess hypochlorite. If the test is negative, more oxidant may need to be added.[1][2]

  • Low Reaction Temperature: The rate of most chemical reactions, including this compound oxidation, is highly dependent on temperature.[3] If the reaction is proceeding too slowly, a modest increase in temperature can significantly enhance the rate. However, be cautious, as excessive heat can lead to the decomposition of some oxidants (like hypochlorous acid) and the formation of byproducts.[4] For exothermic reactions, it's crucial to control the temperature to prevent it from exceeding the optimal range.[4]

  • Catalyst Deactivation: If you are using a catalyst, its activity may diminish over the course of the reaction. For platinum-based catalysts, deactivation can occur due to the adsorption of product molecules or the formation of poisoning species like olefins.[5][6] In some cases, catalyst activity can be restored through treatments like mild hydrogenation.[5][6] For other catalytic systems, fouling by carbonaceous deposits can occur.[7]

  • Inadequate Mixing: Ensure that the reaction mixture is being stirred or agitated effectively. In heterogeneous reactions (e.g., with a solid catalyst), efficient mixing is crucial for good contact between reactants.

  • Incorrect pH: The pH of the reaction medium can significantly influence the reaction rate. For instance, the oxidation of alcohols using sodium hypochlorite is often carried out under acidic conditions to generate the active oxidizing agent, hypochlorous acid.[2][8] Conversely, some oxidations with reagents like potassium permanganate are performed in a basic aqueous solution.[9]

Q2: The yield of my desired product, cycloheptanone, is lower than expected. What could be the reasons?

A2: Low product yield can be a result of several issues, some of which are related to slow reaction rates. Here are some key factors to investigate:

  • Incomplete Reaction: As discussed in Q1, if the reaction has not gone to completion, the yield will naturally be low. Ensure sufficient reaction time and optimal conditions.

  • Byproduct Formation: The oxidation of this compound can sometimes lead to the formation of unwanted byproducts. For example, over-oxidation of the resulting cyclohexanone can occur, especially with strong oxidizing agents, potentially leading to the cleavage of carbon-carbon bonds.[9] The choice of a milder, more selective oxidizing agent can help minimize this.

  • Sub-optimal Reaction Conditions: The yield is often sensitive to reaction parameters. It is advisable to perform small-scale optimization experiments to determine the ideal temperature, reaction time, and reactant concentrations.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps. Ensure that the extraction solvent is appropriate for your product and that you are performing a sufficient number of extractions. When "salting out" the product, ensure the aqueous layer is saturated with salt to minimize the solubility of the organic product.[10]

Q3: I am observing unexpected peaks in my GC-MS analysis. What are the likely byproducts of this compound oxidation?

A3: The nature of byproducts largely depends on the oxidant and reaction conditions used.

  • With "green" oxidizing agents like sodium hypochlorite in the presence of acetic acid, the primary byproducts are generally non-toxic and easily separable, such as water and sodium chloride.[11]

  • Stronger oxidizing agents like chromic acid or potassium permanganate can lead to over-oxidation, potentially forming dicarboxylic acids (e.g., adipic acid from the analogous cyclohexanol oxidation) through C-C bond cleavage.[9]

  • If a catalyst is used, side reactions catalyzed by the active sites can lead to various byproducts. For instance, in some catalytic systems, dehydration of the alcohol to form cycloheptene might occur, especially at higher temperatures.

To identify unknown peaks, compare their mass spectra with a library database (e.g., NIST).[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended "green" oxidizing agents for this compound oxidation?

A1: Sodium hypochlorite (NaOCl), the active ingredient in household bleach, is a widely used and environmentally friendly oxidizing agent for converting secondary alcohols like this compound to ketones.[4][8][12] The reaction is typically carried out in the presence of a catalytic amount of acetic acid. The main byproducts are water and sodium chloride, which are non-toxic.[11]

Q2: How can I monitor the progress of my this compound oxidation reaction?

A2: Several techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively follow the disappearance of the starting material (this compound) and the appearance of the product (cycloheptanone).[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture. It allows for the separation and identification of the starting material, product, and any byproducts.[9][14] By using an internal or external standard, you can accurately determine the yield of cycloheptanone over time.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line NMR spectroscopy can provide real-time quantitative data on the concentrations of reactants and products, which is excellent for determining reaction kinetics.[16]

Q3: What is the optimal temperature range for this compound oxidation?

A3: The optimal temperature depends on the specific oxidizing agent and catalyst being used.

  • For oxidations using sodium hypochlorite and acetic acid, the reaction is often exothermic, and the temperature should be carefully controlled to stay below 45-50°C to prevent decomposition of the oxidant and ensure selectivity.[4][17] An ice bath should be kept on hand to cool the reaction if necessary.[11]

  • For other systems, the reaction may require heating. For example, some catalytic oxidations are performed at temperatures ranging from 60°C to 80°C or even higher.[18] It is recommended to consult the literature for the specific method you are employing or to determine the optimal temperature through experimental screening.

Q4: How does pH affect the reaction kinetics of this compound oxidation?

A4: The pH of the reaction medium can have a profound effect on the reaction rate.

  • In oxidations using sodium hypochlorite, an acidic medium (often achieved with acetic acid) is necessary to generate hypochlorous acid (HOCl), which is the active oxidizing species.[2][10]

  • The stability and reactivity of both the substrate and the oxidant can be pH-dependent. For instance, the oxidation of some compounds is faster at lower pH, while for others, a neutral or basic medium is preferred.[19][20][21] The optimal pH should be determined for the specific reaction system.

Quantitative Data

Table 1: Effect of Temperature on this compound Oxidation Rate (Illustrative Data)

Temperature (°C)Relative Rate Constant (k_rel)
251.0
352.1
454.5

Note: This table provides illustrative data based on the general principle that reaction rates increase with temperature. Actual values will vary depending on the specific reaction conditions.

Experimental Protocols

Detailed Methodology for this compound Oxidation using Sodium Hypochlorite (Bleach)

This protocol is a generalized procedure based on common laboratory practices for the "green" oxidation of secondary alcohols.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (commercial bleach, ~5.25%)

  • Saturated Sodium Bisulfite solution

  • 6M Sodium Hydroxide solution

  • Sodium Chloride

  • Extraction Solvent (e.g., Diethyl ether or Dichloromethane)

  • Anhydrous drying agent (e.g., Sodium sulfate or Magnesium sulfate)

  • Potassium iodide-starch test paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and a catalytic amount of glacial acetic acid.[4][13] Place the flask in a water bath to help control the temperature.[2]

  • Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise to the stirred reaction mixture over a period of 15-30 minutes.[2][10][11] Monitor the temperature of the reaction mixture and use an ice bath to maintain it below 45-50°C, as the reaction is exothermic.[4][17]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 15-20 minutes.[8][10] Test for the presence of excess oxidant using a potassium iodide-starch test paper. A blue-black color indicates excess hypochlorous acid.[4] If the test is negative, add more bleach solution until the test is positive.[1]

  • Quenching Excess Oxidant: Once the reaction is complete, quench any remaining oxidant by adding a saturated solution of sodium bisulfite dropwise until the potassium iodide-starch test is negative.[10][11]

  • Neutralization: Carefully neutralize the reaction mixture by adding 6M sodium hydroxide until the pH is between 6 and 8.[13]

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add solid sodium chloride to saturate the aqueous layer, which will decrease the solubility of the organic product in the aqueous phase ("salting out").[10] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.[10] Filter or decant the dried organic solution and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting crude product (cycloheptanone) by techniques such as GC-MS and IR spectroscopy to determine the yield and purity.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Oxidation cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Isolation cluster_analysis Product Analysis A Combine this compound and Acetic Acid B Add Sodium Hypochlorite (dropwise, < 50°C) A->B C Stir and Monitor (TLC, KI-Starch Paper) B->C D Quench Excess Oxidant (Sodium Bisulfite) C->D E Neutralize (NaOH) D->E F Extract with Organic Solvent E->F G Dry and Evaporate Solvent F->G H Analyze Product (GC-MS, IR) G->H

Caption: A flowchart of the experimental workflow for the oxidation of this compound.

Signaling_Pathway Simplified Reaction Pathway This compound This compound Intermediate Intermediate This compound->Intermediate + Oxidant Oxidant Oxidizing Agent (e.g., HOCl) Oxidant->Intermediate Cycloheptanone Cycloheptanone (Product) Intermediate->Cycloheptanone Elimination Byproducts Byproducts (e.g., H2O, Cl-) Intermediate->Byproducts

Caption: A simplified diagram of the this compound oxidation reaction pathway.

References

Cycloheptanol Storage and Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of cycloheptanol during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guide: Common Issues During this compound Storage

Q1: I opened a previously clear bottle of this compound and it now has a yellowish tint. What could be the cause?

A yellowish discoloration is a common indicator of this compound degradation, likely due to oxidation. This can occur when the compound is exposed to air (oxygen) over time, especially if the container is not properly sealed or has been opened multiple times. The primary oxidation product is cycloheptanone.

Q2: My this compound sample has a sharp, unpleasant odor, different from its typically mild, sweet smell. Why?

A change in odor often accompanies chemical degradation. The formation of oxidation byproducts, such as cycloheptanone, or other volatile impurities can alter the scent profile of the this compound.

Q3: I suspect my this compound has degraded. How can I confirm this and quantify the purity?

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for assessing the purity of your this compound and identifying potential degradation products. You will need to compare the chromatogram of your stored sample to that of a pure this compound standard. The appearance of new peaks corresponding to cycloheptanone or cycloheptene would confirm degradation. For quantification, you can calculate the percent purity by determining the relative peak areas.[1] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: Can the type of storage container affect the stability of this compound?

Yes, the container material is crucial. This compound should be stored in tightly sealed containers made of inert materials such as amber glass or compatible plastics like polyethylene (HDPE) or polypropylene (PP).[2][3] Avoid storing it in containers made of materials that may react with alcohols or allow for the ingress of air or moisture. Strong oxidizing agents and acids should not be stored in the vicinity.[4]

Frequently Asked Questions (FAQs)

Q5: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from light, heat sources, sparks, and open flames.[5] The recommended storage temperature is below 30°C (86°F), with some suppliers suggesting refrigeration at 4°C for long-term storage.[6] The container should be tightly sealed to prevent exposure to air and moisture.[7]

Q6: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are:

  • Oxidation: In the presence of oxygen, this compound, a secondary alcohol, can be oxidized to form cycloheptanone. This process can be accelerated by heat, light, and the presence of metal ion catalysts.

  • Dehydration: In the presence of acidic contaminants, this compound can undergo dehydration to form cycloheptene. This is more likely to occur at elevated temperatures.[5][8][9]

Q7: Is it necessary to store this compound under an inert atmosphere?

For long-term storage or for high-purity applications, storing this compound under an inert atmosphere, such as nitrogen or argon, is highly recommended. This displaces oxygen from the headspace of the container, thereby significantly reducing the risk of oxidative degradation.

Q8: Can I use stabilizers to prevent this compound degradation?

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool, below 30°C (86°F); Refrigerate at 4°C for long-term storage.[6]Reduces the rate of chemical reactions, including oxidation and dehydration.
Atmosphere Tightly sealed container; Inert atmosphere (Nitrogen or Argon) for long-term or high-purity storage.Prevents exposure to oxygen, minimizing oxidative degradation.
Light Store in amber glass or opaque containers.Protects from UV light, which can catalyze degradation reactions.
Container Material Amber glass, High-Density Polyethylene (HDPE), Polypropylene (PP).[2][3]Ensures inertness and prevents leaching or reaction with the container.
Incompatible Substances Strong oxidizing agents, acid anhydrides, acid chlorides.[5]Prevents potentially violent reactions and catalytic degradation.

Experimental Protocols

Protocol 1: Quantitative Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for determining the purity of a this compound sample and identifying potential degradation products.

1. Objective: To quantify the purity of this compound and identify the presence of cycloheptanone and cycloheptene.

2. Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • HP-5MS or similar non-polar capillary column

  • Helium (carrier gas)

  • This compound standard (high purity)

  • Cycloheptanone standard

  • Cycloheptene standard

  • Dichloromethane or other suitable volatile solvent (GC grade)

  • Autosampler vials with caps

  • Micropipettes and tips

3. Sample Preparation:

  • Prepare a stock solution of the high-purity this compound standard at a concentration of approximately 1 mg/mL in dichloromethane.

  • Prepare stock solutions of cycloheptanone and cycloheptene standards at the same concentration.

  • Prepare a mixed standard solution containing all three compounds.

  • Prepare a solution of the this compound sample to be tested at approximately 1 mg/mL in dichloromethane.

  • Filter all solutions through a 0.22 µm syringe filter into autosampler vials if any particulate matter is present.

4. GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: 35-350 m/z

5. Data Analysis:

  • Inject the mixed standard to determine the retention times of this compound, cycloheptanone, and cycloheptene.

  • Inject the test sample.

  • Identify the peaks in the sample chromatogram by comparing their retention times and mass spectra to the standards.

  • To calculate the purity of the this compound sample, determine the area of each peak in the chromatogram. The percent purity can be estimated using the following formula (assuming similar response factors for the degradation products):

    • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

  • For more accurate quantification, a calibration curve should be prepared for each compound.

Visualizations

cluster_storage This compound Storage cluster_degradation Degradation Pathways cluster_products Degradation Products storage_conditions Ideal Storage Conditions (Cool, Dark, Dry, Sealed) This compound This compound storage_conditions->this compound Maintains Purity oxidation Oxidation (Exposure to Air) cycloheptanone Cycloheptanone oxidation->cycloheptanone dehydration Dehydration (Acid Contamination) cycloheptene Cycloheptene dehydration->cycloheptene This compound->oxidation Incorrect Storage This compound->dehydration Incorrect Storage

Caption: Logical relationship of this compound storage and degradation.

start Suspected this compound Degradation visual_check Visual Inspection: - Yellow Discoloration? - Odor Change? start->visual_check gcms_analysis Perform GC-MS Analysis visual_check->gcms_analysis Yes no_degradation No Significant Degradation visual_check->no_degradation No compare_standard Compare to Pure Standard: - New Peaks Present? gcms_analysis->compare_standard quantify Quantify Purity and Degradation Products compare_standard->quantify Yes compare_standard->no_degradation No degradation_confirmed Degradation Confirmed quantify->degradation_confirmed review_storage Review Storage Procedures degradation_confirmed->review_storage

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Cycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cycloheptanol. For comparative purposes, spectral data for the closely related cyclohexanol is also presented. This document outlines the expected chemical shifts and coupling constants, offering a valuable resource for the structural elucidation and quality control of this compound and related compounds.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for this compound and cyclohexanol. These values are crucial for identifying the respective compounds and understanding their molecular structure.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundH1 (CH-OH)Other CH₂ and CHOH
This compound~3.83 (m)1.55 - 2.15 (m)1.53 (s)
Cyclohexanol~3.6 (m)1.0 - 2.0 (m)Variable

Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundC1 (CH-OH)C2 / C7 (or C6)C3 / C6 (or C5)C4 / C5 (or C4)
This compound72.837.523.028.9
Cyclohexanol70.335.624.325.9

Interpreting the Spectra

The ¹H NMR spectrum of this compound is characterized by a multiplet around 3.83 ppm, which corresponds to the proton attached to the carbon bearing the hydroxyl group (H1). The significant downfield shift of this proton is due to the deshielding effect of the electronegative oxygen atom. The remaining methylene protons of the seven-membered ring produce a complex series of overlapping multiplets in the upfield region, typically between 1.55 and 2.15 ppm. The hydroxyl proton itself often appears as a singlet around 1.53 ppm, though its chemical shift and multiplicity can be highly dependent on concentration, solvent, and temperature.

In the ¹³C NMR spectrum of this compound, the carbon atom attached to the hydroxyl group (C1) is the most deshielded, appearing at approximately 72.8 ppm. The other carbon atoms of the cycloheptane ring give rise to three distinct signals at 37.5 ppm (C2/C7), 23.0 ppm (C3/C6), and 28.9 ppm (C4/C5), reflecting the symmetry of the molecule.

Comparison with Cyclohexanol

For comparison, the ¹H NMR spectrum of cyclohexanol shows the H1 proton at a slightly more upfield position (~3.6 ppm) compared to this compound. The methylene protons of the cyclohexane ring also appear as a broad multiplet in a similar upfield region. In the ¹³C NMR spectrum of cyclohexanol, the C1 carbon resonates at a slightly lower chemical shift (70.3 ppm) than in this compound. This difference can be attributed to the different ring sizes and the resulting variations in bond angles and electronic environments.

Experimental Protocol for NMR Analysis

A standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are typically sufficient.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

4. ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural and Signaling Pathway Visualization

The following diagram illustrates the structure of this compound and the key through-bond correlations that are fundamental to the interpretation of its NMR spectra.

cycloheptanol_nmr cluster_this compound This compound Structure and Key NMR Correlations cluster_legend Legend cluster_nodes Nodes cluster_edges Edges C1 C1 C2 C2 C1->C2 O O C1->O H1 H1 C1->H1 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C1 H_O H O->H_O C_node Carbon Atom O_node Oxygen Atom H_node Proton bond Covalent Bond dummy1 dummy1 correlation Key ¹H-C Correlation dummy2 dummy2

Caption: Structure of this compound and its key ¹H-¹³C NMR correlation.

A Comparative Guide to the Mass Spectrometry Fragmentation of Cycloheptanol and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of cycloheptanol, cyclohexanol, and cyclopentanol. Understanding these fragmentation pathways is crucial for the structural elucidation of cyclic alcohols and related compounds encountered in various research and development settings. This document presents quantitative mass spectral data, detailed experimental protocols, and visual representations of fragmentation mechanisms to aid in the interpretation of mass spectra.

Comparative Fragmentation Data

The mass spectra of this compound, cyclohexanol, and cyclopentanol are characterized by several common fragmentation patterns, including the loss of a hydrogen radical (M-1), the loss of water (M-18), and ring cleavage. However, the relative intensities of these fragments and the formation of characteristic smaller ions vary depending on the ring size. The table below summarizes the major fragments and their relative intensities observed in the 70 eV electron ionization mass spectra of these three cyclic alcohols.

m/zThis compound (Relative Intensity %)Cyclohexanol (Relative Intensity %)Cyclopentanol (Relative Intensity %)Putative Fragment Identity
Molecular Ion (M+) 114 (1)100 (2)86 (9)[C₇H₁₄O]⁺•, [C₆H₁₂O]⁺•, [C₅H₁₀O]⁺•
M-1 113 (5)99 (2)85 (1)Loss of H•
M-18 96 (15)82 (37)68 (7)Loss of H₂O (Dehydration)
81 36--[C₆H₉]⁺
68 34-7[C₅H₈]⁺•
57 100100100[C₄H₉]⁺ or [C₃H₅O]⁺
55 454530[C₄H₇]⁺
44 252433[C₂H₄O]⁺• or [C₃H₈]⁺•
41 332315[C₃H₅]⁺ (Allyl cation)

Data compiled from the NIST Mass Spectrometry Data Center and PubChem.[1][2][3]

Experimental Protocols

The mass spectra referenced in this guide were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source. The following protocol outlines a typical procedure for the analysis of cyclic alcohols.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the cycloalkanol standard in a volatile organic solvent such as dichloromethane or methanol.

  • Perform serial dilutions to obtain a final concentration of 10-100 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[4]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 350.

  • Solvent Delay: 3 minutes.

Fragmentation Pathways and Mechanisms

The fragmentation of cyclic alcohols under electron ionization is initiated by the removal of an electron, typically from the oxygen atom, to form a molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting cations and neutral losses.

This compound Fragmentation

The mass spectrum of this compound is dominated by the base peak at m/z 57. A significant peak is also observed at m/z 81, which is characteristic of the seven-membered ring structure.

cycloheptanol_fragmentation M This compound (M, m/z 114) M_H2O [M-H₂O]⁺• (m/z 96) M->M_H2O - H₂O m81 [C₆H₉]⁺ (m/z 81) M->m81 - CH₃ - H₂O m57 [C₄H₉]⁺ or [C₃H₅O]⁺ (Base Peak, m/z 57) M->m57 Ring Cleavage m81->m57 Further Fragmentation m41 [C₃H₅]⁺ (m/z 41) m57->m41 - CH₄

Key fragmentation pathways of this compound.
Comparison with Cyclohexanol and Cyclopentanol

The fragmentation patterns of cyclohexanol and cyclopentanol provide a valuable comparison for understanding the influence of ring size on ion stability and fragmentation pathways.

Cyclohexanol also exhibits a base peak at m/z 57. The loss of water to form a fragment at m/z 82 is more pronounced compared to this compound.[5]

cyclohexanol_fragmentation M Cyclohexanol (M, m/z 100) M_H2O [M-H₂O]⁺• (m/z 82) M->M_H2O - H₂O m57 [C₄H₉]⁺ or [C₃H₅O]⁺ (Base Peak, m/z 57) M->m57 α-cleavage & Ring Opening M_H2O->m57 Rearrangement m44 [C₂H₄O]⁺• (m/z 44) m57->m44 - CH

Primary fragmentation routes for cyclohexanol.

For cyclopentanol, the molecular ion at m/z 86 is more abundant than in the larger rings. The base peak remains at m/z 57.

cyclopentanol_fragmentation M Cyclopentanol (M, m/z 86) M_H2O [M-H₂O]⁺• (m/z 68) M->M_H2O - H₂O m57 [C₄H₉]⁺ or [C₃H₅O]⁺ (Base Peak, m/z 57) M->m57 Ring Opening m44 [C₂H₄O]⁺• (m/z 44) m57->m44 - CH

Main fragmentation pathways for cyclopentanol.

Experimental Workflow

The logical flow for the analysis and interpretation of the mass spectrum of a cyclic alcohol is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_interp Data Interpretation dissolve Dissolve Sample in Volatile Solvent dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC-MS dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect identify_M Identify Molecular Ion (M+) detect->identify_M identify_fragments Identify Key Fragments (M-1, M-18, Base Peak) identify_M->identify_fragments propose_pathways Propose Fragmentation Pathways identify_fragments->propose_pathways compare Compare with Reference Spectra & Data propose_pathways->compare

Workflow for mass spectral analysis of cyclic alcohols.

References

Cycloheptanol's O-H Stretch: A Comparative Infrared Spectrum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle shifts in infrared (IR) spectroscopy is crucial for molecular characterization. This guide provides a comparative analysis of the O-H stretching frequency in the IR spectrum of cycloheptanol, benchmarked against its smaller ring counterparts, cyclopentanol and cyclohexanol.

The hydroxyl (O-H) group in alcohols is a prominent feature in IR spectroscopy, typically presenting a strong and broad absorption band due to intermolecular hydrogen bonding. The precise position of this band, however, is sensitive to the molecular environment, including steric hindrance and ring strain, which can influence the strength of these hydrogen bonds. This analysis delves into these nuances, offering a clear comparison of this compound's O-H stretch with related cyclic alcohols.

Comparative Analysis of O-H Stretching Frequencies

The O-H stretching frequencies for neat samples of cyclopentanol, cyclohexanol, and this compound are presented in the table below. In the condensed phase (liquid), these alcohols exhibit a broad absorption band characteristic of intermolecularly hydrogen-bonded O-H groups. For comparison, the gas-phase O-H stretching frequency for this compound, where hydrogen bonding is minimal, is also included.

CompoundStateO-H Stretching Frequency (cm⁻¹)Appearance
CyclopentanolNeat Liquid~3357Broad, Strong
CyclohexanolNeat Liquid~3350[1]Broad, Strong
This compoundNeat Liquid~3340Broad, Strong
This compoundGas Phase~3670Sharp, Strong

The data reveals a slight downward trend in the hydrogen-bonded O-H stretching frequency as the ring size increases from five to seven carbons. This suggests subtle differences in the hydrogen-bonding network of these cycloalkanols in the liquid state. The significant shift of the O-H stretch in gas-phase this compound to a much higher wavenumber highlights the profound effect of hydrogen bonding in the liquid phase. In the absence of these intermolecular interactions, the O-H bond is stronger, and thus vibrates at a higher frequency.

Factors Influencing the O-H Stretching Frequency

Several factors contribute to the position and shape of the O-H stretching band in the IR spectrum of cyclic alcohols. These factors are interconnected and influence the strength of the intermolecular hydrogen bonds.

Factors_Influencing_OH_Stretch Factors Influencing O-H Stretch in Cycloalkanols A Ring Strain C Hydrogen Bonding Strength A->C B Steric Hindrance B->C D O-H Stretching Frequency C->D Inverse Relationship E Conformational Flexibility E->C

Caption: Interplay of factors affecting the O-H stretching frequency.

  • Hydrogen Bonding: The primary factor is the presence of intermolecular hydrogen bonds. In the liquid state, alcohol molecules form a dynamic network of hydrogen bonds, which weakens the O-H covalent bond and lowers its stretching frequency.[2] This is evident from the large shift to lower wavenumbers observed from the gas phase to the liquid phase for this compound.

  • Ring Strain and Conformational Flexibility: The size and flexibility of the cycloalkane ring can influence the orientation of the hydroxyl group and the efficiency of hydrogen bonding. As the ring size increases, changes in bond angles and torsional strain can affect how closely molecules can approach each other to form optimal hydrogen bonds.

  • Steric Hindrance: The steric bulk around the hydroxyl group can also impact hydrogen bonding. While less of a factor in these unsubstituted cycloalkanols compared to more complex molecules, the overall shape of the molecule plays a role in the hydrogen-bonding network.

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Alcohol

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a liquid alcohol such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

    • Record a background spectrum. This is a crucial step to subtract the absorbance of the atmosphere (e.g., CO2 and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • Place a small drop of the neat liquid alcohol (e.g., this compound) directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the mid-infrared range, typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands, paying close attention to the broad O-H stretch in the 3600-3200 cm⁻¹ region.

    • Use the spectrometer's software to determine the exact wavenumber of the peak maximum for the O-H stretch.

  • Cleaning:

    • Thoroughly clean the ATR crystal after the measurement using a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Ensure the crystal is completely dry before the next measurement.

This comparative guide provides a foundational understanding of the O-H stretch in the IR spectrum of this compound. By comparing it with other cyclic alcohols and understanding the underlying principles, researchers can more effectively interpret their own experimental data.

References

A Comparative Analysis of the Reactivity of Cycloheptanol and Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cycloheptanol and cyclohexanol, focusing on oxidation, esterification, and dehydration reactions. The information presented is supported by experimental data and established chemical principles to aid researchers in understanding and predicting the behavior of these common cyclic alcohols in various synthetic applications.

Introduction

This compound and cyclohexanol are cyclic secondary alcohols that serve as important building blocks and intermediates in organic synthesis, including the development of pharmaceutical compounds. Their reactivity is significantly influenced by the inherent structural and conformational properties of their respective seven- and six-membered rings. The primary factors governing their differential reactivity are ring strain and steric hindrance, which impact the stability of reactants, transition states, and products.

Cyclohexanol exists in a stable, strain-free chair conformation. In contrast, this compound, a "medium-sized" ring, experiences a higher degree of ring strain due to less favorable bond angles and torsional strain from eclipsing interactions of its hydrogen atoms. This inherent strain influences the transition states of reactions, often leading to different reaction rates compared to its six-membered counterpart.

Comparative Reactivity Data

The following table summarizes the available quantitative and qualitative data on the comparative reactivity of this compound and cyclohexanol in key organic transformations.

Reaction TypeReactantRelative Rate/ObservationReference
Oxidation This compoundFaster than cyclohexanol
CyclohexanolSlower than this compound[1]
Esterification This compoundExpected to be slightly slowerTheoretical
CyclohexanolExpected to be slightly fasterTheoretical
Dehydration This compoundFaster than cyclohexanol (inferred from solvolysis data)
CyclohexanolSlower than this compound (inferred from solvolysis data)[2]

Discussion of Reactivity

Oxidation

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Experimental data from the chromic acid oxidation of a series of cycloalkanols reveals the following order of reactivity: Cyclohexanol < Cyclopentanol < this compound < Cyclooctanol.[1] This trend can be attributed to the change in hybridization of the carbon atom bearing the hydroxyl group from sp³ in the alcohol to sp² in the ketone product. This change in hybridization leads to a relief of ring strain in the transition state for this compound, as the ideal bond angle for an sp²-hybridized carbon (120°) is more easily accommodated in the seven-membered ring compared to the relatively strain-free chair conformation of cyclohexanol. The formation of the carbonyl group in cyclohexanone from cyclohexanol introduces some eclipsing interactions, making the transition state less favorable.

Esterification
Dehydration

The acid-catalyzed dehydration of alcohols to form alkenes is another key reaction. This reaction typically proceeds through an E1 mechanism, involving the formation of a carbocation intermediate. The rate-determining step is the formation of this carbocation. The stability of the carbocation is influenced by the ring strain of the parent cycloalkane. While direct kinetic data for the dehydration of this compound versus cyclohexanol is scarce, insights can be gained from related solvolysis reactions, which also proceed through carbocation intermediates. Studies on the solvolysis of 1-chloro-1-alkyl cycloalkanes have shown that the rate of solvolysis is faster for the seven-membered ring system compared to the six-membered ring.[2] This suggests that the formation of a carbocation is more favorable in the cycloheptyl system. The relief of ring strain upon moving from the sp³-hybridized alcohol to the sp²-hybridized carbocation intermediate is a driving force for the faster reaction in the seven-membered ring. Therefore, it is predicted that this compound will undergo acid-catalyzed dehydration more readily than cyclohexanol.

Experimental Protocols

Chromic Acid Oxidation of a Secondary Alcohol

This protocol is a general procedure for the oxidation of a secondary alcohol to a ketone using chromic acid.

Materials:

  • Secondary alcohol (e.g., cyclohexanol or this compound)

  • Acetone (solvent)

  • Chromic acid solution (Jones reagent: prepared by dissolving chromium trioxide in sulfuric acid and water)

  • Isopropyl alcohol (for quenching)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (drying agent)

  • Ether (for extraction)

Procedure:

  • Dissolve the secondary alcohol in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add the chromic acid solution dropwise to the alcohol solution, maintaining the temperature below 20 °C. The color of the solution will change from orange to green/blue.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

  • Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ketone.

  • Purify the product by distillation or chromatography as needed.

Fischer Esterification of a Secondary Alcohol

This protocol describes a general procedure for the acid-catalyzed esterification of a secondary alcohol.

Materials:

  • Secondary alcohol (e.g., cyclohexanol or this compound)

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (drying agent)

  • Ether or other suitable solvent for extraction

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine the secondary alcohol, the carboxylic acid, and a catalytic amount of concentrated sulfuric acid. Toluene can be added as a solvent to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

Acid-Catalyzed Dehydration of a Secondary Alcohol

This protocol outlines a general method for the dehydration of a secondary alcohol to an alkene.

Materials:

  • Secondary alcohol (e.g., cyclohexanol or this compound)

  • Concentrated sulfuric acid or phosphoric acid (catalyst)

  • Sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous calcium chloride (drying agent)

Procedure:

  • In a distillation apparatus, place the secondary alcohol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to distill the alkene product as it is formed. The boiling point of the alkene is typically lower than that of the starting alcohol.

  • Collect the distillate, which will contain the alkene and some water.

  • Wash the distillate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.

  • Wash with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the alkene by simple distillation.

Visualizations

Oxidation_Mechanism Alcohol Cycloalkanol (sp³ C-OH) Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + H₂CrO₄ Ketone Cycloalkanone (sp² C=O) + Cr(IV) Chromate_Ester->Ketone C-H bond cleavage (rate-determining) Esterification_Mechanism Reactants Alcohol + Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Ester Ester + H₂O Tetrahedral_Intermediate->Ester -H₂O, -H⁺ Dehydration_Mechanism Alcohol Cycloalkanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation -H₂O (rate-determining) Alkene Cycloalkene Carbocation->Alkene -H⁺

References

A Comparative Spectroscopic Analysis of Cycloheptanol Isomers: A Guided Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

In the realm of chemical research and drug development, the precise structural elucidation of molecules is paramount. Isomers, compounds with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of cycloheptanol isomers, focusing on the differentiation of cis and trans diastereomers of 1,2-, 1,3-, and 1,4-cycloheptanediol. Due to the limited availability of comprehensive spectroscopic data for all cycloheptanediol isomers, this guide will utilize the well-documented spectroscopic data of the corresponding cyclohexanediol isomers as a comparative model. The principles of spectroscopic differentiation based on stereochemistry and substituent position are directly transferable to the this compound system. This guide will delve into the key distinguishing features observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Comparison of Cyclohexanediol Isomers

The orientation of the hydroxyl groups (cis or trans) and their relative positions on the cyclohexane ring significantly influence their spectroscopic signatures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. In diols, the position and shape of the O-H stretching band are particularly informative about intramolecular hydrogen bonding, which is dependent on the stereochemistry.

  • Cis-1,2-Cyclohexanediol: The proximate cis-hydroxyl groups can readily form an intramolecular hydrogen bond. This results in a characteristic sharp absorption band for the non-bonded O-H and a broader band at a lower wavenumber for the hydrogen-bonded O-H.

  • Trans-1,2-Cyclohexanediol: The trans-diaxial or diequatorial arrangement of the hydroxyl groups prevents intramolecular hydrogen bonding. Consequently, a sharp O-H stretching band is typically observed, and intermolecular hydrogen bonding at higher concentrations leads to a broad absorption.

  • 1,3- and 1,4-Cyclohexanediols: In these isomers, the greater distance between the hydroxyl groups generally precludes intramolecular hydrogen bonding in both cis and trans configurations. Therefore, their IR spectra are primarily characterized by absorptions due to free and intermolecularly hydrogen-bonded hydroxyl groups.

IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Features
cis-1,2-Cyclohexanediol ~3600 (free), ~3450 (intramolecular H-bond)~1070Presence of both sharp and broad O-H bands is indicative of intramolecular hydrogen bonding.
trans-1,2-Cyclohexanediol ~3620 (free), broad ~3350 (intermolecular H-bond)~1060Primarily shows a free O-H band at low concentrations and a broad intermolecular H-bond band at higher concentrations.[1]
cis-1,3-Cyclohexanediol ~3620 (free), broad ~3350 (intermolecular H-bond)~1050Similar to trans-1,2-isomer, dominated by intermolecular hydrogen bonding.
trans-1,3-Cyclohexanediol ~3620 (free), broad ~3350 (intermolecular H-bond)~1040Similar to trans-1,2-isomer, dominated by intermolecular hydrogen bonding.
cis-1,4-Cyclohexanediol ~3625 (free), broad ~3360 (intermolecular H-bond)~1030Dominated by intermolecular hydrogen bonding.
trans-1,4-Cyclohexanediol ~3625 (free), broad ~3360 (intermolecular H-bond)~1020Dominated by intermolecular hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts and coupling constants of the protons attached to the carbon atoms bearing the hydroxyl groups (the carbinol protons) are particularly sensitive to the stereochemistry.

  • ¹H NMR: In cis-isomers, the carbinol protons often exhibit different chemical shifts and coupling constants compared to their trans counterparts due to different dihedral angles with neighboring protons. The axial or equatorial position of the hydroxyl group also significantly influences the chemical shift of the attached proton.

  • ¹³C NMR: The chemical shifts of the carbon atoms bonded to the hydroxyl groups are also affected by the stereochemistry. Generally, carbons in a more sterically hindered environment (e.g., axial vs. equatorial) will be shielded and appear at a higher field (lower ppm). The symmetry of the molecule also plays a crucial role; for instance, trans-1,4-cyclohexanediol, with its high symmetry, will show fewer signals than its cis isomer.

¹H NMR Data of Cyclohexanediol Isomers

IsomerChemical Shift of H-C-OH (ppm)MultiplicityKey Features
cis-1,2-Cyclohexanediol ~3.8MultipletA single, complex signal for the two equivalent carbinol protons.
trans-1,2-Cyclohexanediol ~3.4MultipletA distinct signal for the carbinol protons, often at a slightly different chemical shift than the cis isomer.[2]
cis-1,3-Cyclohexanediol ~4.0 (axial H), ~3.6 (equatorial H)MultipletsTwo distinct signals for the non-equivalent carbinol protons.
trans-1,3-Cyclohexanediol ~3.9MultipletA single signal for the two equivalent carbinol protons.
cis-1,4-Cyclohexanediol ~3.7MultipletA single signal for the two equivalent carbinol protons.[3]
trans-1,4-Cyclohexanediol ~3.6MultipletA single, sharp signal for the four equivalent carbinol protons due to high symmetry.

¹³C NMR Data of Cyclohexanediol Isomers

IsomerChemical Shift of C-OH (ppm)Number of SignalsKey Features
cis-1,2-Cyclohexanediol ~743Three signals due to symmetry.
trans-1,2-Cyclohexanediol ~763Three signals, with the carbinol carbon at a slightly different shift than the cis isomer.
cis-1,3-Cyclohexanediol ~68 (axial OH), ~72 (equatorial OH)4Four signals due to lack of symmetry.
trans-1,3-Cyclohexanediol ~704Four signals due to lack of symmetry.
cis-1,4-Cyclohexanediol ~703Three signals due to symmetry.[4]
trans-1,4-Cyclohexanediol ~712Two signals due to high symmetry.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While cis and trans isomers will have the same molecular ion peak, their fragmentation patterns can sometimes differ in the relative intensities of certain fragment ions. The primary fragmentation pathways for cyclic diols include the loss of water (M-18) and cleavage of the ring.

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)Key Features
cis-1,2-Cyclohexanediol 11698 (M-H₂O)⁺, 81, 70, 57The relative intensity of the (M-H₂O)⁺ peak can be influenced by the ease of water elimination, which may differ from the trans isomer.[5]
trans-1,2-Cyclohexanediol 11698 (M-H₂O)⁺, 81, 70, 57Similar fragmentation to the cis isomer, but potentially different ion abundances.
cis-1,3-Cyclohexanediol 11698 (M-H₂O)⁺, 84, 71, 58Fragmentation pattern will be influenced by the 1,3-diol arrangement.
trans-1,3-Cyclohexanediol 11698 (M-H₂O)⁺, 84, 71, 58Similar to the cis isomer, with potential minor differences in fragment intensities.[6]
cis-1,4-Cyclohexanediol 11698 (M-H₂O)⁺, 81, 70, 57Fragmentation is guided by the 1,4-substitution pattern.[7]
trans-1,4-Cyclohexanediol 11698 (M-H₂O)⁺, 81, 70, 57Similar fragmentation to the cis isomer.[8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • A Fourier Transform Infrared (FTIR) spectrometer is used.

    • A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank pellet) is recorded to subtract the atmospheric and instrument background.

  • Data Acquisition:

    • The sample is placed in the spectrometer's sample holder.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The positions (in cm⁻¹) and shapes (broad, sharp) of the absorption bands are analyzed to identify functional groups and infer structural features like hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Approximately 5-10 mg of the diol is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

    • The instrument is tuned and the magnetic field is shimmed to achieve high resolution.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • The chemical shifts (δ, in ppm), integration (for ¹H NMR), and multiplicity (splitting patterns) of the signals are analyzed to deduce the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via direct infusion, or for a mixture of isomers, it can be coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.

    • Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.

  • Mass Analysis:

    • A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_synthesis Isomer Synthesis/Separation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Comparison cluster_conclusion Structural Elucidation Synthesis Synthesis of This compound Isomers Separation Chromatographic Separation Synthesis->Separation IR IR Spectroscopy Separation->IR Pure Isomers NMR NMR Spectroscopy (1H, 13C) Separation->NMR Pure Isomers MS Mass Spectrometry Separation->MS Pure Isomers IR_Data IR Spectral Data (O-H, C-O stretches, H-bonding) IR->IR_Data NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Spectral Data (Molecular Ion, Fragmentation) MS->MS_Data Comparison Comparative Analysis IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison Structure Isomer Structure Confirmation Comparison->Structure

Caption: Workflow for the spectroscopic comparison of this compound isomers.

The spectroscopic analysis of this compound isomers, exemplified here by the cyclohexanediol system, demonstrates the power of modern analytical techniques in distinguishing subtle structural differences. Infrared spectroscopy provides key insights into intramolecular hydrogen bonding, which is highly dependent on the cis/trans stereochemistry of vicinal diols. ¹H and ¹³C NMR spectroscopy offer a wealth of information through chemical shifts and coupling constants that are sensitive to the spatial arrangement of atoms. Finally, mass spectrometry confirms the molecular weight and can provide corroborating structural information through fragmentation analysis. By systematically applying these techniques and carefully analyzing the resulting data, researchers can confidently elucidate the structures of this compound isomers, a critical step in advancing chemical synthesis and drug discovery.

References

Validating Cycloheptanol Purity: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental outcomes and regulatory compliance. Cycloheptanol, a seven-membered cyclic alcohol, is a versatile building block in organic synthesis. Its purity can significantly impact reaction yields, byproduct formation, and the overall quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the purity assessment of volatile compounds like this compound. This guide provides an objective comparison of GC-MS with other analytical techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their needs.

The Power of GC-MS in Purity Determination

GC-MS combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. This synergy makes it an exceptionally powerful tool for separating, identifying, and quantifying this compound and its potential impurities. The workflow for GC-MS analysis is a systematic process designed to ensure accurate and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Dilution in a volatile solvent Sample->Solvent Standard Addition of Internal Standard (optional) Solvent->Standard PreparedSample Prepared Sample Standard->PreparedSample Injection Injection into GC PreparedSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Purity Calculation (% Area) Integration->Quantification

A typical workflow for the purity validation of this compound using GC-MS.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the purity analysis of this compound using GC-MS. Instrument parameters may require optimization based on the specific instrumentation and potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • For quantitative analysis, a suitable internal standard (e.g., dodecane) can be added to the sample solution at a known concentration.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-WAX) may offer better separation for certain impurities like cycloheptanone.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio of 50:1)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
MSD Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-300

3. Data Analysis:

  • The primary peak corresponding to this compound is identified by its retention time and mass spectrum.

  • The mass spectrum of this compound is characterized by its molecular ion peak (m/z 114) and prominent fragment ions.

  • Purity is typically calculated as the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Typical Impurity Profile of this compound

Impurities in this compound often originate from its synthesis. Common synthetic routes include the oxidation of cycloheptane or the reduction of cycloheptanone.[1] Therefore, potential impurities may include:

  • Cycloheptanone: A common precursor or byproduct.

  • Cycloheptene: From dehydration of this compound.

  • Unreacted starting materials: Such as cycloheptane.

  • Byproducts of side reactions: Dependent on the specific synthetic method used.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other analytical techniques offer complementary information for a comprehensive purity assessment. The choice of method depends on the specific analytical requirements, such as the need for absolute quantification or the analysis of non-volatile impurities.

Technique_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR cluster_ftir FTIR GCMS_Node High sensitivity for volatile impurities Provides structural information (MS) Excellent separation capabilities HPLC_Node Suitable for non-volatile impurities Amenable to a wide range of detectors Non-destructive (preparative scale) NMR_Node Provides detailed structural information Quantitative (qNMR) without a specific analyte standard Non-destructive FTIR_Node Rapid screening for functional groups Non-destructive Low operational cost Purity_Validation This compound Purity Validation Purity_Validation->GCMS_Node Purity_Validation->HPLC_Node Purity_Validation->NMR_Node Purity_Validation->FTIR_Node

Comparison of analytical techniques for this compound purity validation.

The following table summarizes the performance of GC-MS against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data is representative for the analysis of small alcohol molecules and serves as a general guide.

ParameterGC-MSHPLC-UV/RIQuantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity and interaction with stationary phase, with UV or refractive index detection.Provides structural and quantitative information based on the magnetic properties of atomic nuclei.
Typical LOD/LOQ Low (ppm to ppb range)Moderate (ppm range)High (requires higher concentration)
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 5%< 2%< 1%
Strengths - High sensitivity and specificity for volatile compounds.- Excellent for identifying unknown impurities.- Suitable for non-volatile or thermally labile impurities.- Wide applicability with various detectors.- Absolute quantification without the need for a specific reference standard of the analyte.- Provides unambiguous structural information.
Limitations - Not suitable for non-volatile impurities.- Potential for thermal degradation of labile compounds.- this compound lacks a strong UV chromophore, requiring less sensitive detectors like RI.- May not resolve all impurities from the main peak.- Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard for accurate quantification.

Conclusion

For the comprehensive purity validation of this compound, GC-MS is an indispensable technique, offering unparalleled sensitivity and specificity for the detection and identification of volatile impurities. Its ability to provide structural information through mass spectrometry makes it a powerful tool for quality control in research and drug development. While alternative techniques such as HPLC and qNMR have their own merits and can be employed as orthogonal methods for a more complete purity assessment, GC-MS remains the primary and most robust choice for analyzing this compound and its likely process-related impurities. The selection of the most appropriate analytical strategy should be guided by the specific requirements of the analysis and the potential nature of the impurities.

References

A Comparative Guide to Cycloheptanol and Other Cycloalkanols as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, rate, and selectivity. This guide provides a comprehensive comparison of cycloheptanol with other common cycloalkanols—cyclopentanol, cyclohexanol, and cyclooctanol—to aid in solvent selection for various chemical applications.

Physicochemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific reactions. The following table summarizes key physicochemical data for this compound and its counterparts.

PropertyCyclopentanolCyclohexanolThis compoundCyclooctanol
Molecular Formula C₅H₁₀OC₆H₁₂OC₇H₁₄OC₈H₁₆O
Molecular Weight ( g/mol ) 86.13100.16114.19128.21
Boiling Point (°C) 140.8161.1185204
Melting Point (°C) -1925.97.215.1
Density (g/cm³ at 20°C) 0.9490.9620.948~0.94
Dielectric Constant (at 25°C) 13.615.0Data not availableData not available
Kamlet-Taft Parameters
α (Hydrogen Bond Acidity)Data not available0.66[1]Data not availableData not available
β (Hydrogen Bond Basicity)Data not available0.84[1]Data not availableData not available
π* (Polarity/Polarizability)Data not available0.45[1]Data not availableData not available
Reichardt's Dye ET(30) (kcal/mol) Data not availableData not availableData not availableData not available

Performance in Chemical Reactions: Experimental Data and Theoretical Considerations

The practical utility of a solvent is determined by its performance in chemical reactions. While direct comparative studies across a wide range of reactions for all four cycloalkanols are limited, some experimental data and theoretical principles can guide selection.

Experimental Data: Oxidation of Cycloalkanols

A study on the kinetics of the oxidation of cyclic alcohols by chloramine-T in an alkaline medium provides a direct comparison of the reaction rates for cyclopentanol, cyclohexanol, and cyclooctanol. The observed order of reaction rates was:

Cyclooctanol > Cyclopentanol > Cyclohexanol

This suggests that the ring size and conformation of the cycloalkanol can significantly influence the reactivity of the hydroxyl group. While data for this compound was not included in this specific study, its intermediate ring size between cyclohexanol and cyclooctanol suggests its reactivity in similar oxidation reactions would likely fall between these two.

Theoretical Considerations for Common Reaction Types

In the absence of extensive direct comparative data, the likely performance of these cycloalkanols as solvents can be inferred from their structural and physical properties, particularly their polarity and hydrogen bonding capabilities. As polar protic solvents, all four cycloalkanols can act as both hydrogen bond donors and acceptors.

  • Nucleophilic Substitution Reactions (SN1 and SN2):

    • SN1 Reactions: These reactions proceed through a carbocation intermediate, which is stabilized by polar protic solvents. All the compared cycloalkanols, being polar and protic, would be expected to facilitate SN1 reactions. The differences in their dielectric constants suggest that their ability to stabilize the carbocation would vary, though the available data is incomplete.

    • SN2 Reactions: In SN2 reactions, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can hinder its reactivity. Therefore, while these cycloalkanols can dissolve the reactants, they may not be the optimal choice for promoting SN2 reactions compared to polar aprotic solvents.

  • Grignard Reactions:

    • A critical requirement for Grignard reactions is the use of an aprotic solvent to avoid quenching the highly basic Grignard reagent. The acidic proton of the hydroxyl group in cycloalkanols makes them unsuitable as primary solvents for the formation and reaction of Grignard reagents.

Experimental Protocols

Detailed experimental protocols for a direct, comprehensive comparison of these cycloalkanols as solvents are not widely available. However, a general workflow for solvent screening in a given reaction can be adapted for this purpose.

General Protocol for Solvent Screening
  • Reactant Solubility Test:

    • Add a known amount of the starting materials to a test tube.

    • Add a measured volume of the cycloalkanol solvent (e.g., cyclopentanol, cyclohexanol, this compound, or cyclooctanol).

    • Observe the solubility at room temperature and, if necessary, upon gentle heating. Insoluble reactants would disqualify the solvent.

  • Small-Scale Reaction Trials:

    • Set up parallel reactions on a small scale (e.g., 10-50 mg of the limiting reagent) in each of the cycloalkanol solvents under investigation.

    • Maintain identical reaction conditions (temperature, stirring, reaction time, and stoichiometry of reactants) for all trials.

    • Monitor the reaction progress at set time intervals using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

  • Analysis of Reaction Outcomes:

    • Upon completion, quench the reactions and perform a standard work-up procedure.

    • Analyze the crude reaction mixtures to determine the conversion of the starting material, and the yield and selectivity for the desired product.

    • Purify the product from each reaction and calculate the isolated yield.

  • Data Comparison and Optimization:

    • Tabulate the results (conversion, yield, selectivity) for each cycloalkanol solvent.

    • Based on the initial screening, further optimization of reaction conditions (e.g., temperature, concentration) can be performed in the most promising solvent(s).

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate a conceptual workflow for solvent selection and the interplay of solvent properties.

G cluster_0 Solvent Selection Workflow A Define Reaction (e.g., SN1, SN2, etc.) B Identify Key Solvent Properties (Polarity, H-bonding, etc.) A->B C Initial Screening: Physicochemical Data (Boiling Point, Solubility) B->C D Select Candidate Cycloalkanols (Cyclopentanol, Cyclohexanol, This compound, Cyclooctanol) C->D E Experimental Comparison: Small-Scale Reactions D->E F Analyze Outcomes (Yield, Rate, Selectivity) E->F G Select Optimal Solvent F->G

Caption: A generalized workflow for selecting an optimal cycloalkanol solvent.

G cluster_0 Influence of Solvent Properties on Reactions Solvent Cycloalkanol Properties Polarity Polarity (Dielectric Constant, π*) Solvent->Polarity HBD Hydrogen Bond Donation (α) Solvent->HBD HBA Hydrogen Bond Acceptation (β) Solvent->HBA Sterics Steric Hindrance (Ring Size) Solvent->Sterics Reaction Reaction Outcome Polarity->Reaction Stabilizes charged intermediates/TS HBD->Reaction Solvates nucleophiles/ anions HBA->Reaction Solvates electrophiles/ cations Sterics->Reaction Affects solvation shell & accessibility Rate Rate Reaction->Rate Yield Yield Reaction->Yield Selectivity Selectivity Reaction->Selectivity

Caption: Interplay of cycloalkanol properties and their impact on reaction outcomes.

References

A Comparative Kinetic Study of Cyclic Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of cyclic alcohols is a fundamental reaction in organic synthesis, crucial for the preparation of valuable ketones that serve as intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. Understanding the kinetics of these oxidation reactions is paramount for process optimization, catalyst development, and mechanistic elucidation. This guide provides an objective comparison of the kinetic parameters for the oxidation of various cyclic alcohols, supported by experimental data and detailed methodologies.

Comparative Kinetic Data

The following table summarizes the kinetic and thermodynamic parameters for the oxidation of several cyclic alcohols under different reaction conditions. The data highlights the influence of the ring size, steric hindrance, and the nature of the oxidant on the reaction rates.

Cyclic AlcoholOxidant/CatalystRate Constant (k)Activation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)Reference
CyclohexanolChloramine-B / HCl----134.8-[1]
CyclopentanolChloramine-T / NaOH-----[2][3]
CyclooctanolChloramine-T / NaOH-----[2][3]
BorneolK2S2O8 / Acidic Medium-----[4]
IsoborneolK2S2O8 / Acidic Medium-----[4]
MentholK2S2O8 / Acidic Medium-----[4]

Note: Specific values for rate constants and activation energies are often dependent on the precise reaction conditions (e.g., temperature, concentration) and are therefore presented qualitatively in some of the source materials. The general trend for oxidation rates is as follows:

  • With Chloramine-T in an alkaline medium, the oxidation rates of cyclic alcohols follow the sequence: Cyclooctanol > Cyclopentanol > Cyclohexanol.[2][3]

  • For secondary cyclic perfumery alcohols using potassium persulphate in an acidic medium, the sequence of oxidation is: Isoborneol > Borneol > Menthol.[4] This is attributed to steric hindrance effects on the oxidation process.[4]

Experimental Protocols

The following are generalized experimental protocols for the kinetic study of cyclic alcohol oxidation based on common methodologies reported in the literature.

Protocol 1: Oxidation of Borneol to Camphor using Oxone®

This protocol describes a green chemistry approach to the oxidation of a cyclic secondary alcohol.

Materials:

  • (1S)-Borneol[5]

  • Ethyl acetate[5]

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)[5]

  • Sodium chloride (NaCl)[5]

  • Deionized water[5]

  • 50-mL round-bottom flask[5]

  • Magnetic stirrer and stir bar[5]

Procedure:

  • To a 50-mL round-bottom flask containing a magnetic stir bar, add 1.0 g of (1S)-borneol.[5]

  • Add 4 mL of ethyl acetate and stir to dissolve the borneol.[5]

  • Add 2.4 g of Oxone® to the flask with continued stirring.[5]

  • Add 0.08 g of NaCl, followed by 1.5 mL of deionized water.[5]

  • Allow the reaction to stir at room temperature for 50 minutes.[5]

  • Add an additional 0.03 g of NaCl and continue to stir for 10 more minutes.[5]

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Protocol 2: Kinetic Study of Cyclic Alcohol Oxidation using Iodometric Titration

This protocol is suitable for monitoring the progress of oxidation reactions where the oxidant can be quantified by iodometry.

Materials:

  • Cyclic alcohol (e.g., Borneol, Isoborneol, Menthol)[4]

  • Oxidant (e.g., Potassium persulphate (K₂S₂O₈), Trichloroisocyanuric acid (TCICA))[4]

  • Acidic medium (e.g., perchloric acid)

  • Potassium iodide (KI) solution (10%)

  • Standard sodium thiosulphate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Thermostated water bath

Procedure:

  • Prepare a reaction mixture containing the cyclic alcohol and the acidic medium in a thermostated water bath set to the desired temperature (e.g., 30°C).

  • Prepare a separate solution of the oxidant and place it in the same thermostat.

  • After allowing the solutions to reach thermal equilibrium (approximately 30 minutes), initiate the reaction by adding the required amount of the oxidant solution to the reaction mixture.

  • At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a conical flask containing an ice-cooled 10% KI solution.

  • Allow the mixture to stand for about 10 minutes to ensure complete liberation of iodine.

  • Titrate the liberated iodine with a standard solution of sodium thiosulphate using a starch solution as an indicator.

  • The rate constants can be determined from the linear first-order plots of log(a-x) versus time, where (a-x) is the concentration of the unreacted oxidant at time 't'.[4]

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate a generalized reaction pathway for the oxidation of a cyclic alcohol and a typical experimental workflow for a kinetic study.

G Generalized Oxidation of a Cyclic Alcohol cluster_reactants Reactants cluster_products Products Cyclic_Alcohol Cyclic Alcohol R₂CH(OH) Ketone Ketone R₂C=O Cyclic_Alcohol->Ketone Oxidation Oxidant Oxidant [O] Reduced_Oxidant Reduced Oxidant [O]H₂ Oxidant->Reduced_Oxidant Reduction

Caption: Generalized reaction pathway for cyclic alcohol oxidation.

G Experimental Workflow for Kinetic Study A 1. Prepare Reactant Solutions (Cyclic Alcohol, Oxidant, Acid/Base) B 2. Thermostat Solutions (e.g., 30°C) A->B C 3. Initiate Reaction (Mix Reactants) B->C D 4. Monitor Reaction Progress (e.g., Aliquot withdrawal at time intervals) C->D E 5. Quench Reaction & Analyze (e.g., Iodometric Titration) D->E F 6. Data Analysis (Plot log(a-x) vs. time) E->F G 7. Determine Kinetic Parameters (Rate Constant, Activation Energy) F->G

References

Confirming the Structure of Novel Cycloheptanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of novel cycloheptanol derivatives, using the parent compound, this compound, and a representative derivative, 1-Methylthis compound, as examples. Experimental data is presented to highlight how subtle changes in molecular structure are reflected in the spectral output of each method.

The flexible seven-membered ring of this compound presents a unique challenge in structural analysis. A combination of spectroscopic and spectrometric techniques is often required to definitively assign the constitution and stereochemistry of new derivatives. This guide will focus on the most common and powerful of these methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and 1-Methylthis compound. These data illustrate how the addition of a single methyl group significantly alters the spectral features, allowing for structural confirmation.

Table 1: ¹H and ¹³C NMR Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound ~3.8 (m, 1H, CH-OH), ~1.5-1.7 (m, 12H, CH₂)73.0 (CH-OH), 37.5 (C2/C7), 28.5 (C3/C6), 23.0 (C4/C5)
1-Methylthis compound ~1.4-1.6 (m, 12H, CH₂), 1.15 (s, 3H, CH₃)71.5 (C-OH), 43.0 (C2/C7), 30.0 (CH₃), 28.0 (C3/C6), 22.5 (C4/C5)

Note: NMR data is approximate and can vary based on solvent and instrument frequency. Data for this compound is compiled from typical values, and data for 1-Methylthis compound is based on publicly available spectral data.

Table 2: Mass Spectrometry Data Comparison

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
This compound 11496 ([M-H₂O]⁺), 81, 68, 57[1]
1-Methylthis compound 128113 ([M-CH₃]⁺), 110 ([M-H₂O]⁺), 95, 81, 67[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent general procedures and may require optimization for specific novel derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC): For more complex derivatives, acquire two-dimensional NMR spectra to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., which protons are adjacent to each other).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is first vaporized and separated on a GC column before entering the ion source.

  • Ionization: The sample is ionized, typically using Electron Ionization (EI). In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Fragmentation: The high energy of EI also causes the molecular ion to break apart into smaller, characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on a crystal.

  • Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample and measuring the frequencies at which the radiation is absorbed.

  • Spectral Analysis: The absorption bands in the spectrum correspond to the vibrational frequencies of specific bonds and functional groups. For this compound derivatives, a key feature is a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.[3]

Visualizing Workflows and Pathways

To aid in the conceptualization of the structural confirmation process and the potential biological relevance of this compound derivatives, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation synthesis Novel this compound Derivative Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms ir IR Spectroscopy purification->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the structural confirmation of a novel this compound derivative.

Cycloheptane_Derivative Cycloheptane Derivative (e.g., CDK2 Inhibitor) CDK2_CyclinE CDK2/Cyclin E Complex Cycloheptane_Derivative->CDK2_CyclinE Inhibition Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition

Caption: Simplified CDK2 signaling pathway in the cell cycle.[4][5][6][7][8]

References

comparative performance of catalysts for cycloheptanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of cyclohexanol is a critical industrial process, primarily serving as a precursor for the production of adipic acid and caprolactam, the monomers for nylon-6 and nylon-6,6.[1] The efficiency of cyclohexanol production is highly dependent on the catalytic system employed. This guide provides a comparative analysis of various catalysts used for cyclohexanol synthesis through the primary routes of cyclohexane oxidation and phenol hydrogenation, with supporting experimental data and protocols.

Comparative Performance of Catalysts

The performance of different catalysts for cyclohexanol synthesis varies significantly based on the catalytic material, support, and reaction conditions. The following table summarizes the quantitative performance of several reported catalytic systems.

CatalystReaction TypeConversion (%)Cyclohexanol Selectivity (%)Cyclohexanone Selectivity (%)Reaction ConditionsReference
Pt/Al₂O₃ Cyclohexane OxidationHigh TOF*--70°C, atmospheric pressure, acetic acid/acetonitrile solvent, TBHP oxidant[2]
2.5% Fe/SiO₂ Cyclohexane Ozonation49% (at pH 11)-100% (after 1h)20 ± 1°C, 1 atm, pH 11[3]
V₂O₅–TiO₂ Cyclohexane Oxidation8%76%-Acetic acid solvent, acetone initiator[1]
CrCoAPO-5 Cyclohexane Oxidation50%55%8%115°C, 1 MPa O₂[1]
VAlPO₄ berlinite Cyclohexane Oxidation~6.8%97.2% (KA oil) 97.2% (KA oil)353 K, 0.1 MPa O₂, 4h, acetic acid solvent[4]
H₄[α-SiW₁₂O₄₀]/Zr Cyclohexane Oxidation99.73%18.77%23.57%80°C, 2h, H₂O₂ oxidant[5]
Pd/NaY Phenol Hydrogenation-92.3%-EtOH (polar solvent)[6]
Cu₂Zn₁.₂₅/Al₂O₃ Cyclohexyl Acetate Hydrogenation93.9%97.1%-Not specified[7]

*TOF (Turnover Frequency) was reported as very high, but a specific value is not provided in the snippet. **KA oil is a mixture of cyclohexanol and cyclohexanone. The selectivity is for the combined products.

Reaction Pathways and Experimental Workflows

The synthesis of cyclohexanol predominantly follows two main catalytic pathways: the oxidation of cyclohexane and the hydrogenation of phenol. The choice of pathway and catalyst influences the product distribution and overall efficiency.

ReactionPathways cluster_oxidation Cyclohexane Oxidation cluster_hydrogenation Phenol Hydrogenation Cyclohexane Cyclohexane Cyclohexyl Hydroperoxide Cyclohexyl Hydroperoxide Cyclohexane->Cyclohexyl Hydroperoxide [O] Cyclohexanol Cyclohexanol Cyclohexyl Hydroperoxide->Cyclohexanol Reduction Cyclohexanone Cyclohexanone Cyclohexyl Hydroperoxide->Cyclohexanone Dehydration Cyclohexanol->Cyclohexanone Oxidation Cyclohexanone->Cyclohexanol +H₂ Phenol Phenol Phenol->Cyclohexanol +H₂ (Direct) Phenol->Cyclohexanone +H₂ -H₂O

Caption: General reaction pathways for cyclohexanol synthesis.

A typical experimental setup for heterogeneous catalytic reactions involves several key steps from catalyst activation to product analysis.

ExperimentalWorkflow Catalyst Preparation Catalyst Preparation Catalyst Characterization Catalyst Characterization Catalyst Preparation->Catalyst Characterization Reactor Setup Reactor Setup Catalyst Preparation->Reactor Setup Reaction Execution Reaction Execution Reactor Setup->Reaction Execution Introduce Reactants (e.g., Cyclohexane, H₂) Product Collection Product Collection Reaction Execution->Product Collection Control T, P, Time Product Analysis (GC, GC-MS) Product Analysis (GC, GC-MS) Product Collection->Product Analysis (GC, GC-MS)

References

Safety Operating Guide

Proper Disposal of Cycloheptanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Cycloheptanol

This compound is a combustible liquid that requires careful handling and disposal to ensure laboratory safety and environmental protection.[1] This guide provides procedural, step-by-step instructions for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to local, state, and federal regulations is mandatory for all disposal procedures.

Immediate Safety Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be familiar with its hazards. This compound is classified as a Category 4 flammable liquid.

Personal Protective Equipment (PPE): When handling this compound, always wear the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[1][2]

  • Body Protection: A laboratory coat or a chemical-resistant apron.[2]

Spill Cleanup Procedures

In the event of a this compound spill, follow these steps to ensure safety and proper containment:

  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel and ensure adequate ventilation.[2]

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the liquid.[1][2]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be collected and disposed of as hazardous waste.[2]

  • Large Spills: In the case of a large spill, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[3]

  • Waste Identification and Collection:

    • Collect waste this compound in its original container or a compatible, properly labeled container.[3]

    • Do not mix this compound with other waste streams.[3]

    • Ensure the container is sealed and stored in a cool, well-ventilated area away from sources of ignition.[3]

  • Labeling and Storage:

    • Clearly label the waste container as "Hazardous Waste," "this compound," and include any other information required by your institution.

    • Store the sealed container in a designated hazardous waste accumulation area.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Empty Container Disposal:

    • Uncleaned, empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3]

Quantitative Data and Regulatory Information

The following table summarizes key quantitative and regulatory data for this compound.

PropertyValue
Chemical Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
CAS Number 502-41-0
GHS Classification Flammable liquids (Category 4)
DOT (US) Shipping Name Combustible liquid, n.o.s. (this compound)
NA-Number 1993
DOT (US) Class NONE
DOT (US) Packing Group III
IATA/IMDG Not regulated as a dangerous good

Experimental Protocols

No specific experimental protocols for the chemical neutralization of this compound for disposal are recommended in standard safety data sheets. The standard and required procedure is collection and disposal via a licensed hazardous waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_spill_response Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle this compound in a Well-Ventilated Area C Collect Waste in a Labeled, Sealed Container B->C Waste Generation F Small Spill: Absorb with Inert Material B->F If Spill Occurs G Large Spill: Contact EHS Immediately B->G If Spill Occurs D Do Not Mix with Other Waste C->D E Store in Designated Hazardous Waste Area D->E I Contact EHS or Licensed Waste Contractor E->I Ready for Disposal H Collect Spill Debris as Hazardous Waste F->H H->I Ready for Disposal J Arrange for Professional Disposal I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Cycloheptanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Cycloheptanol, including operational and disposal plans. Adherence to these procedural steps will minimize risks and ensure a safe research environment.

Physical and Chemical Properties

PropertyValueSource
CAS Number 502-41-0[1][2]
Molecular Formula C7H14O[1][2]
Molecular Weight 114.19 g/mol [1][3]
Appearance Clear, colorless to yellowish liquid[1][2]
Odor Mild, sweet[2]
Boiling Point 185 °C (365 °F)[4]
Flash Point 71 °C (160 °F) - closed cup
Solubility in Water Insoluble[1][5]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin and eye irritation.[1] Inhalation of high concentrations of its vapor may lead to central nervous system depression.[1] The toxicological properties of this substance have not been fully investigated.[1] Therefore, strict adherence to PPE protocols is mandatory.

HazardRequired PPE
Eye Contact Chemical safety goggles or a face shield must be worn.[6][7]
Skin Contact Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing are required to prevent skin contact.[7][8]
Inhalation Work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor inhalation.[1][7] If ventilation is inadequate, a government-approved respirator should be used.[6]

Experimental Protocols: Safe Handling and Storage

Handling Procedures:

  • Always work in a well-ventilated area, such as a chemical fume hood.[1]

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[2]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2][7]

  • Ground and bond containers and receiving equipment.[2]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Do not eat, drink, or smoke in the work area.[7]

Storage Procedures:

  • Store in a tightly closed container.[1][2]

  • Keep the container in a cool, dry, and well-ventilated place.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1][7]

Emergency Procedures

SituationFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
Spill Evacuate the area and remove all sources of ignition.[5][7] Absorb the spill with an inert, non-combustible material such as sand or earth and place it in a suitable container for disposal.[1][9]

Disposal Plan

Waste from this compound is classified as hazardous.[5] All disposal must be conducted in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of as hazardous waste. Do not mix with other waste.

  • Contaminated Materials: Any materials, such as absorbent pads or contaminated PPE, should be placed in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[1][5] They should be handled as hazardous waste and disposed of accordingly.[5] Do not reuse empty containers.

Operational Workflow for Handling this compound

Cycloheptanol_Handling_Workflow prep Preparation - Review SDS - Don PPE handling Handling - Work in fume hood - Avoid ignition sources prep->handling Proceed with experiment storage Temporary Storage - Tightly closed container - Cool, dry, ventilated area handling->storage If experiment is ongoing spill Spill Response - Evacuate & Ventilate - Absorb with inert material handling->spill In case of spill decon Decontamination - Clean work area - Remove & dispose of PPE handling->decon After completing work storage->handling Continue experiment disposal Waste Disposal - Segregate waste - Label containers storage->disposal Dispose of expired/unwanted chemical spill->disposal Contain and collect decon->disposal Dispose of contaminated PPE end End of Process decon->end

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.